molecular formula C23H28N8O B612035 BMS-911543 CAS No. 1271022-90-2

BMS-911543

货号: B612035
CAS 编号: 1271022-90-2
分子量: 432.5 g/mol
InChI 键: JCINBYQJBYJGDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

BMS-911543 has been used in trials studying the treatment of Cancer.
JAK2 Inhibitor this compound is an orally available small molecule targeting a subset of Janus-associated kinase (JAK) with potential antineoplastic activity. JAK2 inhibitor this compound selectively inhibits JAK2, thereby preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, including activation of STAT3. This may lead to an induction of tumor cell apoptosis and a decrease in cellular proliferation. JAK2, often upregulated or mutated in a variety of cancer cells, mediates STAT3 activation and plays a key role in tumor cell proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

属性

IUPAC Name

N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINBYQJBYJGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155403
Record name BMS-911543
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1271022-90-2
Record name BMS-911543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-911543
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12591
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-911543
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-911543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BMS-911543: A Deep Dive into the Mechanism of Action in JAK2-Dependent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-911543, a highly selective and potent small-molecule inhibitor of Janus kinase 2 (JAK2). Myeloproliferative neoplasms (MPNs) are often driven by the constitutive activation of the JAK2-STAT pathway, frequently due to a specific mutation, JAK2-V617F.[1][2] this compound has been developed as a targeted therapy for these conditions, and this document details its biochemical and cellular activity, the experimental methods used for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Selective JAK2 Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of the JAK2 kinase.[3][4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In many MPNs, the JAK2-V617F mutation leads to cytokine-independent, constitutive activation of JAK2, resulting in uncontrolled cell growth.[1] this compound selectively binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, most notably STAT5.[1][5] This targeted inhibition effectively blocks the aberrant signaling cascade that drives the disease.

X-ray crystallography has shown that a nitrogen atom in the pyrazole (B372694) ring of this compound forms a hydrogen bond with the tyrosine residue Tyr931 within the JAK2 kinase domain, a key interaction for its inhibitory activity.[1][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2_inactive JAK2 Cytokine Receptor->JAK2_inactive Recruits JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerizes Gene Transcription Gene Transcription (Proliferation, Survival) STAT5_dimer->Gene Transcription Translocates & Activates This compound This compound This compound->JAK2_active Inhibits ATP Binding Cytokine Cytokine Cytokine->Cytokine Receptor Binds Antiproliferation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed 1. Seed Cells (e.g., SET-2) in 96-well plate Treat 2. Add serial dilutions of this compound Seed->Treat Incubate 3. Incubate for 72h (37°C, 5% CO2) Treat->Incubate AddReagent 4. Add Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent Read 5. Measure Luminescence AddReagent->Read Calculate 6. Calculate IC50 Read->Calculate

References

BMS-911543: A Deep Dive into the Mechanism of Action in JAK2-Dependent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of BMS-911543, a highly selective and potent small-molecule inhibitor of Janus kinase 2 (JAK2). Myeloproliferative neoplasms (MPNs) are often driven by the constitutive activation of the JAK2-STAT pathway, frequently due to a specific mutation, JAK2-V617F.[1][2] this compound has been developed as a targeted therapy for these conditions, and this document details its biochemical and cellular activity, the experimental methods used for its characterization, and its effects on downstream signaling pathways.

Core Mechanism of Action: Selective JAK2 Inhibition

This compound functions as a reversible, ATP-competitive inhibitor of the JAK2 kinase.[3][4] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. Cytokines and growth factors bind to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.

In many MPNs, the JAK2-V617F mutation leads to cytokine-independent, constitutive activation of JAK2, resulting in uncontrolled cell growth.[1] this compound selectively binds to the ATP-binding pocket of the JAK2 kinase domain, preventing the phosphorylation of its downstream targets, most notably STAT5.[1][5] This targeted inhibition effectively blocks the aberrant signaling cascade that drives the disease.

X-ray crystallography has shown that a nitrogen atom in the pyrazole ring of this compound forms a hydrogen bond with the tyrosine residue Tyr931 within the JAK2 kinase domain, a key interaction for its inhibitory activity.[1][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2_inactive JAK2 Cytokine Receptor->JAK2_inactive Recruits JAK2_active p-JAK2 JAK2_inactive->JAK2_active Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive Phosphorylates STAT5_active p-STAT5 STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerizes Gene Transcription Gene Transcription (Proliferation, Survival) STAT5_dimer->Gene Transcription Translocates & Activates This compound This compound This compound->JAK2_active Inhibits ATP Binding Cytokine Cytokine Cytokine->Cytokine Receptor Binds Antiproliferation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Seed 1. Seed Cells (e.g., SET-2) in 96-well plate Treat 2. Add serial dilutions of this compound Seed->Treat Incubate 3. Incubate for 72h (37°C, 5% CO2) Treat->Incubate AddReagent 4. Add Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent Read 5. Measure Luminescence AddReagent->Read Calculate 6. Calculate IC50 Read->Calculate

References

Downstream Signaling Effects of BMS-911543 on STAT3 and STAT5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] this compound exerts its therapeutic effects by targeting JAK2, thereby modulating the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3 and STAT5.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a specific focus on STAT3 and STAT5, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on JAK kinases and its downstream effects on STAT5 phosphorylation and cellular proliferation.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2Reference
JAK1~350~318-fold[4]
JAK2 1.1 - [4]
JAK3~75~68-fold[4]
TYK2~65~59-fold[4]

Table 2: In Vitro Effects of this compound on Cell Proliferation and STAT5 Phosphorylation

Cell LineGenetic BackgroundEffect MeasuredIC50 (nM)Reference
SET-2JAK2-V617FAntiproliferative60[4]
BaF3-V617FEngineered JAK2-V617FAntiproliferative70[4]
SET-2JAK2-V617FpSTAT5 Inhibition80[4]
BaF3-V617FEngineered JAK2-V617FpSTAT5 Inhibition65[4]

Signaling Pathways

The canonical JAK-STAT signaling cascade and the mechanism of its inhibition by this compound are depicted below.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding BMS911543 This compound BMS911543->JAK2 Inhibition pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 pSTAT5 pSTAT5 STAT5_inactive->pSTAT5 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Nuclear Translocation & Transcription STAT5_dimer->Gene_Expression

Figure 1. JAK2-STAT3/5 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments to assess the downstream effects of this compound on STAT3 and STAT5.

Western Blotting for Phosphorylated STAT3 (pSTAT3) and STAT5 (pSTAT5)

This protocol provides a framework for analyzing the phosphorylation status of STAT3 and STAT5 in response to this compound treatment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Blotting Procedure cell_culture 1. Cell Culture & Treatment (e.g., with this compound) cell_lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Denaturation (Laemmli buffer, 95°C) protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose) sds_page->transfer blocking 7. Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pSTAT3/pSTAT5, overnight at 4°C) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection

Figure 2. Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694) overnight at 4°C. Also, probe separate blots with antibodies against total STAT3 and STAT5 as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro T-Regulatory Cell Differentiation Assay

This protocol is based on studies demonstrating the effect of this compound on the differentiation of T-regulatory cells, a process dependent on STAT5 signaling.[5]

Methodology:

  • Isolation of CD4+ T-cells: Isolate CD4+ T-lymphocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.[5]

  • Cell Culture and Treatment: Culture the isolated CD4+ T-cells with a vehicle control or varying concentrations of this compound (e.g., 5 and 10 µM).[5]

  • Stimulation: Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/ml), IL-2 (e.g., 5 ng/ml), and TGF-β1 (e.g., 2 ng/ml) for 6 days to induce T-regulatory cell differentiation.[5]

  • Flow Cytometry Analysis: Harvest the cells and stain for flow cytometry analysis by gating on CD4+CD25hiFoxp3+ cells to identify the T-regulatory cell population.[5]

Discussion of Downstream Effects

This compound demonstrates potent and selective inhibition of JAK2, leading to significant downstream effects on the phosphorylation and activation of STAT3 and STAT5.

In Vitro Effects: In cellular assays, this compound effectively inhibits the proliferation of cell lines dependent on JAK2 signaling, such as those harboring the JAK2-V617F mutation.[4] This antiproliferative activity correlates with the potent inhibition of constitutively active pSTAT5.[4] Furthermore, in human PBMCs, this compound potently inhibits the phosphorylation of both pSTAT3 and pSTAT5 at low micromolar doses.[5][6][7] This leads to a reduction in the in vitro differentiation of Foxp3+ T-regulatory cells, a process highly dependent on STAT5 signaling.[5]

In Vivo Effects: In a genetically engineered mouse model of pancreatic cancer, in vivo administration of this compound (30 mg/kg daily) resulted in a significant reduction of pSTAT5 and FoxP3 positive cells within the pancreas.[5][6][7] Interestingly, in this specific model, this compound did not alter STAT3 phosphorylation, highlighting a distinct inhibitory effect on STAT5-mediated signaling in this context.[5][6][7]

Conclusion

This compound is a highly selective JAK2 inhibitor that effectively suppresses the downstream signaling of STAT3 and STAT5. Its potent inhibition of STAT5 phosphorylation, in particular, has been demonstrated in both in vitro and in vivo models, suggesting its therapeutic potential in diseases driven by aberrant JAK2-STAT5 signaling. The differential effects on STAT3 and STAT5 observed in some models warrant further investigation to fully elucidate the context-dependent mechanisms of action of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize the biological activities of this compound and similar JAK2 inhibitors.

References

Downstream Signaling Effects of BMS-911543 on STAT3 and STAT5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for a variety of cytokines and growth factors.[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] this compound exerts its therapeutic effects by targeting JAK2, thereby modulating the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT3 and STAT5.[1][2] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a specific focus on STAT3 and STAT5, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on JAK kinases and its downstream effects on STAT5 phosphorylation and cellular proliferation.

Table 1: this compound Inhibitory Activity against JAK Family Kinases

KinaseIC50 (nM)Selectivity vs. JAK2Reference
JAK1~350~318-fold[4]
JAK2 1.1 - [4]
JAK3~75~68-fold[4]
TYK2~65~59-fold[4]

Table 2: In Vitro Effects of this compound on Cell Proliferation and STAT5 Phosphorylation

Cell LineGenetic BackgroundEffect MeasuredIC50 (nM)Reference
SET-2JAK2-V617FAntiproliferative60[4]
BaF3-V617FEngineered JAK2-V617FAntiproliferative70[4]
SET-2JAK2-V617FpSTAT5 Inhibition80[4]
BaF3-V617FEngineered JAK2-V617FpSTAT5 Inhibition65[4]

Signaling Pathways

The canonical JAK-STAT signaling cascade and the mechanism of its inhibition by this compound are depicted below.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding BMS911543 This compound BMS911543->JAK2 Inhibition pSTAT3 pSTAT3 STAT3_inactive->pSTAT3 pSTAT5 pSTAT5 STAT5_inactive->pSTAT5 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerization Gene_Expression Target Gene Expression STAT3_dimer->Gene_Expression Nuclear Translocation & Transcription STAT5_dimer->Gene_Expression

Figure 1. JAK2-STAT3/5 Signaling Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments to assess the downstream effects of this compound on STAT3 and STAT5.

Western Blotting for Phosphorylated STAT3 (pSTAT3) and STAT5 (pSTAT5)

This protocol provides a framework for analyzing the phosphorylation status of STAT3 and STAT5 in response to this compound treatment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blotting Blotting Procedure cell_culture 1. Cell Culture & Treatment (e.g., with this compound) cell_lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sample_prep 4. Sample Denaturation (Laemmli buffer, 95°C) protein_quant->sample_prep sds_page 5. SDS-PAGE sample_prep->sds_page transfer 6. Protein Transfer (to PVDF or nitrocellulose) sds_page->transfer blocking 7. Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-pSTAT3/pSTAT5, overnight at 4°C) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection

Figure 2. Western Blotting Experimental Workflow.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pSTAT3 (Tyr705) and pSTAT5 (Tyr694) overnight at 4°C. Also, probe separate blots with antibodies against total STAT3 and STAT5 as loading controls.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro T-Regulatory Cell Differentiation Assay

This protocol is based on studies demonstrating the effect of this compound on the differentiation of T-regulatory cells, a process dependent on STAT5 signaling.[5]

Methodology:

  • Isolation of CD4+ T-cells: Isolate CD4+ T-lymphocytes from healthy donor peripheral blood mononuclear cells (PBMCs) using negative selection.[5]

  • Cell Culture and Treatment: Culture the isolated CD4+ T-cells with a vehicle control or varying concentrations of this compound (e.g., 5 and 10 µM).[5]

  • Stimulation: Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/ml), IL-2 (e.g., 5 ng/ml), and TGF-β1 (e.g., 2 ng/ml) for 6 days to induce T-regulatory cell differentiation.[5]

  • Flow Cytometry Analysis: Harvest the cells and stain for flow cytometry analysis by gating on CD4+CD25hiFoxp3+ cells to identify the T-regulatory cell population.[5]

Discussion of Downstream Effects

This compound demonstrates potent and selective inhibition of JAK2, leading to significant downstream effects on the phosphorylation and activation of STAT3 and STAT5.

In Vitro Effects: In cellular assays, this compound effectively inhibits the proliferation of cell lines dependent on JAK2 signaling, such as those harboring the JAK2-V617F mutation.[4] This antiproliferative activity correlates with the potent inhibition of constitutively active pSTAT5.[4] Furthermore, in human PBMCs, this compound potently inhibits the phosphorylation of both pSTAT3 and pSTAT5 at low micromolar doses.[5][6][7] This leads to a reduction in the in vitro differentiation of Foxp3+ T-regulatory cells, a process highly dependent on STAT5 signaling.[5]

In Vivo Effects: In a genetically engineered mouse model of pancreatic cancer, in vivo administration of this compound (30 mg/kg daily) resulted in a significant reduction of pSTAT5 and FoxP3 positive cells within the pancreas.[5][6][7] Interestingly, in this specific model, this compound did not alter STAT3 phosphorylation, highlighting a distinct inhibitory effect on STAT5-mediated signaling in this context.[5][6][7]

Conclusion

This compound is a highly selective JAK2 inhibitor that effectively suppresses the downstream signaling of STAT3 and STAT5. Its potent inhibition of STAT5 phosphorylation, in particular, has been demonstrated in both in vitro and in vivo models, suggesting its therapeutic potential in diseases driven by aberrant JAK2-STAT5 signaling. The differential effects on STAT3 and STAT5 observed in some models warrant further investigation to fully elucidate the context-dependent mechanisms of action of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further characterize the biological activities of this compound and similar JAK2 inhibitors.

References

The Genesis of a Selective JAK2 Inhibitor: A Technical Chronicle of BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and development of BMS-911543, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document details the scientific journey from initial concept to clinical investigation, summarizing key preclinical and clinical findings.

Introduction: The Rationale for a Selective JAK2 Inhibitor

Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies often characterized by a gain-of-function mutation in the JAK2 gene, specifically the V617F mutation.[1] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, driving uncontrolled cell growth and the clinical manifestations of these diseases.[1][2] The critical role of deregulated JAK2 signaling in MPNs provided a strong rationale for the development of a targeted inhibitor. This compound emerged from a focused drug discovery program aimed at creating a highly selective and orally bioavailable JAK2 inhibitor for the treatment of these disorders.[1][3][4]

Discovery and Lead Optimization

The development of this compound was a result of a structure-guided and ADMET (absorption, distribution, metabolism, excretion, and toxicity)-driven optimization process.[1][3][4] The starting point was a dialkylthiazole compound which, while potent, had metabolic liabilities.[3] Through refinement of the C-4 heterocycle of the imidazopyrrolopyridine core, researchers at Bristol Myers Squibb synthesized a series of analogs.[1] This effort led to the identification of this compound (compound 11), a 1,5-dimethyl pyrazole (B372694) analog, which demonstrated a superior profile in terms of potency, selectivity, and metabolic stability.[1] X-ray crystallography of this compound bound to the JAK2 kinase domain revealed that a nitrogen atom in the pyrazole ring forms a key hydrogen bond with Tyr931 in the hinge region, contributing to its high affinity.[1]

Mechanism of Action and In Vitro Profile

This compound is an orally available, potent, and reversible inhibitor of JAK2.[2][5] It selectively targets the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][6] This inhibition of the JAK/STAT cascade leads to the induction of apoptosis and a reduction in cellular proliferation in JAK2-dependent cancer cells.[2][7]

Enzymatic and Cellular Potency

This compound exhibits nanomolar potency against the JAK2 enzyme and demonstrates significant selectivity over other members of the JAK family.[1][8][9] In cellular assays, it effectively inhibits the proliferation of cell lines dependent on JAK2 signaling.[3][9][10]

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 / KiSelectivity vs. JAK2Reference
Enzymatic Assays
JAK21.1 nM (IC50)-[8][9]
JAK20.48 nM (Ki)-[5]
JAK1356 nM (IC50)~324-fold[8]
JAK1110 nM (Ki)~229-fold[1]
JAK373 nM (IC50)~66-fold[8]
JAK3360 nM (Ki)~750-fold[1]
TYK266 nM (IC50)~60-fold[8]
Cellular Assays
SET-2 (JAK2-V617F) Proliferation60 nM (IC50)-[1][9]
BaF3-V617F Proliferation70 nM (IC50)-[1][9]
SET-2 pSTAT5 Inhibition80 nM (IC50)-[1][9]
BaF3-V617F pSTAT5 Inhibition65 nM (IC50)-[1][9]
Kinome Selectivity and Off-Target Profile

To assess its broader selectivity, this compound was screened against a large panel of kinases. It displayed a high degree of selectivity, with significant inhibition observed for only a small fraction of the kinases tested at a concentration of 1 µM.[1][8] In a safety panel of 45 targets, this compound showed an IC50 greater than 25 µM for all targets except for PDE4 (IC50 of 5.6 µM).[1][3]

Preclinical Development

In Vivo Pharmacodynamics and Efficacy

This compound demonstrated potent and sustained pharmacodynamic (PD) effects in in vivo models.[3][10] A single oral dose led to a dose-dependent and sustained suppression of STAT5 phosphorylation in mouse models.[1][3]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

ModelDoseEffect on pSTAT5Duration of EffectReference
TPO-stimulated wild-type JAK25 mg/kg~50% reduction8 hours[1][3]
TPO-stimulated wild-type JAK210 mg/kg~65% reductionUp to 18 hours[1][3]
TPO-stimulated wild-type JAK230 mg/kgNearly complete normalizationUp to 18 hours[1][3]
Human SET-2 xenograft (JAK2-V617F)2 mg/kgPotent and sustained inhibitionUp to 7 hours[1][3][9]

In a murine model of JAK2-V617F-driven MPN, this compound reduced white blood cell counts and levels of certain inflammatory cytokines, although it had limited effect on red blood cell parameters.[11] Studies in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC) showed that this compound could improve histologic features of the disease and reduce STAT5 phosphorylation in the tumor microenvironment.[6]

Pharmacokinetics and ADMET

The pharmacokinetic profile of this compound was evaluated in multiple species, demonstrating good oral bioavailability.[1][9]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDosingOral Bioavailability (%)Reference
Mouse10.0 mg/kg PO>50[1][9]
Rat1.0 mg/kg PO>50[1][9]
Dog0.2 mg/kg PO>50[1][9]
Monkey1.0 mg/kg PO>50[1][9]

In vitro ADMET profiling indicated good metabolic stability and excellent intrinsic permeability.[1][3] this compound was not found to be mutagenic or clastogenic in exploratory in vitro assays.[1][3] The primary metabolite identified in human liver microsomes was a 1-demethylated product, accounting for a small percentage of the total metabolism.[1]

Clinical Development

This compound advanced into clinical trials for the treatment of myelofibrosis.[1][8] A multicenter Phase 1/2a study evaluated the safety and efficacy of this compound administered orally on a twice-daily (BID) schedule to patients with high-, intermediate-2, or intermediate-1 risk primary or secondary myelofibrosis.[8]

The study demonstrated that this compound inhibited the JAK/STAT pathway signaling in peripheral blood mononuclear cells and modulated several peripheral blood proteins.[8] However, at doses of 40mg BID and higher, a greater than dose-proportional increase in Cmax and AUC was observed, along with drug accumulation after repeat dosing.[8] A retrospective analysis of clinical trial data for several JAK2 inhibitors, including this compound, in patients with myelofibrosis showed that overall survival was similar across the different inhibitors.[12][13] The global development of this compound has since been discontinued.[14]

Experimental Protocols

JAK Kinase Assays

Biochemical potency against JAK family kinases was determined using enzymatic assays. The specific protocols are proprietary to the developing company, but generally involve incubating the recombinant kinase domain with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using methods like radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

Cell Proliferation Assays

The anti-proliferative activity of this compound was assessed in various cell lines. A common method involves seeding cells in microtiter plates and treating them with a range of inhibitor concentrations for a defined period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

pSTAT5 Flow Cytometry

To measure the pharmacodynamic effect of this compound on STAT5 phosphorylation, whole blood or isolated peripheral blood mononuclear cells are stimulated with a cytokine (e.g., TPO or IL-3) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of pSTAT5 is then quantified on a per-cell basis using a flow cytometer.

Animal Models
  • Pharmacodynamic Models: Mice are administered the compound orally, and at various time points post-dose, blood or tissue samples are collected to assess the level of target engagement, typically by measuring pSTAT5 levels following ex vivo cytokine stimulation.[3]

  • Xenograft Models: Human cancer cell lines (e.g., SET-2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the vehicle or this compound, and tumor growth is monitored over time.[3][9]

  • Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that mimic human disease (e.g., mutant Kras and p53 in PDAC) are used to evaluate the therapeutic potential of the drug in a more physiologically relevant context.[6]

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Activation JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Drug_Discovery_Workflow Target_ID Target Identification (JAK2 in MPNs) Lead_Gen Lead Generation (Dialkylthiazole) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-guided design) Lead_Gen->Lead_Opt Candidate Candidate Selection (this compound) Lead_Opt->Candidate Preclinical Preclinical Studies (In Vitro & In Vivo) Candidate->Preclinical Clinical Clinical Trials (Phase 1/2a) Preclinical->Clinical

Caption: A simplified workflow of the discovery and development of this compound.

References

The Genesis of a Selective JAK2 Inhibitor: A Technical Chronicle of BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and development of BMS-911543, a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2). Primarily aimed at researchers, scientists, and professionals in the field of drug development, this document details the scientific journey from initial concept to clinical investigation, summarizing key preclinical and clinical findings.

Introduction: The Rationale for a Selective JAK2 Inhibitor

Myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are a group of hematological malignancies often characterized by a gain-of-function mutation in the JAK2 gene, specifically the V617F mutation.[1] This mutation leads to constitutive activation of the JAK2-STAT signaling pathway, driving uncontrolled cell growth and the clinical manifestations of these diseases.[1][2] The critical role of deregulated JAK2 signaling in MPNs provided a strong rationale for the development of a targeted inhibitor. This compound emerged from a focused drug discovery program aimed at creating a highly selective and orally bioavailable JAK2 inhibitor for the treatment of these disorders.[1][3][4]

Discovery and Lead Optimization

The development of this compound was a result of a structure-guided and ADMET (absorption, distribution, metabolism, excretion, and toxicity)-driven optimization process.[1][3][4] The starting point was a dialkylthiazole compound which, while potent, had metabolic liabilities.[3] Through refinement of the C-4 heterocycle of the imidazopyrrolopyridine core, researchers at Bristol Myers Squibb synthesized a series of analogs.[1] This effort led to the identification of this compound (compound 11), a 1,5-dimethyl pyrazole analog, which demonstrated a superior profile in terms of potency, selectivity, and metabolic stability.[1] X-ray crystallography of this compound bound to the JAK2 kinase domain revealed that a nitrogen atom in the pyrazole ring forms a key hydrogen bond with Tyr931 in the hinge region, contributing to its high affinity.[1]

Mechanism of Action and In Vitro Profile

This compound is an orally available, potent, and reversible inhibitor of JAK2.[2][5] It selectively targets the ATP-binding site of the JAK2 kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules, most notably the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[2][6] This inhibition of the JAK/STAT cascade leads to the induction of apoptosis and a reduction in cellular proliferation in JAK2-dependent cancer cells.[2][7]

Enzymatic and Cellular Potency

This compound exhibits nanomolar potency against the JAK2 enzyme and demonstrates significant selectivity over other members of the JAK family.[1][8][9] In cellular assays, it effectively inhibits the proliferation of cell lines dependent on JAK2 signaling.[3][9][10]

Table 1: In Vitro Potency and Selectivity of this compound

Target/AssayIC50 / KiSelectivity vs. JAK2Reference
Enzymatic Assays
JAK21.1 nM (IC50)-[8][9]
JAK20.48 nM (Ki)-[5]
JAK1356 nM (IC50)~324-fold[8]
JAK1110 nM (Ki)~229-fold[1]
JAK373 nM (IC50)~66-fold[8]
JAK3360 nM (Ki)~750-fold[1]
TYK266 nM (IC50)~60-fold[8]
Cellular Assays
SET-2 (JAK2-V617F) Proliferation60 nM (IC50)-[1][9]
BaF3-V617F Proliferation70 nM (IC50)-[1][9]
SET-2 pSTAT5 Inhibition80 nM (IC50)-[1][9]
BaF3-V617F pSTAT5 Inhibition65 nM (IC50)-[1][9]
Kinome Selectivity and Off-Target Profile

To assess its broader selectivity, this compound was screened against a large panel of kinases. It displayed a high degree of selectivity, with significant inhibition observed for only a small fraction of the kinases tested at a concentration of 1 µM.[1][8] In a safety panel of 45 targets, this compound showed an IC50 greater than 25 µM for all targets except for PDE4 (IC50 of 5.6 µM).[1][3]

Preclinical Development

In Vivo Pharmacodynamics and Efficacy

This compound demonstrated potent and sustained pharmacodynamic (PD) effects in in vivo models.[3][10] A single oral dose led to a dose-dependent and sustained suppression of STAT5 phosphorylation in mouse models.[1][3]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Mice

ModelDoseEffect on pSTAT5Duration of EffectReference
TPO-stimulated wild-type JAK25 mg/kg~50% reduction8 hours[1][3]
TPO-stimulated wild-type JAK210 mg/kg~65% reductionUp to 18 hours[1][3]
TPO-stimulated wild-type JAK230 mg/kgNearly complete normalizationUp to 18 hours[1][3]
Human SET-2 xenograft (JAK2-V617F)2 mg/kgPotent and sustained inhibitionUp to 7 hours[1][3][9]

In a murine model of JAK2-V617F-driven MPN, this compound reduced white blood cell counts and levels of certain inflammatory cytokines, although it had limited effect on red blood cell parameters.[11] Studies in a genetically engineered mouse model of pancreatic ductal adenocarcinoma (PDAC) showed that this compound could improve histologic features of the disease and reduce STAT5 phosphorylation in the tumor microenvironment.[6]

Pharmacokinetics and ADMET

The pharmacokinetic profile of this compound was evaluated in multiple species, demonstrating good oral bioavailability.[1][9]

Table 3: Pharmacokinetic Parameters of this compound

SpeciesDosingOral Bioavailability (%)Reference
Mouse10.0 mg/kg PO>50[1][9]
Rat1.0 mg/kg PO>50[1][9]
Dog0.2 mg/kg PO>50[1][9]
Monkey1.0 mg/kg PO>50[1][9]

In vitro ADMET profiling indicated good metabolic stability and excellent intrinsic permeability.[1][3] this compound was not found to be mutagenic or clastogenic in exploratory in vitro assays.[1][3] The primary metabolite identified in human liver microsomes was a 1-demethylated product, accounting for a small percentage of the total metabolism.[1]

Clinical Development

This compound advanced into clinical trials for the treatment of myelofibrosis.[1][8] A multicenter Phase 1/2a study evaluated the safety and efficacy of this compound administered orally on a twice-daily (BID) schedule to patients with high-, intermediate-2, or intermediate-1 risk primary or secondary myelofibrosis.[8]

The study demonstrated that this compound inhibited the JAK/STAT pathway signaling in peripheral blood mononuclear cells and modulated several peripheral blood proteins.[8] However, at doses of 40mg BID and higher, a greater than dose-proportional increase in Cmax and AUC was observed, along with drug accumulation after repeat dosing.[8] A retrospective analysis of clinical trial data for several JAK2 inhibitors, including this compound, in patients with myelofibrosis showed that overall survival was similar across the different inhibitors.[12][13] The global development of this compound has since been discontinued.[14]

Experimental Protocols

JAK Kinase Assays

Biochemical potency against JAK family kinases was determined using enzymatic assays. The specific protocols are proprietary to the developing company, but generally involve incubating the recombinant kinase domain with a substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, typically using methods like radioisotope incorporation, fluorescence polarization, or antibody-based detection (e.g., ELISA).

Cell Proliferation Assays

The anti-proliferative activity of this compound was assessed in various cell lines. A common method involves seeding cells in microtiter plates and treating them with a range of inhibitor concentrations for a defined period (e.g., 48 or 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.

pSTAT5 Flow Cytometry

To measure the pharmacodynamic effect of this compound on STAT5 phosphorylation, whole blood or isolated peripheral blood mononuclear cells are stimulated with a cytokine (e.g., TPO or IL-3) in the presence or absence of the inhibitor. Cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT5. The level of pSTAT5 is then quantified on a per-cell basis using a flow cytometer.

Animal Models
  • Pharmacodynamic Models: Mice are administered the compound orally, and at various time points post-dose, blood or tissue samples are collected to assess the level of target engagement, typically by measuring pSTAT5 levels following ex vivo cytokine stimulation.[3]

  • Xenograft Models: Human cancer cell lines (e.g., SET-2) are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with the vehicle or this compound, and tumor growth is monitored over time.[3][9]

  • Genetically Engineered Mouse Models (GEMMs): Mice with genetic alterations that mimic human disease (e.g., mutant Kras and p53 in PDAC) are used to evaluate the therapeutic potential of the drug in a more physiologically relevant context.[6]

Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Recruitment & Activation JAK2_active JAK2-P (Active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Drug_Discovery_Workflow Target_ID Target Identification (JAK2 in MPNs) Lead_Gen Lead Generation (Dialkylthiazole) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-guided design) Lead_Gen->Lead_Opt Candidate Candidate Selection (this compound) Lead_Opt->Candidate Preclinical Preclinical Studies (In Vitro & In Vivo) Candidate->Preclinical Clinical Clinical Trials (Phase 1/2a) Preclinical->Clinical

Caption: A simplified workflow of the discovery and development of this compound.

References

In-Depth Technical Guide: BMS-911543 Binding Affinity and Kinetics to JAK2 V617F Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of BMS-911543, a selective inhibitor of Janus kinase 2 (JAK2), with a particular focus on its interaction with the clinically significant JAK2 V617F mutant. This document consolidates key quantitative data, details experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Cellular Potency

This compound demonstrates high-affinity binding to the JAK2 kinase and potent inhibitory activity in cellular systems driven by the constitutively active JAK2 V617F mutation. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Binding Affinity of this compound against JAK Family Kinases

Target KinaseParameterValue (nM)Selectivity vs. JAK2 (IC50-fold)
JAK2 IC50 1.1 [1][2]-
Ki 0.48 [1]-
JAK1IC50~360~350[1]
Ki110[1]-
JAK3IC50~75~75[1]
Ki360[1]-
TYK2IC50~66~65[1]

Table 2: Cellular Activity of this compound in JAK2 V617F-Dependent Cell Lines

Cell LineAssayParameterValue (nM)
SET-2 (JAK2 V617F) Antiproliferative ActivityIC50 60 [1]
pSTAT5 InhibitionIC50 80 [1]
BaF3-V617F Antiproliferative ActivityIC50 70 [1]
pSTAT5 InhibitionIC50 65 [1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the binding and cellular activity of this compound.

Biochemical Kinase Assay (Caliper LabChip)

The in vitro potency of this compound against JAK family kinases was determined using a mobility shift microfluidic assay, such as the Caliper LabChip platform. This method measures the enzymatic activity of the kinase by quantifying the conversion of a substrate peptide to its phosphorylated form.

Principle: The assay relies on the differential electrophoretic mobility of the non-phosphorylated peptide substrate and the phosphorylated product. A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (this compound). The reaction mixture is then passed through a microfluidic chip where the substrate and product are separated by electrophoresis and detected by fluorescence. The extent of phosphorylation is proportional to the kinase activity, and the inhibitory effect of the compound is determined by the reduction in product formation.

Illustrative Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).

    • Prepare a solution of the specific JAK kinase (e.g., JAK2) in the reaction buffer.

    • Prepare a substrate solution containing the appropriate fluorescently labeled peptide substrate and ATP (at a concentration close to its Km for the specific kinase) in a buffer containing MgCl2.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) into the wells of a microtiter plate.

    • Add the kinase solution (e.g., 10 µL) to each well and incubate briefly.

    • Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL).

    • Incubate the reaction plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

    • Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (e.g., 25 µL of 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

  • Data Acquisition and Analysis:

    • Analyze the reaction products using a Caliper LabChip instrument.

    • The instrument software calculates the percentage of substrate conversion to product.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT or equivalent)

The antiproliferative activity of this compound on JAK2 V617F-dependent cell lines, such as SET-2 and BaF3-V617F, is a key measure of its cellular potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength.

Illustrative Protocol:

  • Cell Culture and Plating:

    • Culture SET-2 or BaF3-V617F cells in appropriate growth medium.

    • Harvest the cells and determine the cell density.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan formation.

    • Add a solubilization solution (e.g., a solution of detergent in an acidic solvent) to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for a sufficient time to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

To assess the direct impact of this compound on the JAK2 signaling pathway, the phosphorylation status of its downstream target, STAT5, is measured. Flow cytometry is a powerful technique for quantifying the level of intracellular phosphorylated proteins on a single-cell basis.

Principle: Cells are treated with the inhibitor, fixed to preserve their cellular state, and then permeabilized to allow antibodies to access intracellular targets. A fluorescently labeled antibody specific to the phosphorylated form of STAT5 (pSTAT5) is used to stain the cells. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a quantitative measure of pSTAT5 levels.

Illustrative Protocol:

  • Cell Treatment:

    • Culture SET-2 or BaF3-V617F cells as described above.

    • Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS).

    • Fix the cells using a fixative agent like paraformaldehyde to cross-link proteins and preserve the cellular architecture and phosphorylation states.

    • Permeabilize the cell membranes using a detergent such as methanol (B129727) or Triton X-100 to allow antibody entry.

  • Antibody Staining:

    • Wash the permeabilized cells.

    • Incubate the cells with a fluorescently conjugated antibody specific for pSTAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

    • Wash the cells to remove any unbound antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained cell samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

  • Data Analysis:

    • Calculate the percentage of pSTAT5 inhibition for each this compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

Mandatory Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving uncontrolled cell proliferation in myeloproliferative neoplasms. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of JAK2.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_V617F JAK2 V617F (Constitutively Active) Receptor->JAK2_V617F Activation (Ligand-Independent) STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylation pSTAT5 pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization BMS911543 This compound BMS911543->JAK2_V617F Inhibition DNA DNA pSTAT5_dimer->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: JAK-STAT pathway with JAK2 V617F mutation and this compound inhibition.

Experimental Workflow for Cellular pSTAT5 Inhibition Assay

The following diagram outlines the key steps in a typical flow cytometry-based assay to determine the IC50 of this compound for the inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.

pSTAT5_Workflow start Start: JAK2 V617F Cells treatment Treat with this compound (Dose-Response) start->treatment fixation Fix Cells (e.g., PFA) treatment->fixation permeabilization Permeabilize Cells (e.g., Methanol) fixation->permeabilization staining Stain with anti-pSTAT5-Fluorophore permeabilization->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: Calculate MFI flow_cytometry->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining pSTAT5 inhibition IC50 using flow cytometry.

References

In-Depth Technical Guide: BMS-911543 Binding Affinity and Kinetics to JAK2 V617F Mutant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of BMS-911543, a selective inhibitor of Janus kinase 2 (JAK2), with a particular focus on its interaction with the clinically significant JAK2 V617F mutant. This document consolidates key quantitative data, details experimental methodologies, and presents visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation: Binding Affinity and Cellular Potency

This compound demonstrates high-affinity binding to the JAK2 kinase and potent inhibitory activity in cellular systems driven by the constitutively active JAK2 V617F mutation. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Biochemical Binding Affinity of this compound against JAK Family Kinases

Target KinaseParameterValue (nM)Selectivity vs. JAK2 (IC50-fold)
JAK2 IC50 1.1 [1][2]-
Ki 0.48 [1]-
JAK1IC50~360~350[1]
Ki110[1]-
JAK3IC50~75~75[1]
Ki360[1]-
TYK2IC50~66~65[1]

Table 2: Cellular Activity of this compound in JAK2 V617F-Dependent Cell Lines

Cell LineAssayParameterValue (nM)
SET-2 (JAK2 V617F) Antiproliferative ActivityIC50 60 [1]
pSTAT5 InhibitionIC50 80 [1]
BaF3-V617F Antiproliferative ActivityIC50 70 [1]
pSTAT5 InhibitionIC50 65 [1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to characterize the binding and cellular activity of this compound.

Biochemical Kinase Assay (Caliper LabChip)

The in vitro potency of this compound against JAK family kinases was determined using a mobility shift microfluidic assay, such as the Caliper LabChip platform. This method measures the enzymatic activity of the kinase by quantifying the conversion of a substrate peptide to its phosphorylated form.

Principle: The assay relies on the differential electrophoretic mobility of the non-phosphorylated peptide substrate and the phosphorylated product. A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound (this compound). The reaction mixture is then passed through a microfluidic chip where the substrate and product are separated by electrophoresis and detected by fluorescence. The extent of phosphorylation is proportional to the kinase activity, and the inhibitory effect of the compound is determined by the reduction in product formation.

Illustrative Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 0.01% Triton X-100, 0.5 mM EGTA).

    • Prepare a solution of the specific JAK kinase (e.g., JAK2) in the reaction buffer.

    • Prepare a substrate solution containing the appropriate fluorescently labeled peptide substrate and ATP (at a concentration close to its Km for the specific kinase) in a buffer containing MgCl2.

  • Assay Procedure:

    • Dispense a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) into the wells of a microtiter plate.

    • Add the kinase solution (e.g., 10 µL) to each well and incubate briefly.

    • Initiate the kinase reaction by adding the substrate solution (e.g., 10 µL).

    • Incubate the reaction plate at a controlled temperature (e.g., 28°C) for a defined period (e.g., 25 minutes).

    • Stop the reaction by adding a stop buffer containing a chelating agent like EDTA (e.g., 25 µL of 100 mM HEPES, 0.015% Brij-35, 50 mM EDTA).

  • Data Acquisition and Analysis:

    • Analyze the reaction products using a Caliper LabChip instrument.

    • The instrument software calculates the percentage of substrate conversion to product.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT or equivalent)

The antiproliferative activity of this compound on JAK2 V617F-dependent cell lines, such as SET-2 and BaF3-V617F, is a key measure of its cellular potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength.

Illustrative Protocol:

  • Cell Culture and Plating:

    • Culture SET-2 or BaF3-V617F cells in appropriate growth medium.

    • Harvest the cells and determine the cell density.

    • Seed the cells into a 96-well microtiter plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Assay:

    • Add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours) to allow for formazan formation.

    • Add a solubilization solution (e.g., a solution of detergent in an acidic solvent) to each well to dissolve the formazan crystals.

    • Incubate the plate in the dark at room temperature for a sufficient time to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

To assess the direct impact of this compound on the JAK2 signaling pathway, the phosphorylation status of its downstream target, STAT5, is measured. Flow cytometry is a powerful technique for quantifying the level of intracellular phosphorylated proteins on a single-cell basis.

Principle: Cells are treated with the inhibitor, fixed to preserve their cellular state, and then permeabilized to allow antibodies to access intracellular targets. A fluorescently labeled antibody specific to the phosphorylated form of STAT5 (pSTAT5) is used to stain the cells. The fluorescence intensity of individual cells is then measured by a flow cytometer, providing a quantitative measure of pSTAT5 levels.

Illustrative Protocol:

  • Cell Treatment:

    • Culture SET-2 or BaF3-V617F cells as described above.

    • Treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 1-2 hours).

  • Cell Fixation and Permeabilization:

    • Harvest the cells and wash them with a suitable buffer (e.g., PBS).

    • Fix the cells using a fixative agent like paraformaldehyde to cross-link proteins and preserve the cellular architecture and phosphorylation states.

    • Permeabilize the cell membranes using a detergent such as methanol or Triton X-100 to allow antibody entry.

  • Antibody Staining:

    • Wash the permeabilized cells.

    • Incubate the cells with a fluorescently conjugated antibody specific for pSTAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

    • Wash the cells to remove any unbound antibody.

  • Flow Cytometry Analysis:

    • Acquire the stained cell samples on a flow cytometer.

    • Analyze the data using appropriate software to gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal.

  • Data Analysis:

    • Calculate the percentage of pSTAT5 inhibition for each this compound concentration relative to the vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and determine the IC50 value.

Mandatory Visualizations

JAK-STAT Signaling Pathway and this compound Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors. The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation, driving uncontrolled cell proliferation in myeloproliferative neoplasms. This compound acts as an ATP-competitive inhibitor, blocking the catalytic activity of JAK2.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2_V617F JAK2 V617F (Constitutively Active) Receptor->JAK2_V617F Activation (Ligand-Independent) STAT5 STAT5 JAK2_V617F->STAT5 Phosphorylation pSTAT5 pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization BMS911543 This compound BMS911543->JAK2_V617F Inhibition DNA DNA pSTAT5_dimer->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: JAK-STAT pathway with JAK2 V617F mutation and this compound inhibition.

Experimental Workflow for Cellular pSTAT5 Inhibition Assay

The following diagram outlines the key steps in a typical flow cytometry-based assay to determine the IC50 of this compound for the inhibition of STAT5 phosphorylation in a JAK2 V617F-driven cell line.

pSTAT5_Workflow start Start: JAK2 V617F Cells treatment Treat with this compound (Dose-Response) start->treatment fixation Fix Cells (e.g., PFA) treatment->fixation permeabilization Permeabilize Cells (e.g., Methanol) fixation->permeabilization staining Stain with anti-pSTAT5-Fluorophore permeabilization->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Data Analysis: Calculate MFI flow_cytometry->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for determining pSTAT5 inhibition IC50 using flow cytometry.

References

BMS-911543: A Deep Dive into a Selective JAK2 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Dysregulation of the JAK2-STAT pathway, often due to activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2] These malignancies are characterized by the overproduction of blood cells, leading to severe complications such as splenomegaly, thrombosis, and a risk of transformation to acute myeloid leukemia.[2] this compound has been investigated as a targeted therapy to specifically address the underlying pathology of these disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor of JAK2.[3] It exhibits high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2), which is attributed to its specific binding mode within the kinase domain.[2][4] The binding of this compound to JAK2 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] This blockade of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, thereby exerting its anti-neoplastic effects in JAK2-dependent hematological malignancies.[1][6]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT (STAT3/STAT5) JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation BMS911543 This compound BMS911543->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical Activity and Kinase Selectivity

This compound demonstrates potent inhibition of JAK2 with significant selectivity over other JAK family members and a broad panel of other kinases.

KinaseIC50 (nM)Ki (nM)Selectivity vs. JAK2 (IC50-fold)
JAK2 1.10.481
JAK1 ~385110~350
JAK3 ~82.5360~75
TYK2 ~72.6-~66
Data compiled from multiple sources.[2][3][7]
Cellular Activity

The inhibitory effect of this compound on cell proliferation and STAT phosphorylation has been evaluated in various cell lines.

Cell LineJAK2 StatusAssayIC50 (nM)
SET-2V617FAntiproliferation60
SET-2V617FpSTAT5 Inhibition80
BaF3-V617FV617FAntiproliferation70
BaF3-V617FV617FpSTAT5 Inhibition65
CTLL-2 (IL-2 dependent)-Antiproliferation990
Data from multiple sources.[2][8]
Clinical Efficacy in Myelofibrosis (Phase 1/2a Study)

A multicenter Phase 1/2a study evaluated this compound in patients with myelofibrosis.

Response ParameternResponse Rate (%)
Spleen Response3162%
Anemia Response (Transfusion-dependent)3144%
Data from a retrospective comparison of clinical trials.[9][10]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on hematopoietic cell lines.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Culture JAK2-dependent cell lines (e.g., SET-2, BaF3-V617F) harvest Harvest and count cells start->harvest seed Seed cells into 96-well plates harvest->seed prepare_drug Prepare serial dilutions of this compound seed->prepare_drug add_drug Add drug dilutions to appropriate wells prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read luminescence on a plate reader add_reagent->read_plate calculate Calculate IC50 values read_plate->calculate end End calculate->end

Caption: Workflow for a cell viability assay to determine the IC50 of this compound.

Methodology:

  • Cell Culture: Culture JAK2-dependent cell lines (e.g., SET-2, HEL) in appropriate media and conditions.[11]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence.

  • Data Analysis: Determine the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.[12]

Western Blot for Phospho-STAT3/5

This protocol outlines the steps to assess the inhibition of STAT3/5 phosphorylation by this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.[13][14]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

In Vivo Murine Model of Myeloproliferative Neoplasm

This protocol describes a general approach to evaluate the in vivo efficacy of this compound.

Methodology:

  • Model Generation: Utilize a murine retroviral transduction-transplantation model of JAK2V617F-driven MPN.[15][16]

  • Treatment Initiation: Once disease phenotype is established (e.g., hematocrit > 70%), initiate oral administration of this compound at desired dose levels (e.g., 3 mg/kg and 10 mg/kg) or vehicle control.[15][16]

  • Monitoring: Monitor peripheral blood counts (WBC, RBC parameters) regularly throughout the study.[15]

  • Endpoint Analysis: After a defined treatment period (e.g., 42 days), assess the proportion of JAK2V617F-positive cells in hematopoietic tissues and measure plasma cytokine levels.[15][16]

  • Pharmacodynamic Assessment: Confirm inhibitor activity in plasma using a cell-based pSTAT5 flow cytometry assay.[15]

Conclusion

This compound is a highly selective and potent JAK2 inhibitor that has demonstrated significant preclinical and clinical activity in the context of hematological malignancies, particularly myeloproliferative neoplasms. Its mechanism of action, centered on the direct inhibition of the JAK2-STAT signaling pathway, provides a strong rationale for its use in diseases driven by aberrant JAK2 activation. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially advance therapeutic strategies targeting the JAK-STAT pathway.

References

BMS-911543: A Deep Dive into a Selective JAK2 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-911543 is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways that regulate hematopoiesis.[1][2] Dysregulation of the JAK2-STAT pathway, often due to activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[2] These malignancies are characterized by the overproduction of blood cells, leading to severe complications such as splenomegaly, thrombosis, and a risk of transformation to acute myeloid leukemia.[2] this compound has been investigated as a targeted therapy to specifically address the underlying pathology of these disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor of JAK2.[3] It exhibits high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2), which is attributed to its specific binding mode within the kinase domain.[2][4] The binding of this compound to JAK2 prevents the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[2][5] This blockade of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, thereby exerting its anti-neoplastic effects in JAK2-dependent hematological malignancies.[1][6]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT STAT (STAT3/STAT5) JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation BMS911543 This compound BMS911543->JAK2 Inhibition GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Initiation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Data Presentation

Biochemical Activity and Kinase Selectivity

This compound demonstrates potent inhibition of JAK2 with significant selectivity over other JAK family members and a broad panel of other kinases.

KinaseIC50 (nM)Ki (nM)Selectivity vs. JAK2 (IC50-fold)
JAK2 1.10.481
JAK1 ~385110~350
JAK3 ~82.5360~75
TYK2 ~72.6-~66
Data compiled from multiple sources.[2][3][7]
Cellular Activity

The inhibitory effect of this compound on cell proliferation and STAT phosphorylation has been evaluated in various cell lines.

Cell LineJAK2 StatusAssayIC50 (nM)
SET-2V617FAntiproliferation60
SET-2V617FpSTAT5 Inhibition80
BaF3-V617FV617FAntiproliferation70
BaF3-V617FV617FpSTAT5 Inhibition65
CTLL-2 (IL-2 dependent)-Antiproliferation990
Data from multiple sources.[2][8]
Clinical Efficacy in Myelofibrosis (Phase 1/2a Study)

A multicenter Phase 1/2a study evaluated this compound in patients with myelofibrosis.

Response ParameternResponse Rate (%)
Spleen Response3162%
Anemia Response (Transfusion-dependent)3144%
Data from a retrospective comparison of clinical trials.[9][10]

Experimental Protocols

Cell Viability Assay

This protocol is a general guideline for assessing the anti-proliferative effects of this compound on hematopoietic cell lines.

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start: Culture JAK2-dependent cell lines (e.g., SET-2, BaF3-V617F) harvest Harvest and count cells start->harvest seed Seed cells into 96-well plates harvest->seed prepare_drug Prepare serial dilutions of this compound seed->prepare_drug add_drug Add drug dilutions to appropriate wells prepare_drug->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo®) incubate->add_reagent read_plate Read luminescence on a plate reader add_reagent->read_plate calculate Calculate IC50 values read_plate->calculate end End calculate->end

Caption: Workflow for a cell viability assay to determine the IC50 of this compound.

Methodology:

  • Cell Culture: Culture JAK2-dependent cell lines (e.g., SET-2, HEL) in appropriate media and conditions.[11]

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) and measure luminescence.

  • Data Analysis: Determine the IC50 value by plotting the percentage of viable cells against the log concentration of this compound.[12]

Western Blot for Phospho-STAT3/5

This protocol outlines the steps to assess the inhibition of STAT3/5 phosphorylation by this compound.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-STAT5 (Tyr694), and total STAT5 overnight at 4°C.[13][14]

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[12]

In Vivo Murine Model of Myeloproliferative Neoplasm

This protocol describes a general approach to evaluate the in vivo efficacy of this compound.

Methodology:

  • Model Generation: Utilize a murine retroviral transduction-transplantation model of JAK2V617F-driven MPN.[15][16]

  • Treatment Initiation: Once disease phenotype is established (e.g., hematocrit > 70%), initiate oral administration of this compound at desired dose levels (e.g., 3 mg/kg and 10 mg/kg) or vehicle control.[15][16]

  • Monitoring: Monitor peripheral blood counts (WBC, RBC parameters) regularly throughout the study.[15]

  • Endpoint Analysis: After a defined treatment period (e.g., 42 days), assess the proportion of JAK2V617F-positive cells in hematopoietic tissues and measure plasma cytokine levels.[15][16]

  • Pharmacodynamic Assessment: Confirm inhibitor activity in plasma using a cell-based pSTAT5 flow cytometry assay.[15]

Conclusion

This compound is a highly selective and potent JAK2 inhibitor that has demonstrated significant preclinical and clinical activity in the context of hematological malignancies, particularly myeloproliferative neoplasms. Its mechanism of action, centered on the direct inhibition of the JAK2-STAT signaling pathway, provides a strong rationale for its use in diseases driven by aberrant JAK2 activation. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals working to further understand and potentially advance therapeutic strategies targeting the JAK-STAT pathway.

References

BMS-911543: A Technical Analysis of its Effects on Apoptosis and Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-911543 is an orally available, potent, and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway, often through activating mutations like JAK2-V617F, is a critical driver in various malignancies, particularly myeloproliferative neoplasms (MPNs).[4] This document provides an in-depth technical overview of the mechanism by which this compound exerts its anti-neoplastic effects, focusing specifically on its roles in inducing apoptosis and arresting cell cycle progression. By selectively targeting JAK2, this compound effectively blocks the downstream phosphorylation of STAT proteins, leading to the downregulation of genes essential for cell survival and proliferation.[1][3] This guide summarizes key quantitative data, details common experimental methodologies for assessing its efficacy, and provides visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK2/STAT Pathway

The primary mechanism of this compound is the competitive inhibition of ATP binding to the JAK2 kinase domain.[5] In many hematological cancers, constitutive activation of JAK2 leads to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and function as transcription factors for a host of genes that promote cell proliferation and inhibit apoptosis.

This compound selectively inhibits JAK2, thereby preventing this phosphorylation cascade.[1] This leads to a reduction in phosphorylated STAT5 (pSTAT5), which has been demonstrated in both in vitro cellular assays and in vivo pharmacodynamic models.[4][6] The suppression of the JAK2/STAT pathway is the foundational event that triggers the downstream effects on the cell cycle and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT3 / STAT5 JAK2->STAT Phosphorylation BMS911543 This compound BMS911543->JAK2 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Proliferation_Genes Proliferation & Cell Cycle Transcription->Proliferation_Genes (e.g., c-Myc, Cyclins) Survival_Genes Survival (Anti-Apoptosis) Transcription->Survival_Genes (e.g., Bcl-xL, Mcl-1)

Caption: this compound inhibits the JAK2/STAT signaling pathway.

Quantitative Data Summary

This compound demonstrates high selectivity for JAK2 over other JAK family members and potent anti-proliferative activity in JAK2-dependent cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase IC₅₀ (nM) Selectivity vs. JAK2 Reference
JAK2 1.1 - [3][5][6]
TYK2 66 ~65-fold [4][5]
JAK3 73 - 75 ~75-fold [3][4][5]

| JAK1 | 356 | ~350-fold |[4][5] |

Table 2: Cellular Anti-Proliferative and Pathway Inhibition Activity

Cell Line Genetic Background Assay Type IC₅₀ (nM) Reference
SET-2 JAK2-V617F Anti-Proliferation 60 [4][6]
BaF3-V617F Engineered JAK2-V617F Anti-Proliferation 70 [4][6]
SET-2 JAK2-V617F pSTAT5 Inhibition 80 [4][6]
BaF3-V617F Engineered JAK2-V617F pSTAT5 Inhibition 65 [4][6]

| Human PDAC Lines | Pancreatic Cancer | Anti-Proliferation | >20,000 |[7] |

Effect on Cell Cycle Progression

The anti-proliferative effects of this compound are a direct consequence of its ability to induce cell cycle arrest. By inhibiting the JAK2/STAT pathway, this compound prevents the transcription of key proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

Studies have shown that treatment with this compound leads to a significant decrease in proliferation markers. For instance, in a preclinical model of pancreatic cancer, in vivo administration of this compound resulted in significantly fewer Ki67-positive cells, indicating a reduction in the number of actively dividing cells.[8] While specific cell cycle phase arrest (e.g., G1/S or G2/M) data for this compound is not detailed in the provided search results, the potent anti-proliferative activity in JAK2-dependent cell lines strongly suggests that the compound prevents cells from entering or completing the cell division cycle.[4][6] This is a hallmark of targeted cancer therapies that disrupt core oncogenic signaling pathways.

Induction of Apoptosis

The JAK2/STAT pathway plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic proteins, such as Bcl-xL and Mcl-1. These proteins prevent the mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic cascade.

By inhibiting JAK2, this compound downregulates the expression of these pro-survival factors.[1][3] This shifts the cellular balance in favor of pro-apoptotic proteins (e.g., BAX, BAK), leading to caspase activation and subsequent programmed cell death. The induction of apoptosis is a primary mechanism through which this compound eliminates malignant cells that are dependent on JAK2 signaling for their survival.[1][7][9] Studies have demonstrated that targeting the JAK/STAT pathway elicits apoptosis in various cancer cell lines.[7]

Experimental Protocols

The following sections describe generalized protocols for key experiments used to evaluate the effects of this compound on cell proliferation and apoptosis. These are representative methodologies and may require optimization for specific cell lines and laboratory conditions.

Cell Proliferation Assay (MTS/WST-1)

This assay measures cell viability by quantifying the metabolic activity of a cell population.

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the compound to the wells, ensuring a vehicle control (e.g., DMSO) is included.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add MTS or a similar tetrazolium salt-based reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours until a color change is visible.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

G Start Seed & Treat Cells with this compound Harvest Harvest Cells (e.g., Trypsinization) Start->Harvest Wash Wash with PBS & Resuspend in Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Wash->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations: Live, Apoptotic, Necrotic Analyze->End

Caption: Experimental workflow for Annexin V / PI apoptosis assay.
  • Cell Treatment: Culture cells with this compound at various concentrations and a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Phospho-STAT Inhibition

This technique is used to detect the reduction in STAT phosphorylation following this compound treatment.

  • Cell Lysis: Treat cells with this compound for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT5, total STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the reduction in pSTAT5 relative to total STAT5 and the loading control.

References

BMS-911543: A Technical Analysis of its Effects on Apoptosis and Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-911543 is an orally available, potent, and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway, often through activating mutations like JAK2-V617F, is a critical driver in various malignancies, particularly myeloproliferative neoplasms (MPNs).[4] This document provides an in-depth technical overview of the mechanism by which this compound exerts its anti-neoplastic effects, focusing specifically on its roles in inducing apoptosis and arresting cell cycle progression. By selectively targeting JAK2, this compound effectively blocks the downstream phosphorylation of STAT proteins, leading to the downregulation of genes essential for cell survival and proliferation.[1][3] This guide summarizes key quantitative data, details common experimental methodologies for assessing its efficacy, and provides visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK2/STAT Pathway

The primary mechanism of this compound is the competitive inhibition of ATP binding to the JAK2 kinase domain.[5] In many hematological cancers, constitutive activation of JAK2 leads to the continuous phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][3] Once phosphorylated, STAT proteins dimerize, translocate to the nucleus, and function as transcription factors for a host of genes that promote cell proliferation and inhibit apoptosis.

This compound selectively inhibits JAK2, thereby preventing this phosphorylation cascade.[1] This leads to a reduction in phosphorylated STAT5 (pSTAT5), which has been demonstrated in both in vitro cellular assays and in vivo pharmacodynamic models.[4][6] The suppression of the JAK2/STAT pathway is the foundational event that triggers the downstream effects on the cell cycle and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT3 / STAT5 JAK2->STAT Phosphorylation BMS911543 This compound BMS911543->JAK2 Inhibition pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription Proliferation_Genes Proliferation & Cell Cycle Transcription->Proliferation_Genes (e.g., c-Myc, Cyclins) Survival_Genes Survival (Anti-Apoptosis) Transcription->Survival_Genes (e.g., Bcl-xL, Mcl-1)

Caption: this compound inhibits the JAK2/STAT signaling pathway.

Quantitative Data Summary

This compound demonstrates high selectivity for JAK2 over other JAK family members and potent anti-proliferative activity in JAK2-dependent cell lines.

Table 1: Kinase Inhibitory Activity of this compound

Kinase IC₅₀ (nM) Selectivity vs. JAK2 Reference
JAK2 1.1 - [3][5][6]
TYK2 66 ~65-fold [4][5]
JAK3 73 - 75 ~75-fold [3][4][5]

| JAK1 | 356 | ~350-fold |[4][5] |

Table 2: Cellular Anti-Proliferative and Pathway Inhibition Activity

Cell Line Genetic Background Assay Type IC₅₀ (nM) Reference
SET-2 JAK2-V617F Anti-Proliferation 60 [4][6]
BaF3-V617F Engineered JAK2-V617F Anti-Proliferation 70 [4][6]
SET-2 JAK2-V617F pSTAT5 Inhibition 80 [4][6]
BaF3-V617F Engineered JAK2-V617F pSTAT5 Inhibition 65 [4][6]

| Human PDAC Lines | Pancreatic Cancer | Anti-Proliferation | >20,000 |[7] |

Effect on Cell Cycle Progression

The anti-proliferative effects of this compound are a direct consequence of its ability to induce cell cycle arrest. By inhibiting the JAK2/STAT pathway, this compound prevents the transcription of key proteins required for cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs).

Studies have shown that treatment with this compound leads to a significant decrease in proliferation markers. For instance, in a preclinical model of pancreatic cancer, in vivo administration of this compound resulted in significantly fewer Ki67-positive cells, indicating a reduction in the number of actively dividing cells.[8] While specific cell cycle phase arrest (e.g., G1/S or G2/M) data for this compound is not detailed in the provided search results, the potent anti-proliferative activity in JAK2-dependent cell lines strongly suggests that the compound prevents cells from entering or completing the cell division cycle.[4][6] This is a hallmark of targeted cancer therapies that disrupt core oncogenic signaling pathways.

Induction of Apoptosis

The JAK2/STAT pathway plays a crucial role in promoting cell survival by upregulating the expression of anti-apoptotic proteins, such as Bcl-xL and Mcl-1. These proteins prevent the mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic cascade.

By inhibiting JAK2, this compound downregulates the expression of these pro-survival factors.[1][3] This shifts the cellular balance in favor of pro-apoptotic proteins (e.g., BAX, BAK), leading to caspase activation and subsequent programmed cell death. The induction of apoptosis is a primary mechanism through which this compound eliminates malignant cells that are dependent on JAK2 signaling for their survival.[1][7][9] Studies have demonstrated that targeting the JAK/STAT pathway elicits apoptosis in various cancer cell lines.[7]

Experimental Protocols

The following sections describe generalized protocols for key experiments used to evaluate the effects of this compound on cell proliferation and apoptosis. These are representative methodologies and may require optimization for specific cell lines and laboratory conditions.

Cell Proliferation Assay (MTS/WST-1)

This assay measures cell viability by quantifying the metabolic activity of a cell population.

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Add the compound to the wells, ensuring a vehicle control (e.g., DMSO) is included.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add MTS or a similar tetrazolium salt-based reagent to each well according to the manufacturer's instructions.

  • Final Incubation: Incubate for 1-4 hours until a color change is visible.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

G Start Seed & Treat Cells with this compound Harvest Harvest Cells (e.g., Trypsinization) Start->Harvest Wash Wash with PBS & Resuspend in Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Wash->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations: Live, Apoptotic, Necrotic Analyze->End

Caption: Experimental workflow for Annexin V / PI apoptosis assay.
  • Cell Treatment: Culture cells with this compound at various concentrations and a vehicle control for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for Phospho-STAT Inhibition

This technique is used to detect the reduction in STAT phosphorylation following this compound treatment.

  • Cell Lysis: Treat cells with this compound for a short period (e.g., 2-6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT5, total STAT5, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to assess the reduction in pSTAT5 relative to total STAT5 and the loading control.

References

The Functional Consequences of Selective JAK2 Inhibition by BMS-911543: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors crucial for hematopoiesis and immune response. Dysregulation of the JAK-STAT signaling pathway, often through activating mutations like JAK2-V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] BMS-911543 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for JAK2. This technical guide provides an in-depth overview of the functional consequences of selective JAK2 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Potency and Selectivity of this compound

This compound is a reversible, ATP-competitive inhibitor of JAK2.[2] Its potency and selectivity have been extensively characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound against JAK Family Kinases

KinaseIC50 (nM)K_i_ (nM)Selectivity Fold vs. JAK2 (based on IC50)
JAK21.10.481
JAK1356110~324
JAK373360~66
TYK266N/A~60

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Cellular Potency of this compound in JAK2-Dependent Cell Lines

Cell LineGenotypeAssayIC50 (nM)
SET-2Human megakaryoblastic leukemia, JAK2 V617FProliferation60
SET-2Human megakaryoblastic leukemia, JAK2 V617FpSTAT5 Inhibition80
BaF3-V617FMurine pro-B cell line engineered to express JAK2 V617FProliferation70
BaF3-V617FMurine pro-B cell line engineered to express JAK2 V617FpSTAT5 Inhibition65

Data compiled from multiple sources.[1][4][6]

Table 3: Kinome Selectivity Profile of this compound

Off-Target KinaseIC50 (nM)
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640

This compound was profiled against a panel of over 450 kinases and demonstrated significant selectivity for JAK2.[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays (Kinase Activity & Selectivity) cellular_potency Cellular Potency Assays (Proliferation & pSTAT Inhibition) biochemical->cellular_potency target_engagement Target Engagement (Western Blot for pSTAT5) cellular_potency->target_engagement pk_pd Pharmacokinetics & Pharmacodynamics target_engagement->pk_pd efficacy Efficacy Studies (Tumor Growth Inhibition) pk_pd->efficacy safety Safety & Toxicology efficacy->safety discovery Compound Discovery (this compound) discovery->biochemical

References

The Functional Consequences of Selective JAK2 Inhibition by BMS-911543: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors crucial for hematopoiesis and immune response. Dysregulation of the JAK-STAT signaling pathway, often through activating mutations like JAK2-V617F, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1] BMS-911543 is a potent and orally bioavailable small molecule inhibitor that demonstrates high selectivity for JAK2. This technical guide provides an in-depth overview of the functional consequences of selective JAK2 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Potency and Selectivity of this compound

This compound is a reversible, ATP-competitive inhibitor of JAK2.[2] Its potency and selectivity have been extensively characterized through biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of this compound against JAK Family Kinases

KinaseIC50 (nM)K_i_ (nM)Selectivity Fold vs. JAK2 (based on IC50)
JAK21.10.481
JAK1356110~324
JAK373360~66
TYK266N/A~60

Data compiled from multiple sources.[1][2][3][4][5][6]

Table 2: Cellular Potency of this compound in JAK2-Dependent Cell Lines

Cell LineGenotypeAssayIC50 (nM)
SET-2Human megakaryoblastic leukemia, JAK2 V617FProliferation60
SET-2Human megakaryoblastic leukemia, JAK2 V617FpSTAT5 Inhibition80
BaF3-V617FMurine pro-B cell line engineered to express JAK2 V617FProliferation70
BaF3-V617FMurine pro-B cell line engineered to express JAK2 V617FpSTAT5 Inhibition65

Data compiled from multiple sources.[1][4][6]

Table 3: Kinome Selectivity Profile of this compound

Off-Target KinaseIC50 (nM)
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640

This compound was profiled against a panel of over 450 kinases and demonstrated significant selectivity for JAK2.[2]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams have been generated using Graphviz.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Receptor Dimerization & Activation JAK2->JAK2 STAT STAT JAK2->STAT 4. STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2 Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays (Kinase Activity & Selectivity) cellular_potency Cellular Potency Assays (Proliferation & pSTAT Inhibition) biochemical->cellular_potency target_engagement Target Engagement (Western Blot for pSTAT5) cellular_potency->target_engagement pk_pd Pharmacokinetics & Pharmacodynamics target_engagement->pk_pd efficacy Efficacy Studies (Tumor Growth Inhibition) pk_pd->efficacy safety Safety & Toxicology efficacy->safety discovery Compound Discovery (this compound) discovery->biochemical

References

Methodological & Application

Application Notes and Protocols: BMS-911543 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of BMS-911543, a potent and selective inhibitor of Janus kinase 2 (JAK2). The provided information is intended for researchers and scientists in the fields of oncology, hematology, and drug development.

Introduction

This compound is a small molecule inhibitor that selectively targets JAK2, a key enzyme in the JAK/STAT signaling cascade.[1][2][3] Dysregulation of this pathway, often through mutations such as JAK2(V617F), is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs) and other cancers.[1][4] this compound exerts its anti-neoplastic activity by blocking the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5, which leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[2] This document outlines a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines, particularly those dependent on JAK2 signaling.

Data Presentation

The following table summarizes the reported in vitro inhibitory and anti-proliferative activities of this compound in various assays and cell lines.

Assay Type Target/Cell Line IC50 Value Reference
Biochemical AssayJAK21.1 nM[5]
Biochemical AssayJAK1356 nM[6]
Biochemical AssayJAK375 nM[7]
Biochemical AssayTYK266 nM[6]
Anti-proliferativeSET-2 (JAK2 V617F)60 nM[4][5]
Anti-proliferativeBaF3-JAK2 V617F70 nM[4][5]
pSTAT5 InhibitionSET-2 (JAK2 V617F)80 nM[4][5]
pSTAT5 InhibitionBaF3-JAK2 V617F65 nM[4][5]
Anti-proliferativeHuman PDAC cell lines> 20 µM[8]
Anti-proliferativeMurine PDAC cell linesNot achievable[8]
Anti-proliferativeCTLL2 (IL-2 dependent)2.9 µM[4]
Anti-proliferativeBaF3 (IL-3 dependent)3.5 µM[4]
T-cell ProliferationIL-2 mediated990 nM[4]

Signaling Pathway

This compound inhibits the JAK2-STAT signaling pathway. The diagram below illustrates the mechanism of action.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_A JAK2 Cytokine_Receptor->JAK2_A Activation JAK2_P p-JAK2 JAK2_A->JAK2_P Autophosphorylation STAT STAT JAK2_P->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Nuclear Translocation BMS911543 This compound BMS911543->JAK2_A Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay Using MTS Reagent

This protocol describes a method to determine the effect of this compound on the proliferation of a JAK2-dependent cancer cell line, such as SET-2.

Materials:

  • This compound (stock solution in DMSO)

  • SET-2 (or other suitable JAK2-dependent cell line)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Culture:

    • Culture SET-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cells in exponential growth phase before the experiment.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time with MTS reagent should be optimized to obtain a linear absorbance response.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram outlines the key steps of the in vitro cell proliferation assay.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare this compound Dilutions Compound_Prep->Add_Compound Incubate 5. Incubate for 48-72h Add_Compound->Incubate Add_MTS 6. Add MTS Reagent Incubate->Add_MTS Incubate_MTS 7. Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance 8. Measure Absorbance (490nm) Incubate_MTS->Read_Absorbance Data_Analysis 9. Analyze Data & Determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for the in vitro cell proliferation assay with this compound.

References

Application Notes and Protocols: BMS-911543 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro anti-proliferative effects of BMS-911543, a potent and selective inhibitor of Janus kinase 2 (JAK2). The provided information is intended for researchers and scientists in the fields of oncology, hematology, and drug development.

Introduction

This compound is a small molecule inhibitor that selectively targets JAK2, a key enzyme in the JAK/STAT signaling cascade.[1][2][3] Dysregulation of this pathway, often through mutations such as JAK2(V617F), is a critical driver in the pathogenesis of myeloproliferative neoplasms (MPNs) and other cancers.[1][4] this compound exerts its anti-neoplastic activity by blocking the phosphorylation and activation of downstream STAT proteins, notably STAT3 and STAT5, which leads to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[2] This document outlines a detailed protocol for evaluating the in vitro efficacy of this compound in cancer cell lines, particularly those dependent on JAK2 signaling.

Data Presentation

The following table summarizes the reported in vitro inhibitory and anti-proliferative activities of this compound in various assays and cell lines.

Assay Type Target/Cell Line IC50 Value Reference
Biochemical AssayJAK21.1 nM[5]
Biochemical AssayJAK1356 nM[6]
Biochemical AssayJAK375 nM[7]
Biochemical AssayTYK266 nM[6]
Anti-proliferativeSET-2 (JAK2 V617F)60 nM[4][5]
Anti-proliferativeBaF3-JAK2 V617F70 nM[4][5]
pSTAT5 InhibitionSET-2 (JAK2 V617F)80 nM[4][5]
pSTAT5 InhibitionBaF3-JAK2 V617F65 nM[4][5]
Anti-proliferativeHuman PDAC cell lines> 20 µM[8]
Anti-proliferativeMurine PDAC cell linesNot achievable[8]
Anti-proliferativeCTLL2 (IL-2 dependent)2.9 µM[4]
Anti-proliferativeBaF3 (IL-3 dependent)3.5 µM[4]
T-cell ProliferationIL-2 mediated990 nM[4]

Signaling Pathway

This compound inhibits the JAK2-STAT signaling pathway. The diagram below illustrates the mechanism of action.

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_A JAK2 Cytokine_Receptor->JAK2_A Activation JAK2_P p-JAK2 JAK2_A->JAK2_P Autophosphorylation STAT STAT JAK2_P->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Nuclear Translocation BMS911543 This compound BMS911543->JAK2_A Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor Binding

Caption: JAK2-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cell Proliferation Assay Using MTS Reagent

This protocol describes a method to determine the effect of this compound on the proliferation of a JAK2-dependent cancer cell line, such as SET-2.

Materials:

  • This compound (stock solution in DMSO)

  • SET-2 (or other suitable JAK2-dependent cell line)

  • RPMI-1640 medium (or appropriate cell culture medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Culture:

    • Culture SET-2 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Maintain cells in exponential growth phase before the experiment.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. The final DMSO concentration in all wells should be less than 0.1% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.

  • MTS Assay:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time with MTS reagent should be optimized to obtain a linear absorbance response.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram outlines the key steps of the in vitro cell proliferation assay.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture 1. Culture Cells Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Add_Compound 4. Add Compound to Cells Cell_Seeding->Add_Compound Compound_Prep 3. Prepare this compound Dilutions Compound_Prep->Add_Compound Incubate 5. Incubate for 48-72h Add_Compound->Incubate Add_MTS 6. Add MTS Reagent Incubate->Add_MTS Incubate_MTS 7. Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance 8. Measure Absorbance (490nm) Incubate_MTS->Read_Absorbance Data_Analysis 9. Analyze Data & Determine IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for the in vitro cell proliferation assay with this compound.

References

Application Notes and Protocols: BMS-911543 Colony Formation Assay with Primary MPN Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in many MPN cases is a somatic mutation in the Janus kinase 2 gene, most commonly the JAK2V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2][3] This aberrant signaling results in cytokine-independent cell proliferation and survival, contributing to the clinical manifestations of MPNs such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).

BMS-911543 is a potent and highly selective small-molecule inhibitor of JAK2.[4][5] It has demonstrated anti-proliferative effects in cell lines dependent on JAK2 signaling and has been shown to reduce colony growth in assays using primary progenitor cells from patients with JAK2V617F-positive MPNs.[4][5][6][7] The colony formation assay, or colony-forming cell (CFC) assay, is a crucial in vitro method to assess the proliferative potential of hematopoietic progenitor cells and to evaluate the efficacy of therapeutic agents like this compound. This document provides detailed protocols and application notes for setting up and performing a colony formation assay using primary MPN cells to test the effects of this compound.

Signaling Pathway and Mechanism of Action

The JAK2V617F mutation leads to the constitutive activation of the JAK2 protein, which in turn phosphorylates and activates downstream Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, differentiation, and survival, while inhibiting apoptosis.[2] this compound selectively inhibits JAK2, thereby blocking this downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding (constitutively active in MPN) JAK2 JAK2 (V617F) Receptor->JAK2 Activation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Nuclear Translocation BMS911543 This compound BMS911543->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) DNA->Gene_Expression Transcription

Caption: JAK/STAT signaling pathway in MPN and the inhibitory action of this compound.

Experimental Protocols

Isolation of Mononuclear Cells (MNCs) from Primary MPN Patient Peripheral Blood

This protocol describes the isolation of MNCs, which contain hematopoietic progenitor cells, from peripheral blood of MPN patients using density gradient centrifugation.

Materials:

  • Peripheral blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Ficoll-Paque™ PLUS

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated MNCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in a small volume of Iscove's Modified Dulbecco's Medium (IMDM).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion.

Colony Formation Assay with this compound

This protocol outlines the procedure for setting up a methylcellulose-based colony formation assay to evaluate the effect of this compound on the proliferation and differentiation of MPN progenitor cells.

Materials:

  • Isolated MNCs from MPN patients

  • Methylcellulose-based medium (e.g., MethoCult™ H4034 Optimum)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Cytokine cocktail (see table below for a representative formulation)

  • This compound stock solution (dissolved in DMSO)

  • 35 mm culture dishes

  • 100 mm culture dishes

  • Sterile water

  • 3 mL syringes and 16-gauge needles

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Representative Cytokine Cocktail Formulation:

CytokineFinal Concentration
Stem Cell Factor (SCF)50 ng/mL
Interleukin-3 (IL-3)10 ng/mL
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)10 ng/mL
Erythropoietin (EPO)3 U/mL

Procedure:

  • Prepare a working solution of this compound in IMDM at various concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO equivalent).

  • Thaw the methylcellulose (B11928114) medium and cytokine cocktail.

  • In a sterile tube, combine the methylcellulose medium, cytokine cocktail, the cell suspension of MNCs (typically 1 x 10^5 to 5 x 10^5 cells/mL), and the this compound working solution or vehicle control. Vortex vigorously to ensure thorough mixing.

  • Allow the tube to stand for 5-10 minutes to let air bubbles escape.

  • Using a 3 mL syringe with a 16-gauge needle, dispense 1.1 mL of the cell mixture into the center of a 35 mm culture dish.

  • Gently rotate the dish to spread the medium evenly.

  • Place the 35 mm dishes inside a 100 mm dish containing a separate open dish with 3-4 mL of sterile water to maintain humidity.

  • Incubate the plates for 12-14 days in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, enumerate and classify the colonies under an inverted microscope based on their morphology. Common colony types include Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Colony Formation Assay cluster_analysis Data Analysis Blood_Sample MPN Patient Peripheral Blood MNC_Isolation MNC Isolation (Ficoll Gradient) Blood_Sample->MNC_Isolation Plating Plate MNCs in Methylcellulose + Cytokines MNC_Isolation->Plating Treatment Add this compound (or Vehicle) Plating->Treatment Incubation Incubate 12-14 days (37°C, 5% CO2) Treatment->Incubation Colony_Counting Enumerate and Classify Colonies (BFU-E, CFU-GM) Incubation->Colony_Counting Data_Analysis Calculate % Inhibition and IC50 Colony_Counting->Data_Analysis

Caption: Experimental workflow for the this compound colony formation assay.

Data Presentation

The results of the colony formation assay should be summarized in a clear and structured format. The following tables provide an example of how to present the quantitative data.

Table 1: Effect of this compound on Colony Formation from Primary MPN Cells (Illustrative Data)

This compound Conc. (nM)Mean BFU-E Colonies (± SD)% Inhibition BFU-EMean CFU-GM Colonies (± SD)% Inhibition CFU-GM
0 (Vehicle)120 ± 15085 ± 100
1105 ± 1212.580 ± 95.9
1078 ± 935.072 ± 815.3
10036 ± 570.055 ± 635.3
50012 ± 390.030 ± 464.7
10005 ± 295.815 ± 382.4

Table 2: IC50 Values of this compound on Different Progenitor Colonies (Illustrative Data)

Colony TypeIC50 (nM)
BFU-E~80
CFU-GM~350

Note: The data presented in these tables are illustrative and may vary depending on the specific patient sample and experimental conditions.

Conclusion

The colony formation assay is a valuable tool for assessing the efficacy of JAK2 inhibitors like this compound on the hematopoietic progenitor cells that drive myeloproliferative neoplasms. By following these detailed protocols, researchers can obtain reproducible and quantitative data to further characterize the therapeutic potential of novel agents in the treatment of MPNs. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this important area of research.

References

Application Notes and Protocols: BMS-911543 Colony Formation Assay with Primary MPN Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in many MPN cases is a somatic mutation in the Janus kinase 2 gene, most commonly the JAK2V617F mutation, which leads to constitutive activation of the JAK/STAT signaling pathway.[1][2][3] This aberrant signaling results in cytokine-independent cell proliferation and survival, contributing to the clinical manifestations of MPNs such as polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).

BMS-911543 is a potent and highly selective small-molecule inhibitor of JAK2.[4][5] It has demonstrated anti-proliferative effects in cell lines dependent on JAK2 signaling and has been shown to reduce colony growth in assays using primary progenitor cells from patients with JAK2V617F-positive MPNs.[4][5][6][7] The colony formation assay, or colony-forming cell (CFC) assay, is a crucial in vitro method to assess the proliferative potential of hematopoietic progenitor cells and to evaluate the efficacy of therapeutic agents like this compound. This document provides detailed protocols and application notes for setting up and performing a colony formation assay using primary MPN cells to test the effects of this compound.

Signaling Pathway and Mechanism of Action

The JAK2V617F mutation leads to the constitutive activation of the JAK2 protein, which in turn phosphorylates and activates downstream Signal Transducers and Activators of Transcription (STATs), primarily STAT5.[8] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation, differentiation, and survival, while inhibiting apoptosis.[2] this compound selectively inhibits JAK2, thereby blocking this downstream signaling cascade.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor Binding (constitutively active in MPN) JAK2 JAK2 (V617F) Receptor->JAK2 Activation STAT5_inactive STAT5 (inactive) JAK2->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Nuclear Translocation BMS911543 This compound BMS911543->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) DNA->Gene_Expression Transcription

Caption: JAK/STAT signaling pathway in MPN and the inhibitory action of this compound.

Experimental Protocols

Isolation of Mononuclear Cells (MNCs) from Primary MPN Patient Peripheral Blood

This protocol describes the isolation of MNCs, which contain hematopoietic progenitor cells, from peripheral blood of MPN patients using density gradient centrifugation.

Materials:

  • Peripheral blood collected in heparinized tubes

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Ficoll-Paque™ PLUS

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.

  • Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, a distinct layer of mononuclear cells (the "buffy coat") will be visible at the plasma-Ficoll interface.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Collect the buffy coat layer using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated MNCs by adding PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and resuspend the cell pellet in a small volume of Iscove's Modified Dulbecco's Medium (IMDM).

  • Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion.

Colony Formation Assay with this compound

This protocol outlines the procedure for setting up a methylcellulose-based colony formation assay to evaluate the effect of this compound on the proliferation and differentiation of MPN progenitor cells.

Materials:

  • Isolated MNCs from MPN patients

  • Methylcellulose-based medium (e.g., MethoCult™ H4034 Optimum)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Cytokine cocktail (see table below for a representative formulation)

  • This compound stock solution (dissolved in DMSO)

  • 35 mm culture dishes

  • 100 mm culture dishes

  • Sterile water

  • 3 mL syringes and 16-gauge needles

  • Humidified incubator (37°C, 5% CO2)

  • Inverted microscope

Representative Cytokine Cocktail Formulation:

CytokineFinal Concentration
Stem Cell Factor (SCF)50 ng/mL
Interleukin-3 (IL-3)10 ng/mL
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)10 ng/mL
Erythropoietin (EPO)3 U/mL

Procedure:

  • Prepare a working solution of this compound in IMDM at various concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO equivalent).

  • Thaw the methylcellulose medium and cytokine cocktail.

  • In a sterile tube, combine the methylcellulose medium, cytokine cocktail, the cell suspension of MNCs (typically 1 x 10^5 to 5 x 10^5 cells/mL), and the this compound working solution or vehicle control. Vortex vigorously to ensure thorough mixing.

  • Allow the tube to stand for 5-10 minutes to let air bubbles escape.

  • Using a 3 mL syringe with a 16-gauge needle, dispense 1.1 mL of the cell mixture into the center of a 35 mm culture dish.

  • Gently rotate the dish to spread the medium evenly.

  • Place the 35 mm dishes inside a 100 mm dish containing a separate open dish with 3-4 mL of sterile water to maintain humidity.

  • Incubate the plates for 12-14 days in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, enumerate and classify the colonies under an inverted microscope based on their morphology. Common colony types include Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Monocyte, Megakaryocyte (CFU-GEMM).

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Colony Formation Assay cluster_analysis Data Analysis Blood_Sample MPN Patient Peripheral Blood MNC_Isolation MNC Isolation (Ficoll Gradient) Blood_Sample->MNC_Isolation Plating Plate MNCs in Methylcellulose + Cytokines MNC_Isolation->Plating Treatment Add this compound (or Vehicle) Plating->Treatment Incubation Incubate 12-14 days (37°C, 5% CO2) Treatment->Incubation Colony_Counting Enumerate and Classify Colonies (BFU-E, CFU-GM) Incubation->Colony_Counting Data_Analysis Calculate % Inhibition and IC50 Colony_Counting->Data_Analysis

Caption: Experimental workflow for the this compound colony formation assay.

Data Presentation

The results of the colony formation assay should be summarized in a clear and structured format. The following tables provide an example of how to present the quantitative data.

Table 1: Effect of this compound on Colony Formation from Primary MPN Cells (Illustrative Data)

This compound Conc. (nM)Mean BFU-E Colonies (± SD)% Inhibition BFU-EMean CFU-GM Colonies (± SD)% Inhibition CFU-GM
0 (Vehicle)120 ± 15085 ± 100
1105 ± 1212.580 ± 95.9
1078 ± 935.072 ± 815.3
10036 ± 570.055 ± 635.3
50012 ± 390.030 ± 464.7
10005 ± 295.815 ± 382.4

Table 2: IC50 Values of this compound on Different Progenitor Colonies (Illustrative Data)

Colony TypeIC50 (nM)
BFU-E~80
CFU-GM~350

Note: The data presented in these tables are illustrative and may vary depending on the specific patient sample and experimental conditions.

Conclusion

The colony formation assay is a valuable tool for assessing the efficacy of JAK2 inhibitors like this compound on the hematopoietic progenitor cells that drive myeloproliferative neoplasms. By following these detailed protocols, researchers can obtain reproducible and quantitative data to further characterize the therapeutic potential of novel agents in the treatment of MPNs. The provided diagrams and data tables serve as a guide for experimental design and data presentation in this important area of research.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for BMS-911543 In Vivo Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial in cytokine-mediated cell proliferation, differentiation, and immune responses. Dysregulation of this pathway, often through activating mutations like JAK2-V617F, is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] this compound has demonstrated efficacy in preclinical in vivo models by selectively inhibiting JAK2 and its downstream signaling, primarily through the suppression of STAT5 phosphorylation.[4][5][6] These notes provide an overview of recommended dosing and administration protocols for this compound in murine models based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing regimens and pharmacokinetic parameters of this compound in mice.

Table 1: Recommended Dosing Regimens for this compound in Mice

Mouse ModelDosageRoute of AdministrationDosing FrequencyDurationVehicleReference
KPC-Brca1 (Pancreatic Cancer)30 mg/kgOral GavageDaily14 days or continuousNot specified[5][6]
SET-2 Xenograft (JAK2V617F)<2 mg/kgOralSingle doseUp to 8 hoursNot specified[1]
Thrombopoetin (TPO) stimulated5, 10, 30 mg/kgOralSingle doseUp to 18 hoursNot specified[4][7]
JAK2V617F MPN Model3, 10 mg/kgOral GavageDaily42 days20% Citrate (B86180) / 80% PEG400[8]

Table 2: Pharmacodynamic Effects of this compound in Mice

Mouse ModelDosageEffectTime PointReference
SET-2 Xenograft (JAK2V617F)2 mg/kgSustained pSTAT5 suppressionUp to 7 hours[4][7]
TPO-stimulated5 mg/kg~50% reduction in pSTAT58 hours[4][7]
TPO-stimulated10 mg/kg~65% reduction in pSTAT5Up to 18 hours[4][7]
TPO-stimulated30 mg/kgNearly complete normalization of pSTAT5Up to 18 hours[4][7]
KPC-Brca1 (Pancreatic Cancer)30 mg/kgReduced pSTAT5 and FoxP3+ cells14 days[5][6]

Experimental Protocols

1. Preparation of Dosing Solution

Two vehicle formulations have been reported for the oral administration of this compound.

Formulation A (Citrate/PEG400-based):

This formulation was utilized in a murine model of JAK2V617F myeloproliferative neoplasm.[8]

  • Components:

    • This compound powder

    • 20% Citrate buffer

    • 80% Polyethylene glycol 400 (PEG400)

  • Protocol:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

    • Prepare the vehicle by mixing 20% citrate buffer and 80% PEG400.

    • Add the this compound powder to the vehicle.

    • Briefly sonicate the mixture to ensure complete dissolution and create a homogenous solution.

    • Store aliquots at -20°C.

Formulation B (DMSO/PEG300/Tween-80/Saline-based):

This is a general protocol for preparing a clear solution of this compound suitable for in vivo administration.[3]

  • Components:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% sodium chloride in ddH₂O)

  • Protocol (for a 1 mL working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix well. This protocol yields a clear solution of ≥ 2.5 mg/mL.[3]

2. In Vivo Administration Protocol (Oral Gavage)

This protocol is based on studies using a pancreatic cancer model and a myeloproliferative neoplasm model.[5][8]

  • Materials:

    • Mice (specific model as required by the study)

    • Prepared this compound dosing solution

    • Oral gavage needles (20-22 gauge, with a ball tip)

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the correct volume of the dosing solution to administer. The dosing volume is typically around 100 µL per mouse.[8]

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the this compound solution.

    • Monitor the mouse for any signs of distress after administration.

    • For long-term studies, record the weight of the mice weekly and adjust the dosing volume accordingly.[8]

3. Pharmacodynamic Analysis of pSTAT5 Inhibition

This protocol describes the assessment of target engagement by measuring the phosphorylation of STAT5 in relevant tissues.[5][8]

  • Materials:

    • Tissues from treated and vehicle control mice (e.g., tumor, spleen, bone marrow)

    • Reagents for immunohistochemistry (IHC) or Western blotting

    • Antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5)

  • Procedure:

    • Euthanize mice at predetermined time points after the final dose of this compound.

    • Collect tissues of interest (e.g., tumor, spleen).

    • Process the tissues for either IHC or Western blotting.

    • For IHC: Stain tissue sections with antibodies against pSTAT5. Quantify the staining intensity or the percentage of pSTAT5-positive cells.[5]

    • For Western Blotting: Prepare protein lysates from the tissues. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total STAT5 and pSTAT5. Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5.

Visualizations

JAK/STAT Signaling Pathway and this compound Inhibition

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates BMS911543 This compound BMS911543->JAK2 Inhibits pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates experimental_workflow start Start: Tumor Implantation or Disease Induction tumor_growth Tumor Growth / Disease Progression Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound randomization->treatment monitoring Monitor Tumor Size, Body Weight, and Health treatment->monitoring endpoint Endpoint Determination: - Tumor Volume - Survival - Biomarker Analysis monitoring->endpoint tissue_collection Tissue Collection (Tumor, Spleen, etc.) endpoint->tissue_collection Sacrifice analysis Pharmacodynamic and Histological Analysis tissue_collection->analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for BMS-911543 In Vivo Studies in Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial in cytokine-mediated cell proliferation, differentiation, and immune responses. Dysregulation of this pathway, often through activating mutations like JAK2-V617F, is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[4] this compound has demonstrated efficacy in preclinical in vivo models by selectively inhibiting JAK2 and its downstream signaling, primarily through the suppression of STAT5 phosphorylation.[4][5][6] These notes provide an overview of recommended dosing and administration protocols for this compound in murine models based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing regimens and pharmacokinetic parameters of this compound in mice.

Table 1: Recommended Dosing Regimens for this compound in Mice

Mouse ModelDosageRoute of AdministrationDosing FrequencyDurationVehicleReference
KPC-Brca1 (Pancreatic Cancer)30 mg/kgOral GavageDaily14 days or continuousNot specified[5][6]
SET-2 Xenograft (JAK2V617F)<2 mg/kgOralSingle doseUp to 8 hoursNot specified[1]
Thrombopoetin (TPO) stimulated5, 10, 30 mg/kgOralSingle doseUp to 18 hoursNot specified[4][7]
JAK2V617F MPN Model3, 10 mg/kgOral GavageDaily42 days20% Citrate / 80% PEG400[8]

Table 2: Pharmacodynamic Effects of this compound in Mice

Mouse ModelDosageEffectTime PointReference
SET-2 Xenograft (JAK2V617F)2 mg/kgSustained pSTAT5 suppressionUp to 7 hours[4][7]
TPO-stimulated5 mg/kg~50% reduction in pSTAT58 hours[4][7]
TPO-stimulated10 mg/kg~65% reduction in pSTAT5Up to 18 hours[4][7]
TPO-stimulated30 mg/kgNearly complete normalization of pSTAT5Up to 18 hours[4][7]
KPC-Brca1 (Pancreatic Cancer)30 mg/kgReduced pSTAT5 and FoxP3+ cells14 days[5][6]

Experimental Protocols

1. Preparation of Dosing Solution

Two vehicle formulations have been reported for the oral administration of this compound.

Formulation A (Citrate/PEG400-based):

This formulation was utilized in a murine model of JAK2V617F myeloproliferative neoplasm.[8]

  • Components:

    • This compound powder

    • 20% Citrate buffer

    • 80% Polyethylene glycol 400 (PEG400)

  • Protocol:

    • Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

    • Prepare the vehicle by mixing 20% citrate buffer and 80% PEG400.

    • Add the this compound powder to the vehicle.

    • Briefly sonicate the mixture to ensure complete dissolution and create a homogenous solution.

    • Store aliquots at -20°C.

Formulation B (DMSO/PEG300/Tween-80/Saline-based):

This is a general protocol for preparing a clear solution of this compound suitable for in vivo administration.[3]

  • Components:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% sodium chloride in ddH₂O)

  • Protocol (for a 1 mL working solution):

    • Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.

    • Add 450 µL of saline to reach the final volume of 1 mL and mix well. This protocol yields a clear solution of ≥ 2.5 mg/mL.[3]

2. In Vivo Administration Protocol (Oral Gavage)

This protocol is based on studies using a pancreatic cancer model and a myeloproliferative neoplasm model.[5][8]

  • Materials:

    • Mice (specific model as required by the study)

    • Prepared this compound dosing solution

    • Oral gavage needles (20-22 gauge, with a ball tip)

    • Syringes (1 mL)

    • Animal scale

  • Procedure:

    • Weigh each mouse to determine the correct volume of the dosing solution to administer. The dosing volume is typically around 100 µL per mouse.[8]

    • Gently restrain the mouse.

    • Insert the gavage needle carefully into the esophagus.

    • Slowly administer the this compound solution.

    • Monitor the mouse for any signs of distress after administration.

    • For long-term studies, record the weight of the mice weekly and adjust the dosing volume accordingly.[8]

3. Pharmacodynamic Analysis of pSTAT5 Inhibition

This protocol describes the assessment of target engagement by measuring the phosphorylation of STAT5 in relevant tissues.[5][8]

  • Materials:

    • Tissues from treated and vehicle control mice (e.g., tumor, spleen, bone marrow)

    • Reagents for immunohistochemistry (IHC) or Western blotting

    • Antibodies against total STAT5 and phosphorylated STAT5 (pSTAT5)

  • Procedure:

    • Euthanize mice at predetermined time points after the final dose of this compound.

    • Collect tissues of interest (e.g., tumor, spleen).

    • Process the tissues for either IHC or Western blotting.

    • For IHC: Stain tissue sections with antibodies against pSTAT5. Quantify the staining intensity or the percentage of pSTAT5-positive cells.[5]

    • For Western Blotting: Prepare protein lysates from the tissues. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total STAT5 and pSTAT5. Quantify the band intensities to determine the ratio of pSTAT5 to total STAT5.

Visualizations

JAK/STAT Signaling Pathway and this compound Inhibition

JAK_STAT_Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates BMS911543 This compound BMS911543->JAK2 Inhibits pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerizes Nucleus Nucleus pSTAT5->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates experimental_workflow start Start: Tumor Implantation or Disease Induction tumor_growth Tumor Growth / Disease Progression Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound randomization->treatment monitoring Monitor Tumor Size, Body Weight, and Health treatment->monitoring endpoint Endpoint Determination: - Tumor Volume - Survival - Biomarker Analysis monitoring->endpoint tissue_collection Tissue Collection (Tumor, Spleen, etc.) endpoint->tissue_collection Sacrifice analysis Pharmacodynamic and Histological Analysis tissue_collection->analysis

References

Application Notes and Protocols: Detecting pSTAT3 Inhibition by BMS-911543 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The phosphorylation of STAT3 at tyrosine 705 (pSTAT3) is a key event in its activation, primarily mediated by Janus kinases (JAKs).[2][3] Dysregulation of the JAK/STAT3 signaling pathway is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][4] BMS-911543 is a potent and selective small-molecule inhibitor of JAK2.[5][6][7] By inhibiting JAK2, this compound is expected to block the downstream phosphorylation of STAT3, thereby attenuating its activity.

This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of STAT3 phosphorylation by this compound in a cellular context.

Signaling Pathway and Inhibitor Action

The canonical JAK/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs.[3][4] Activated JAK2 then phosphorylates the cytoplasmic tails of the receptors, creating docking sites for STAT3 proteins.[3] Subsequently, JAK2 phosphorylates STAT3 at Tyr705.[2][3] This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes.[3][4] this compound selectively inhibits the kinase activity of JAK2, thereby preventing the phosphorylation of STAT3 and blocking downstream signaling.[5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active p-JAK2 JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization Gene_Expression Target Gene Transcription pSTAT3_dimer->Gene_Expression 6. Nuclear Translocation & DNA Binding BMS_911543 This compound BMS_911543->JAK2_active Inhibition Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A 1. Seed cells and allow to adhere B 2. Treat cells with this compound (include vehicle control) A->B C 3. Wash cells with ice-cold PBS B->C D 4. Lyse cells in buffer with protease/phosphatase inhibitors C->D E 5. Centrifuge to pellet debris D->E F 6. Determine protein concentration (BCA assay) E->F G 7. Prepare samples with loading buffer and denature F->G H 8. Separate proteins by SDS-PAGE G->H I 9. Transfer proteins to PVDF membrane H->I J 10. Block membrane (e.g., 5% BSA in TBST) I->J K 11. Incubate with primary antibodies (pSTAT3, Total STAT3, Loading Control) J->K L 12. Wash membrane with TBST K->L M 13. Incubate with HRP-conjugated secondary antibodies L->M N 14. Wash membrane with TBST M->N O 15. Detect signal with ECL substrate N->O P 16. Image and quantify band intensity O->P

References

Application Notes and Protocols: Detecting pSTAT3 Inhibition by BMS-911543 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in various cellular processes, including proliferation, differentiation, and apoptosis.[1] The phosphorylation of STAT3 at tyrosine 705 (pSTAT3) is a key event in its activation, primarily mediated by Janus kinases (JAKs).[2][3] Dysregulation of the JAK/STAT3 signaling pathway is implicated in numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[1][4] BMS-911543 is a potent and selective small-molecule inhibitor of JAK2.[5][6][7] By inhibiting JAK2, this compound is expected to block the downstream phosphorylation of STAT3, thereby attenuating its activity.

This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of STAT3 phosphorylation by this compound in a cellular context.

Signaling Pathway and Inhibitor Action

The canonical JAK/STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs.[3][4] Activated JAK2 then phosphorylates the cytoplasmic tails of the receptors, creating docking sites for STAT3 proteins.[3] Subsequently, JAK2 phosphorylates STAT3 at Tyr705.[2][3] This phosphorylation event induces the dimerization of STAT3 monomers, which then translocate to the nucleus to regulate the transcription of target genes.[3][4] this compound selectively inhibits the kinase activity of JAK2, thereby preventing the phosphorylation of STAT3 and blocking downstream signaling.[5][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 Receptor->JAK2_inactive 2. Receptor Dimerization JAK2_active p-JAK2 JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 5. Dimerization Gene_Expression Target Gene Transcription pSTAT3_dimer->Gene_Expression 6. Nuclear Translocation & DNA Binding BMS_911543 This compound BMS_911543->JAK2_active Inhibition Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting A 1. Seed cells and allow to adhere B 2. Treat cells with this compound (include vehicle control) A->B C 3. Wash cells with ice-cold PBS B->C D 4. Lyse cells in buffer with protease/phosphatase inhibitors C->D E 5. Centrifuge to pellet debris D->E F 6. Determine protein concentration (BCA assay) E->F G 7. Prepare samples with loading buffer and denature F->G H 8. Separate proteins by SDS-PAGE G->H I 9. Transfer proteins to PVDF membrane H->I J 10. Block membrane (e.g., 5% BSA in TBST) I->J K 11. Incubate with primary antibodies (pSTAT3, Total STAT3, Loading Control) J->K L 12. Wash membrane with TBST K->L M 13. Incubate with HRP-conjugated secondary antibodies L->M N 14. Wash membrane with TBST M->N O 15. Detect signal with ECL substrate N->O P 16. Image and quantify band intensity O->P

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in JAK2 such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3][4] this compound exerts its therapeutic effect by blocking the constitutive activation of the JAK2/STAT pathway, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on this signaling cascade.[5]

These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The provided data and protocols are based on established methodologies and findings from relevant research.

Data Presentation

The following table summarizes the dose-dependent effect of a JAK2 inhibitor on the induction of apoptosis in the human erythroleukemia cell line (HEL) and the human megakaryoblastic leukemia cell line (SET-2), both of which harbor the JAK2-V617F mutation. Cells were treated with the inhibitor for 24 hours, and the percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry.

Cell LineJAK2 Inhibitor Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive) (%)
HEL 0 (Control)5.2
0.315.8
1.035.1
3.055.4
SET-2 0 (Control)4.8
0.312.3
1.028.9
3.049.7

Data is adapted from a study on JAK2 inhibition in JAK2-mutant human erythroid cells. The study utilized a potent JAK inhibitor, and the results are representative of the effects expected with a selective JAK2 inhibitor like this compound.

Signaling Pathway

The inhibition of JAK2 by this compound triggers the intrinsic apoptotic pathway. Downregulation of the JAK2/STAT signaling cascade leads to the upregulation of the pro-apoptotic BH3-only protein Bim. Bim, in turn, promotes the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

BMS911543_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates BMS911543 This compound BMS911543->JAK2 Inhibits STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimerization & Nuclear Translocation) STAT->pSTAT Bim Bim (Pro-apoptotic) pSTAT->Bim Suppresses Transcription Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bim->Bcl2 Inhibits BaxBak Bax / Bak Activation Bim->BaxBak Activates Bcl2->BaxBak Inhibits CytochromeC Cytochrome c Release BaxBak->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Materials
  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., HEL, SET-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometer

Experimental Workflow

Apoptosis_Analysis_Workflow cluster_setup Experiment Setup cluster_staining Cell Staining cluster_analysis Flow Cytometry start Seed Cells incubation Incubate (24h) start->incubation treatment Treat with this compound (or vehicle control) incubation->treatment incubation2 Incubate (24h) treatment->incubation2 harvest Harvest & Wash Cells incubation2->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubation3 Incubate (15 min, RT, dark) stain->incubation3 acquire Acquire Data on Flow Cytometer incubation3->acquire analyze Analyze Data (Apoptotic vs. Live vs. Necrotic) acquire->analyze end Results analyze->end

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol for Flow Cytometry Analysis of Apoptosis
  • Cell Seeding:

    • Seed HEL or SET-2 cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0.3 µM, 1.0 µM, and 3.0 µM.

    • For the vehicle control, prepare a corresponding dilution of DMSO in the medium.

    • Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for 24 hours under the same conditions as in step 1.

  • Cell Harvesting and Staining:

    • After the 24-hour treatment, carefully collect the cells, including any floating cells, from each well and transfer them to microcentrifuge tubes.

    • Centrifuge the cells at 500 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Use appropriate controls to set up the flow cytometer, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This document provides a comprehensive guide for analyzing apoptosis in cancer cells treated with the JAK2 inhibitor this compound. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and cancer biology. The use of flow cytometry with Annexin V and PI staining is a robust and reliable method for quantifying the apoptotic effects of targeted therapies like this compound.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Cells Treated with BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and highly selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] The JAK/STAT signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through activating mutations in JAK2 such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3][4] this compound exerts its therapeutic effect by blocking the constitutive activation of the JAK2/STAT pathway, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells dependent on this signaling cascade.[5]

These application notes provide a detailed protocol for the analysis of apoptosis in cancer cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. The provided data and protocols are based on established methodologies and findings from relevant research.

Data Presentation

The following table summarizes the dose-dependent effect of a JAK2 inhibitor on the induction of apoptosis in the human erythroleukemia cell line (HEL) and the human megakaryoblastic leukemia cell line (SET-2), both of which harbor the JAK2-V617F mutation. Cells were treated with the inhibitor for 24 hours, and the percentage of apoptotic cells was determined by Annexin V/PI staining followed by flow cytometry.

Cell LineJAK2 Inhibitor Concentration (µM)Percentage of Apoptotic Cells (Annexin V positive) (%)
HEL 0 (Control)5.2
0.315.8
1.035.1
3.055.4
SET-2 0 (Control)4.8
0.312.3
1.028.9
3.049.7

Data is adapted from a study on JAK2 inhibition in JAK2-mutant human erythroid cells. The study utilized a potent JAK inhibitor, and the results are representative of the effects expected with a selective JAK2 inhibitor like this compound.

Signaling Pathway

The inhibition of JAK2 by this compound triggers the intrinsic apoptotic pathway. Downregulation of the JAK2/STAT signaling cascade leads to the upregulation of the pro-apoptotic BH3-only protein Bim. Bim, in turn, promotes the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.

BMS911543_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates BMS911543 This compound BMS911543->JAK2 Inhibits STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimerization & Nuclear Translocation) STAT->pSTAT Bim Bim (Pro-apoptotic) pSTAT->Bim Suppresses Transcription Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bim->Bcl2 Inhibits BaxBak Bax / Bak Activation Bim->BaxBak Activates Bcl2->BaxBak Inhibits CytochromeC Cytochrome c Release BaxBak->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Materials
  • This compound (dissolved in DMSO)

  • Human cancer cell lines (e.g., HEL, SET-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well tissue culture plates

  • Flow cytometer

Experimental Workflow

Apoptosis_Analysis_Workflow cluster_setup Experiment Setup cluster_staining Cell Staining cluster_analysis Flow Cytometry start Seed Cells incubation Incubate (24h) start->incubation treatment Treat with this compound (or vehicle control) incubation->treatment incubation2 Incubate (24h) treatment->incubation2 harvest Harvest & Wash Cells incubation2->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubation3 Incubate (15 min, RT, dark) stain->incubation3 acquire Acquire Data on Flow Cytometer incubation3->acquire analyze Analyze Data (Apoptotic vs. Live vs. Necrotic) acquire->analyze end Results analyze->end

Caption: Experimental workflow for apoptosis analysis.

Detailed Protocol for Flow Cytometry Analysis of Apoptosis
  • Cell Seeding:

    • Seed HEL or SET-2 cells in a 6-well plate at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0.3 µM, 1.0 µM, and 3.0 µM.

    • For the vehicle control, prepare a corresponding dilution of DMSO in the medium.

    • Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for 24 hours under the same conditions as in step 1.

  • Cell Harvesting and Staining:

    • After the 24-hour treatment, carefully collect the cells, including any floating cells, from each well and transfer them to microcentrifuge tubes.

    • Centrifuge the cells at 500 x g for 5 minutes at room temperature.

    • Discard the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry.

    • Use appropriate controls to set up the flow cytometer, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This document provides a comprehensive guide for analyzing apoptosis in cancer cells treated with the JAK2 inhibitor this compound. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of drug development and cancer biology. The use of flow cytometry with Annexin V and PI staining is a robust and reliable method for quantifying the apoptotic effects of targeted therapies like this compound.

References

Application Notes and Protocols for BMS-911543 Solution Preparation and Storage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and highly selective small molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[2][3] this compound exerts its therapeutic effect by blocking the JAK2/STAT5 signaling cascade, leading to the induction of apoptosis in cancer cells.[1][2] With an IC50 of 1.1 nM for JAK2, it demonstrates significant selectivity over other JAK family members.[1] In cell-based assays, this compound has shown potent anti-proliferative activity in the nanomolar range in cell lines dependent on the JAK2 pathway.[1][4]

Proper preparation and storage of this compound solutions are paramount to ensure the accuracy and reproducibility of in vitro experimental results. This document provides detailed protocols for the preparation of stock and working solutions of this compound, along with recommendations for storage to maintain its stability and efficacy for cell culture applications.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₈N₈O[5]
Molecular Weight432.52 g/mol [5]
CAS Number1271022-90-2[5]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO34 mg/mL (78.61 mM)[1]
Ethanol21 mg/mL (48.55 mM)[1]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]

Table 4: Inhibitory Concentrations of this compound in Various Cell Lines

Cell LineAssayIC50Reference
SET-2Anti-proliferation60 nM[1]
BaF3-V617FAnti-proliferation70 nM[1]
SET-2pSTAT5 Inhibition80 nM[1]
BaF3-V617FpSTAT5 Inhibition65 nM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) 0.22 µm sterile syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent microbial contamination.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.325 mg of this compound (Molecular Weight = 432.52 g/mol ).

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.325 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration (Optional but Recommended): While 100% DMSO is generally considered hostile to microbial growth, for critical applications such as long-term cell culture, sterile filtration provides an additional layer of security.

    • Draw the this compound/DMSO solution into a sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter with a DMSO-compatible membrane to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube or cryovial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment based on the IC50 values for your cell line of interest (refer to Table 4) or dose-response curves.

  • Intermediate Dilutions (if necessary): It is good practice to perform serial dilutions to achieve the final working concentration accurately. This minimizes pipetting errors and reduces the final concentration of DMSO in the cell culture.

  • Final Dilution in Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Directly add the required volume of the stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium. For example, to prepare 1 mL of a 100 nM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Mixing and Application: Gently mix the working solution by pipetting up and down or by inverting the tube. Add the working solution to your cell culture plates immediately after preparation.

  • Stability in Culture Medium: The stability of this compound in cell culture medium at 37°C has not been extensively reported. Therefore, it is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistent activity.

Mandatory Visualizations

JAK2_STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Nuclear Translocation BMS911543 This compound BMS911543->pJAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding

Caption: JAK2-STAT5 signaling pathway and the inhibitory action of this compound.

BMS911543_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Experiment Weigh Weigh this compound Powder Dissolve Dissolve in Sterile DMSO Weigh->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot & Store at -80°C Filter->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Media Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate at 37°C Treat->Incubate Analyze Analyze Results Incubate->Analyze

References

Application Notes and Protocols for BMS-911543 Solution Preparation and Storage in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is a potent and highly selective small molecule inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival, and its aberrant activation is implicated in various myeloproliferative neoplasms (MPNs) and other cancers.[2][3] this compound exerts its therapeutic effect by blocking the JAK2/STAT5 signaling cascade, leading to the induction of apoptosis in cancer cells.[1][2] With an IC50 of 1.1 nM for JAK2, it demonstrates significant selectivity over other JAK family members.[1] In cell-based assays, this compound has shown potent anti-proliferative activity in the nanomolar range in cell lines dependent on the JAK2 pathway.[1][4]

Proper preparation and storage of this compound solutions are paramount to ensure the accuracy and reproducibility of in vitro experimental results. This document provides detailed protocols for the preparation of stock and working solutions of this compound, along with recommendations for storage to maintain its stability and efficacy for cell culture applications.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₈N₈O[5]
Molecular Weight432.52 g/mol [5]
CAS Number1271022-90-2[5]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO34 mg/mL (78.61 mM)[1]
Ethanol21 mg/mL (48.55 mM)[1]

Table 3: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
In Solvent (e.g., DMSO)-80°CUp to 1 year[1]

Table 4: Inhibitory Concentrations of this compound in Various Cell Lines

Cell LineAssayIC50Reference
SET-2Anti-proliferation60 nM[1]
BaF3-V617FAnti-proliferation70 nM[1]
SET-2pSTAT5 Inhibition80 nM[1]
BaF3-V617FpSTAT5 Inhibition65 nM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) 0.22 µm sterile syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon)

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent microbial contamination.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.325 mg of this compound (Molecular Weight = 432.52 g/mol ).

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, if you weighed 4.325 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particles.

  • Sterile Filtration (Optional but Recommended): While 100% DMSO is generally considered hostile to microbial growth, for critical applications such as long-term cell culture, sterile filtration provides an additional layer of security.

    • Draw the this compound/DMSO solution into a sterile syringe.

    • Aseptically attach a 0.22 µm sterile syringe filter with a DMSO-compatible membrane to the syringe.

    • Filter the solution into a new sterile microcentrifuge tube or cryovial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryovials to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile, pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment based on the IC50 values for your cell line of interest (refer to Table 4) or dose-response curves.

  • Intermediate Dilutions (if necessary): It is good practice to perform serial dilutions to achieve the final working concentration accurately. This minimizes pipetting errors and reduces the final concentration of DMSO in the cell culture.

  • Final Dilution in Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Directly add the required volume of the stock solution (or an intermediate dilution) to the pre-warmed complete cell culture medium. For example, to prepare 1 mL of a 100 nM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Mixing and Application: Gently mix the working solution by pipetting up and down or by inverting the tube. Add the working solution to your cell culture plates immediately after preparation.

  • Stability in Culture Medium: The stability of this compound in cell culture medium at 37°C has not been extensively reported. Therefore, it is recommended to prepare fresh working solutions from the frozen stock for each experiment to ensure consistent activity.

Mandatory Visualizations

JAK2_STAT5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 Autophosphorylation STAT5 STAT5 pJAK2->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Nuclear Translocation BMS911543 This compound BMS911543->pJAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Binding

Caption: JAK2-STAT5 signaling pathway and the inhibitory action of this compound.

BMS911543_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Experiment Weigh Weigh this compound Powder Dissolve Dissolve in Sterile DMSO Weigh->Dissolve Filter Sterile Filter (0.22 µm PTFE) Dissolve->Filter Aliquot Aliquot & Store at -80°C Filter->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Prepare Working Solution in Media Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate at 37°C Treat->Incubate Analyze Analyze Results Incubate->Analyze

References

Application Notes and Protocols: Immunohistochemistry Staining for pSTAT5 in Tumors Treated with BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for phosphorylated STAT5 (pSTAT5) in tumor tissues, particularly in the context of treatment with BMS-911543, a selective JAK2 inhibitor. Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling. Its phosphorylation (activation) is a key event in the JAK/STAT pathway, which is often dysregulated in cancer, contributing to cell proliferation, survival, and immune evasion.

This compound is a small-molecule inhibitor of Janus kinase 2 (JAK2), an upstream kinase responsible for STAT5 phosphorylation.[1] By inhibiting JAK2, this compound is designed to block the activation of STAT5 and other downstream effectors, thereby exerting anti-tumor effects. Monitoring pSTAT5 levels in tumor tissue via IHC is a valuable pharmacodynamic biomarker to assess the biological activity of this compound in both preclinical and clinical settings. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), in vivo administration of this compound has been shown to significantly reduce the number of pSTAT5 positive cells within the pancreas.[2][3][4]

Mechanism of Action: this compound Inhibition of the JAK2/STAT5 Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression involved in cell proliferation and survival. This compound specifically inhibits JAK2, thereby preventing the phosphorylation and activation of STAT5.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Recruitment JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive 4. STAT5 Recruitment & Phosphorylation STAT5_active pSTAT5 STAT5_inactive->STAT5_active STAT5_dimer pSTAT5 Dimer STAT5_active->STAT5_dimer 5. Dimerization DNA DNA STAT5_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene Gene Transcription (Proliferation, Survival) DNA->Gene 7. Gene Regulation

Caption: Mechanism of this compound in the JAK2/STAT5 signaling pathway.

Quantitative Data Summary

The following table summarizes representative data on the effect of this compound on pSTAT5 levels and other relevant markers from preclinical studies.

Treatment GroupParameterResultModel SystemReference
VehiclepSTAT5+ cellsBaselineKPC-Brca1 mice (PDAC)[2][3][4]
This compound (30 mg/kg daily for 14 days)pSTAT5+ cellsSignificantly reducedKPC-Brca1 mice (PDAC)[2][3][4]
VehiclepSTAT3+ cellsNo significant changeKPC-Brca1 mice (PDAC)[2]
This compound (30 mg/kg daily for 14 days)pSTAT3+ cellsNo significant changeKPC-Brca1 mice (PDAC)[2]
VehicleFoxP3+ cellsBaselineKPC-Brca1 mice (PDAC)[2][3][4]
This compound (30 mg/kg daily for 14 days)FoxP3+ cellsSignificantly reducedKPC-Brca1 mice (PDAC)[2][3][4]
VehicleKi67+ cellsBaselineKPC-Brca1 mice (PDAC)[2][3][4]
This compound (30 mg/kg daily for 14 days)Ki67+ cellsSignificantly decreasedKPC-Brca1 mice (PDAC)[2][3][4]

Experimental Protocol: pSTAT5 Immunohistochemistry

This protocol provides a general framework for the detection of pSTAT5 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Optimization may be required for specific antibodies and tissue types.

Materials
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Peroxidase/Alkaline Phosphatase Blocking Reagent

  • Protein Block/Normal Serum

  • Primary antibody: Rabbit anti-phospho-STAT5 (Tyr694)

  • Polymer-based detection system (e.g., HRP- or AP-conjugated secondary antibody)

  • Chromogen (e.g., DAB or Fast Red)

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffin 1. Deparaffinization (Xylene) start->deparaffin rehydration 2. Rehydration (Graded Ethanol) deparaffin->rehydration retrieval 3. Antigen Retrieval (Heat-Induced) rehydration->retrieval blocking_endo 4. Endogenous Enzyme Block retrieval->blocking_endo blocking_protein 5. Protein Block blocking_endo->blocking_protein primary_ab 6. Primary Antibody Incubation (Anti-pSTAT5) blocking_protein->primary_ab detection 7. Detection System Incubation primary_ab->detection chromogen 8. Chromogen Application (e.g., DAB) detection->chromogen counterstain 9. Counterstaining (Hematoxylin) chromogen->counterstain dehydration 10. Dehydration & Clearing counterstain->dehydration mounting 11. Coverslipping dehydration->mounting end End: Microscopic Analysis mounting->end

Caption: General workflow for immunohistochemical staining of pSTAT5.
Detailed Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Staining:

    • Incubate sections with Peroxidase/Alkaline Phosphatase Blocking Reagent for 10 minutes to block endogenous enzyme activity.

    • Rinse with wash buffer.

    • Apply Protein Block and incubate for 10-20 minutes to reduce non-specific antibody binding.

    • Drain slides and apply primary anti-pSTAT5 antibody diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.

    • Rinse with wash buffer.

    • Apply the polymer-based detection system and incubate according to the manufacturer's instructions (typically 30-60 minutes).

    • Rinse with wash buffer.

    • Apply the chromogen and incubate until the desired stain intensity is reached (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Immerse slides in hematoxylin for 1-5 minutes.

    • Rinse with water.

    • "Blue" the hematoxylin in a suitable reagent or running tap water.

    • Dehydrate the sections through graded ethanols and clear in xylene.

    • Coverslip with a permanent mounting medium.

Controls and Validation
  • Positive Control: Use tissue known to express pSTAT5 (e.g., certain hematopoietic tumors or cell lines stimulated with cytokines like IL-2 or GM-CSF).

  • Negative Control: Omit the primary antibody to check for non-specific staining from the detection system.

  • Antibody Specificity: The specificity of the pSTAT5 antibody should be confirmed, for example, by Western blot analysis of extracts from cells treated with and without relevant stimuli. The phospho-specificity should be validated to ensure it does not cross-react with non-phosphorylated STAT5 or other phosphorylated proteins.

Data Interpretation and Analysis

  • Localization: pSTAT5 staining is expected to be predominantly nuclear.

  • Scoring: Staining can be semi-quantitatively assessed using an H-score, which combines the percentage of positive cells and the staining intensity.

    • H-score = Σ (Intensity x Percentage of cells at that intensity)

    • Intensity can be scored on a scale of 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).

  • Image Analysis: Automated image analysis software can provide more objective and quantitative measurements of pSTAT5 staining.

Conclusion

Immunohistochemistry for pSTAT5 is a robust method to evaluate the pharmacodynamic effects of the JAK2 inhibitor this compound in tumor tissues. A significant reduction in pSTAT5 staining in treated versus untreated tumors provides evidence of target engagement and pathway inhibition. This information is crucial for dose-finding studies and for understanding the mechanism of action of this compound in a clinical context.

References

Application Notes and Protocols: Immunohistochemistry Staining for pSTAT5 in Tumors Treated with BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for phosphorylated STAT5 (pSTAT5) in tumor tissues, particularly in the context of treatment with BMS-911543, a selective JAK2 inhibitor. Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling. Its phosphorylation (activation) is a key event in the JAK/STAT pathway, which is often dysregulated in cancer, contributing to cell proliferation, survival, and immune evasion.

This compound is a small-molecule inhibitor of Janus kinase 2 (JAK2), an upstream kinase responsible for STAT5 phosphorylation.[1] By inhibiting JAK2, this compound is designed to block the activation of STAT5 and other downstream effectors, thereby exerting anti-tumor effects. Monitoring pSTAT5 levels in tumor tissue via IHC is a valuable pharmacodynamic biomarker to assess the biological activity of this compound in both preclinical and clinical settings. In preclinical models of pancreatic ductal adenocarcinoma (PDAC), in vivo administration of this compound has been shown to significantly reduce the number of pSTAT5 positive cells within the pancreas.[2][3][4]

Mechanism of Action: this compound Inhibition of the JAK2/STAT5 Pathway

The JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression involved in cell proliferation and survival. This compound specifically inhibits JAK2, thereby preventing the phosphorylation and activation of STAT5.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Recruitment JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. JAK2 Autophosphorylation STAT5_inactive STAT5 JAK2_active->STAT5_inactive 4. STAT5 Recruitment & Phosphorylation STAT5_active pSTAT5 STAT5_inactive->STAT5_active STAT5_dimer pSTAT5 Dimer STAT5_active->STAT5_dimer 5. Dimerization DNA DNA STAT5_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene Gene Transcription (Proliferation, Survival) DNA->Gene 7. Gene Regulation

Caption: Mechanism of this compound in the JAK2/STAT5 signaling pathway.

Quantitative Data Summary

The following table summarizes representative data on the effect of this compound on pSTAT5 levels and other relevant markers from preclinical studies.

Treatment GroupParameterResultModel SystemReference
VehiclepSTAT5+ cellsBaselineKPC-Brca1 mice (PDAC)[2][3][4]
This compound (30 mg/kg daily for 14 days)pSTAT5+ cellsSignificantly reducedKPC-Brca1 mice (PDAC)[2][3][4]
VehiclepSTAT3+ cellsNo significant changeKPC-Brca1 mice (PDAC)[2]
This compound (30 mg/kg daily for 14 days)pSTAT3+ cellsNo significant changeKPC-Brca1 mice (PDAC)[2]
VehicleFoxP3+ cellsBaselineKPC-Brca1 mice (PDAC)[2][3][4]
This compound (30 mg/kg daily for 14 days)FoxP3+ cellsSignificantly reducedKPC-Brca1 mice (PDAC)[2][3][4]
VehicleKi67+ cellsBaselineKPC-Brca1 mice (PDAC)[2][3][4]
This compound (30 mg/kg daily for 14 days)Ki67+ cellsSignificantly decreasedKPC-Brca1 mice (PDAC)[2][3][4]

Experimental Protocol: pSTAT5 Immunohistochemistry

This protocol provides a general framework for the detection of pSTAT5 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Optimization may be required for specific antibodies and tissue types.

Materials
  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or equivalent clearing agent

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Peroxidase/Alkaline Phosphatase Blocking Reagent

  • Protein Block/Normal Serum

  • Primary antibody: Rabbit anti-phospho-STAT5 (Tyr694)

  • Polymer-based detection system (e.g., HRP- or AP-conjugated secondary antibody)

  • Chromogen (e.g., DAB or Fast Red)

  • Hematoxylin counterstain

  • Mounting medium

Experimental Workflow

IHC_Workflow start Start: FFPE Tissue Section deparaffin 1. Deparaffinization (Xylene) start->deparaffin rehydration 2. Rehydration (Graded Ethanol) deparaffin->rehydration retrieval 3. Antigen Retrieval (Heat-Induced) rehydration->retrieval blocking_endo 4. Endogenous Enzyme Block retrieval->blocking_endo blocking_protein 5. Protein Block blocking_endo->blocking_protein primary_ab 6. Primary Antibody Incubation (Anti-pSTAT5) blocking_protein->primary_ab detection 7. Detection System Incubation primary_ab->detection chromogen 8. Chromogen Application (e.g., DAB) detection->chromogen counterstain 9. Counterstaining (Hematoxylin) chromogen->counterstain dehydration 10. Dehydration & Clearing counterstain->dehydration mounting 11. Coverslipping dehydration->mounting end End: Microscopic Analysis mounting->end

Caption: General workflow for immunohistochemical staining of pSTAT5.
Detailed Procedure

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (2 minutes).

    • Immerse in 70% ethanol (2 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Pre-heat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with wash buffer (e.g., PBS or TBS).

  • Staining:

    • Incubate sections with Peroxidase/Alkaline Phosphatase Blocking Reagent for 10 minutes to block endogenous enzyme activity.

    • Rinse with wash buffer.

    • Apply Protein Block and incubate for 10-20 minutes to reduce non-specific antibody binding.

    • Drain slides and apply primary anti-pSTAT5 antibody diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.

    • Rinse with wash buffer.

    • Apply the polymer-based detection system and incubate according to the manufacturer's instructions (typically 30-60 minutes).

    • Rinse with wash buffer.

    • Apply the chromogen and incubate until the desired stain intensity is reached (monitor under a microscope).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Immerse slides in hematoxylin for 1-5 minutes.

    • Rinse with water.

    • "Blue" the hematoxylin in a suitable reagent or running tap water.

    • Dehydrate the sections through graded ethanols and clear in xylene.

    • Coverslip with a permanent mounting medium.

Controls and Validation
  • Positive Control: Use tissue known to express pSTAT5 (e.g., certain hematopoietic tumors or cell lines stimulated with cytokines like IL-2 or GM-CSF).

  • Negative Control: Omit the primary antibody to check for non-specific staining from the detection system.

  • Antibody Specificity: The specificity of the pSTAT5 antibody should be confirmed, for example, by Western blot analysis of extracts from cells treated with and without relevant stimuli. The phospho-specificity should be validated to ensure it does not cross-react with non-phosphorylated STAT5 or other phosphorylated proteins.

Data Interpretation and Analysis

  • Localization: pSTAT5 staining is expected to be predominantly nuclear.

  • Scoring: Staining can be semi-quantitatively assessed using an H-score, which combines the percentage of positive cells and the staining intensity.

    • H-score = Σ (Intensity x Percentage of cells at that intensity)

    • Intensity can be scored on a scale of 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).

  • Image Analysis: Automated image analysis software can provide more objective and quantitative measurements of pSTAT5 staining.

Conclusion

Immunohistochemistry for pSTAT5 is a robust method to evaluate the pharmacodynamic effects of the JAK2 inhibitor this compound in tumor tissues. A significant reduction in pSTAT5 staining in treated versus untreated tumors provides evidence of target engagement and pathway inhibition. This information is crucial for dose-finding studies and for understanding the mechanism of action of this compound in a clinical context.

References

Application Notes and Protocols: Kinase Selectivity Profiling of BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is an orally available, potent, and highly selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway, often through mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][4][5] this compound has been developed to target this pathway, demonstrating significant potential for the treatment of these disorders.[1][6] These application notes provide a comprehensive overview of the in vitro kinase selectivity profile of this compound and detailed protocols for key assays used in its characterization.

Kinase Selectivity Profile of this compound

This compound exhibits remarkable selectivity for JAK2 over other members of the JAK family and across the broader human kinome. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

JAK Family Selectivity

In biochemical assays, this compound demonstrates potent inhibition of JAK2 with significantly lower activity against JAK1, JAK3, and TYK2.[1][7]

KinaseIC50 (nM)[1][7][8]Ki (nM)[1][2]Selectivity vs. JAK2 (IC50-fold)[1][7]
JAK2 1.1 0.48 -
JAK1360110~350
JAK375360~75
TYK266N/A~65
Broader Kinome Selectivity

The selectivity of this compound was further evaluated against a large panel of kinases using the KinomeScan™ platform (451 kinases). The compound displayed a high level of selectivity across the kinome.[1] Data for selected kinases with measured IC50 values are presented below.[2]

KinaseIC50 (nM)[2]
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640

Cellular Activity

This compound effectively inhibits proliferation and signaling in cell lines dependent on the JAK2 pathway.

Cell LineGenetic BackgroundAssayIC50 (nM)[1][7][8][9]
SET-2JAK2 V617FAntiproliferation60
BaF3-V617FEngineered JAK2 V617FAntiproliferation70
SET-2JAK2 V617FpSTAT5 Inhibition80
BaF3-V617FEngineered JAK2 V617FpSTAT5 Inhibition65

In contrast, cell lines not dependent on JAK2 signaling were significantly less sensitive to this compound.[1][7]

Signaling Pathway

This compound targets the JAK/STAT pathway, which is central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. The constitutively active JAK2 V617F mutant leads to uncontrolled cell proliferation. This compound inhibits this aberrant signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneExpression Gene Expression (Proliferation, Differentiation) DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds BMS911543 This compound BMS911543->JAK2 Inhibits

Figure 1. Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay (Mobility Shift Assay - Caliper LabChip)

This protocol describes a method to determine the IC50 values of this compound against JAK family kinases using a microfluidic mobility shift assay.

Materials:

  • Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)

  • Fluorescently labeled peptide substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 0.5 mM EGTA)

  • Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

  • Microplates (384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the kinase to the appropriate concentration in Assay Buffer.

  • Substrate and ATP Preparation: Prepare a solution containing the fluorescently labeled peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for each specific kinase.

  • Assay Reaction: a. Add 5 µL of the diluted this compound solution or DMSO (for control wells) to the microplate wells. b. Add 10 µL of the diluted kinase solution to each well. c. Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

  • Incubation: Incubate the plate at room temperature (e.g., 28°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer to each well.

  • Data Acquisition: Analyze the plate on the Caliper LabChip instrument. The instrument uses microfluidics to separate the phosphorylated product from the unphosphorylated substrate based on changes in charge, and quantifies the amount of each.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Caliper_Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase Solution B->C D Add Substrate/ATP Solution (Start Reaction) C->D E Incubate at RT D->E F Add Stop Buffer E->F G Read Plate on Caliper LabChip Instrument F->G H Data Analysis (IC50) G->H

Figure 2. Workflow for the in vitro kinase assay using the Caliper LabChip platform.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This section describes the principle of the KINOMEscan™ competition binding assay, a method used to assess the selectivity of this compound against a large panel of kinases.

Principle: The KINOMEscan™ assay is an active site-directed competition binding assay that is independent of ATP. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Assay Components:

    • DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA identifier.

    • Immobilized Ligand: A kinase inhibitor is immobilized on a solid support (e.g., beads).

    • Test Compound: this compound.

  • Competition: The DNA-tagged kinase, immobilized ligand, and this compound are incubated together. If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the kinase and the test compound.

  • Data Interpretation: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates greater inhibition. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Figure 3. Principle of the KINOMEscan™ competition binding assay.

Cellular pSTAT5 Assay

This protocol outlines a method to measure the inhibition of STAT5 phosphorylation in a JAK2-dependent cell line.

Materials:

  • JAK2-dependent cell line (e.g., SET-2 or BaF3-V617F)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol)

  • Antibodies:

    • Phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

    • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cells according to standard protocols.

  • Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Fixation: Harvest the cells and fix them by adding Fixation Buffer. Incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: a. Wash the cells with PBS containing 1% BSA. b. Resuspend the cells in the phospho-STAT5 antibody solution or the isotype control antibody solution. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of pSTAT5 inhibition relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The in vitro profiling of this compound demonstrates its high potency and exceptional selectivity for JAK2. The detailed protocols provided herein offer robust methods for characterizing the kinase selectivity and cellular activity of this and other similar inhibitors. These assays are critical for understanding the mechanism of action and guiding the development of targeted therapies for diseases driven by aberrant kinase signaling.

References

Application Notes and Protocols: Kinase Selectivity Profiling of BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911543 is an orally available, potent, and highly selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] Dysregulation of the JAK/STAT signaling pathway, often through mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs).[1][4][5] this compound has been developed to target this pathway, demonstrating significant potential for the treatment of these disorders.[1][6] These application notes provide a comprehensive overview of the in vitro kinase selectivity profile of this compound and detailed protocols for key assays used in its characterization.

Kinase Selectivity Profile of this compound

This compound exhibits remarkable selectivity for JAK2 over other members of the JAK family and across the broader human kinome. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

JAK Family Selectivity

In biochemical assays, this compound demonstrates potent inhibition of JAK2 with significantly lower activity against JAK1, JAK3, and TYK2.[1][7]

KinaseIC50 (nM)[1][7][8]Ki (nM)[1][2]Selectivity vs. JAK2 (IC50-fold)[1][7]
JAK2 1.1 0.48 -
JAK1360110~350
JAK375360~75
TYK266N/A~65
Broader Kinome Selectivity

The selectivity of this compound was further evaluated against a large panel of kinases using the KinomeScan™ platform (451 kinases). The compound displayed a high level of selectivity across the kinome.[1] Data for selected kinases with measured IC50 values are presented below.[2]

KinaseIC50 (nM)[2]
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640

Cellular Activity

This compound effectively inhibits proliferation and signaling in cell lines dependent on the JAK2 pathway.

Cell LineGenetic BackgroundAssayIC50 (nM)[1][7][8][9]
SET-2JAK2 V617FAntiproliferation60
BaF3-V617FEngineered JAK2 V617FAntiproliferation70
SET-2JAK2 V617FpSTAT5 Inhibition80
BaF3-V617FEngineered JAK2 V617FpSTAT5 Inhibition65

In contrast, cell lines not dependent on JAK2 signaling were significantly less sensitive to this compound.[1][7]

Signaling Pathway

This compound targets the JAK/STAT pathway, which is central to the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. The constitutively active JAK2 V617F mutant leads to uncontrolled cell proliferation. This compound inhibits this aberrant signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates JAK2->JAK2 STAT STAT JAK2->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneExpression Gene Expression (Proliferation, Differentiation) DNA->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds BMS911543 This compound BMS911543->JAK2 Inhibits

Figure 1. Simplified diagram of the JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay (Mobility Shift Assay - Caliper LabChip)

This protocol describes a method to determine the IC50 values of this compound against JAK family kinases using a microfluidic mobility shift assay.

Materials:

  • Recombinant human kinases (JAK1, JAK2, JAK3, TYK2)

  • Fluorescently labeled peptide substrate

  • ATP

  • This compound

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 0.5 mM EGTA)

  • Stop Buffer (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 50 mM EDTA)

  • Caliper Life Sciences LabChip® EZ Reader or similar microfluidic instrument

  • Microplates (384-well)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the kinase to the appropriate concentration in Assay Buffer.

  • Substrate and ATP Preparation: Prepare a solution containing the fluorescently labeled peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for each specific kinase.

  • Assay Reaction: a. Add 5 µL of the diluted this compound solution or DMSO (for control wells) to the microplate wells. b. Add 10 µL of the diluted kinase solution to each well. c. Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

  • Incubation: Incubate the plate at room temperature (e.g., 28°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding 25 µL of Stop Buffer to each well.

  • Data Acquisition: Analyze the plate on the Caliper LabChip instrument. The instrument uses microfluidics to separate the phosphorylated product from the unphosphorylated substrate based on changes in charge, and quantifies the amount of each.

  • Data Analysis: The percentage of inhibition is calculated for each this compound concentration. IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.

Caliper_Workflow A Prepare Reagents (Compound, Kinase, Substrate, ATP) B Dispense Compound/DMSO into 384-well plate A->B C Add Kinase Solution B->C D Add Substrate/ATP Solution (Start Reaction) C->D E Incubate at RT D->E F Add Stop Buffer E->F G Read Plate on Caliper LabChip Instrument F->G H Data Analysis (IC50) G->H

Figure 2. Workflow for the in vitro kinase assay using the Caliper LabChip platform.

Kinome-Wide Selectivity Profiling (KINOMEscan™)

This section describes the principle of the KINOMEscan™ competition binding assay, a method used to assess the selectivity of this compound against a large panel of kinases.

Principle: The KINOMEscan™ assay is an active site-directed competition binding assay that is independent of ATP. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Assay Components:

    • DNA-tagged Kinase: The kinase of interest is tagged with a unique DNA identifier.

    • Immobilized Ligand: A kinase inhibitor is immobilized on a solid support (e.g., beads).

    • Test Compound: this compound.

  • Competition: The DNA-tagged kinase, immobilized ligand, and this compound are incubated together. If this compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the kinase and the test compound.

  • Data Interpretation: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates greater inhibition. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.

Figure 3. Principle of the KINOMEscan™ competition binding assay.

Cellular pSTAT5 Assay

This protocol outlines a method to measure the inhibition of STAT5 phosphorylation in a JAK2-dependent cell line.

Materials:

  • JAK2-dependent cell line (e.g., SET-2 or BaF3-V617F)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 90% methanol)

  • Antibodies:

    • Phospho-STAT5 (pY694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647)

    • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the cells according to standard protocols.

  • Compound Treatment: Seed cells in a 96-well plate and treat with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Fixation: Harvest the cells and fix them by adding Fixation Buffer. Incubate for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Staining: a. Wash the cells with PBS containing 1% BSA. b. Resuspend the cells in the phospho-STAT5 antibody solution or the isotype control antibody solution. c. Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis: Determine the median fluorescence intensity (MFI) for each sample. Calculate the percentage of pSTAT5 inhibition relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The in vitro profiling of this compound demonstrates its high potency and exceptional selectivity for JAK2. The detailed protocols provided herein offer robust methods for characterizing the kinase selectivity and cellular activity of this and other similar inhibitors. These assays are critical for understanding the mechanism of action and guiding the development of targeted therapies for diseases driven by aberrant kinase signaling.

References

Troubleshooting & Optimization

Improving BMS-911543 solubility in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of BMS-911543 in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits high solubility in organic solvents such as DMSO and Ethanol. However, it is poorly soluble in aqueous solutions.[1][2] Sonication is often recommended to facilitate its dissolution in organic solvents.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening?

A2: This is a common issue for compounds that are highly soluble in organic solvents but have low aqueous solubility. When the DMSO stock is added to an aqueous environment, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your assay should be kept as low as possible (typically below 1%) to minimize solvent effects on your experiment, but even at low concentrations, precipitation of a hydrophobic compound can occur.

Q3: How can I improve the solubility of this compound in my aqueous assay solution?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound for in vitro studies. These include:

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble complex.

The choice of method will depend on the specific requirements of your assay. It is crucial to validate that the chosen solubilization method does not interfere with the experimental results.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your in vitro assays.

Problem: Precipitate observed after adding this compound DMSO stock to aqueous media.

Step 1: Initial Checks and Adjustments

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also promote precipitation.

  • Method of Dilution: Always add the DMSO stock solution to the pre-warmed aqueous medium while gently vortexing. Never add the aqueous medium to the concentrated DMSO stock.

  • Temperature: Perform dilutions in pre-warmed (37°C) media, as temperature can affect solubility.

Step 2: Advanced Solubilization Techniques

If precipitation persists after optimizing the dilution procedure, consider the following advanced techniques. It is essential to perform validation experiments to ensure these methods do not affect your assay's outcome.

  • Co-solvent Systems: While DMSO is the primary stock solvent, using it as a co-solvent in the final aqueous solution at a slightly higher but still cell-tolerable concentration (e.g., up to 1%) might maintain solubility.

  • Cyclodextrin Inclusion: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO34 - 3678.61 - 83.23Sonication is recommended.[1][3]
Ethanol21 - 2248.55 - 50.86Sonication is recommended.[1][2]
Water< 1Insoluble or slightly soluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Preparation of this compound Working Solution using Serial Dilution
  • Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound DMSO stock solution in the pre-warmed medium. For example, dilute a 10 mM stock 1:100 to achieve a 100 µM solution with 1% DMSO.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium to reach the desired final concentration of this compound. This gradual dilution helps to minimize rapid solvent polarity changes.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If a slight precipitate forms, brief sonication may help to redissolve the compound.

Protocol 3: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer or cell culture medium.

  • Determine Optimal Molar Ratio: To find the most effective ratio, set up a series of experiments with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complex Formation (Kneading Method): a. Place a known amount of this compound powder in a glass mortar. b. Add the corresponding molar amount of HP-β-CD powder. c. Add a small amount of a 50:50 (v/v) water/ethanol mixture to form a paste. d. Knead the paste for 45-60 minutes. e. Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. f. The resulting powder is the this compound:HP-β-CD inclusion complex.

  • Dissolution of the Complex: Dissolve the prepared inclusion complex powder in your pre-warmed aqueous medium to the desired final concentration of this compound.

  • Validation: It is critical to include proper controls to ensure that HP-β-CD itself does not affect your experimental results.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store prewarm Pre-warm Aqueous Medium to 37°C store->prewarm dilute Add DMSO Stock to Medium (Vortexing) prewarm->dilute check Precipitate? dilute->check success Solution Ready for Assay check->success No troubleshoot Proceed to Troubleshooting check->troubleshoot Yes

Caption: Workflow for this compound solution preparation.

troubleshooting_workflow Troubleshooting this compound Precipitation cluster_advanced Advanced Solubilization start Precipitation Observed check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso check_dilution Optimize Dilution Method (Slow Addition to Warmed Media) check_dmso->check_dilution re_evaluate Precipitation Persists? check_dilution->re_evaluate ph_adjust Option 1: Adjust pH of Medium re_evaluate->ph_adjust Yes cosolvent Option 2: Use Co-solvent System re_evaluate->cosolvent Yes cyclodextrin Option 3: Use Cyclodextrin Inclusion re_evaluate->cyclodextrin Yes end Optimized Soluble Formulation re_evaluate->end No validate Validate Method Compatibility with Assay ph_adjust->validate cosolvent->validate cyclodextrin->validate validate->end

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway This compound Mechanism of Action cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription bms911543 This compound bms911543->jak2 Inhibition

Caption: this compound inhibits the JAK2 signaling pathway.

References

Improving BMS-911543 solubility in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of BMS-911543 in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits high solubility in organic solvents such as DMSO and Ethanol. However, it is poorly soluble in aqueous solutions.[1][2] Sonication is often recommended to facilitate its dissolution in organic solvents.[1]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why is this happening?

A2: This is a common issue for compounds that are highly soluble in organic solvents but have low aqueous solubility. When the DMSO stock is added to an aqueous environment, the abrupt change in solvent polarity causes the compound to "crash out" or precipitate. The final concentration of DMSO in your assay should be kept as low as possible (typically below 1%) to minimize solvent effects on your experiment, but even at low concentrations, precipitation of a hydrophobic compound can occur.

Q3: How can I improve the solubility of this compound in my aqueous assay solution?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound for in vitro studies. These include:

  • pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming a more water-soluble complex.

The choice of method will depend on the specific requirements of your assay. It is crucial to validate that the chosen solubilization method does not interfere with the experimental results.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide provides a systematic approach to troubleshooting and resolving precipitation issues with this compound in your in vitro assays.

Problem: Precipitate observed after adding this compound DMSO stock to aqueous media.

Step 1: Initial Checks and Adjustments

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%. High concentrations of DMSO can be toxic to cells and can also promote precipitation.

  • Method of Dilution: Always add the DMSO stock solution to the pre-warmed aqueous medium while gently vortexing. Never add the aqueous medium to the concentrated DMSO stock.

  • Temperature: Perform dilutions in pre-warmed (37°C) media, as temperature can affect solubility.

Step 2: Advanced Solubilization Techniques

If precipitation persists after optimizing the dilution procedure, consider the following advanced techniques. It is essential to perform validation experiments to ensure these methods do not affect your assay's outcome.

  • Co-solvent Systems: While DMSO is the primary stock solvent, using it as a co-solvent in the final aqueous solution at a slightly higher but still cell-tolerable concentration (e.g., up to 1%) might maintain solubility.

  • Cyclodextrin Inclusion: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds.

Quantitative Data on this compound Solubility

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO34 - 3678.61 - 83.23Sonication is recommended.[1][3]
Ethanol21 - 2248.55 - 50.86Sonication is recommended.[1][2]
Water< 1Insoluble or slightly soluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath sonicator for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Protocol 2: Preparation of this compound Working Solution using Serial Dilution
  • Pre-warm Medium: Pre-warm the cell culture medium or aqueous buffer to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound DMSO stock solution in the pre-warmed medium. For example, dilute a 10 mM stock 1:100 to achieve a 100 µM solution with 1% DMSO.

  • Final Dilution: Add the intermediate dilution to the final volume of pre-warmed medium to reach the desired final concentration of this compound. This gradual dilution helps to minimize rapid solvent polarity changes.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If a slight precipitate forms, brief sonication may help to redissolve the compound.

Protocol 3: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer or cell culture medium.

  • Determine Optimal Molar Ratio: To find the most effective ratio, set up a series of experiments with varying molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5).

  • Complex Formation (Kneading Method): a. Place a known amount of this compound powder in a glass mortar. b. Add the corresponding molar amount of HP-β-CD powder. c. Add a small amount of a 50:50 (v/v) water/ethanol mixture to form a paste. d. Knead the paste for 45-60 minutes. e. Dry the paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. f. The resulting powder is the this compound:HP-β-CD inclusion complex.

  • Dissolution of the Complex: Dissolve the prepared inclusion complex powder in your pre-warmed aqueous medium to the desired final concentration of this compound.

  • Validation: It is critical to include proper controls to ensure that HP-β-CD itself does not affect your experimental results.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Start: Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store prewarm Pre-warm Aqueous Medium to 37°C store->prewarm dilute Add DMSO Stock to Medium (Vortexing) prewarm->dilute check Precipitate? dilute->check success Solution Ready for Assay check->success No troubleshoot Proceed to Troubleshooting check->troubleshoot Yes

Caption: Workflow for this compound solution preparation.

troubleshooting_workflow Troubleshooting this compound Precipitation cluster_advanced Advanced Solubilization start Precipitation Observed check_dmso Verify Final DMSO Concentration (<0.5%) start->check_dmso check_dilution Optimize Dilution Method (Slow Addition to Warmed Media) check_dmso->check_dilution re_evaluate Precipitation Persists? check_dilution->re_evaluate ph_adjust Option 1: Adjust pH of Medium re_evaluate->ph_adjust Yes cosolvent Option 2: Use Co-solvent System re_evaluate->cosolvent Yes cyclodextrin Option 3: Use Cyclodextrin Inclusion re_evaluate->cyclodextrin Yes end Optimized Soluble Formulation re_evaluate->end No validate Validate Method Compatibility with Assay ph_adjust->validate cosolvent->validate cyclodextrin->validate validate->end

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway This compound Mechanism of Action cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation p_stat p-STAT (Dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription bms911543 This compound bms911543->jak2 Inhibition

Caption: this compound inhibits the JAK2 signaling pathway.

References

Troubleshooting inconsistent results in BMS-911543 cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-911543 in cell viability assays.

Troubleshooting Guides

Question: Why am I observing high variability between replicate wells in my this compound cell viability assay?

Answer: High variability between replicates is a common issue in cell-based assays and can be attributed to several factors. Here are some potential causes and troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Troubleshooting: Ensure you have a homogeneous single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. Use calibrated pipettes and consistent technique.

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can alter the concentration of this compound and affect cell health.

    • Troubleshooting: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or cell culture medium.[1]

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, leading to precipitation at higher concentrations.

    • Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 0.5%.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or assay reagents can introduce significant errors.

    • Troubleshooting: Ensure all pipettes are properly calibrated. Use a consistent pipetting technique for all wells. For multi-well plates, consider using a multichannel pipette to minimize timing differences between wells.

Question: My untreated control cells are showing low viability or inconsistent growth. What should I investigate?

Answer: Problems with untreated control cells often point to general issues with cell culture conditions or the assay setup itself.

  • Cell Health: The health and growth phase of your cells are critical for reproducible results.

    • Troubleshooting: Use cells that are in the logarithmic growth phase. Ensure cells have not been passaged too many times, which can lead to phenotypic changes. Regularly check for signs of contamination (e.g., bacteria, yeast, mycoplasma).

  • Incubation Conditions: Suboptimal incubator conditions can stress the cells.

    • Troubleshooting: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.

  • Media and Reagents: The quality of your cell culture medium and assay reagents is crucial.

    • Troubleshooting: Use fresh, pre-warmed media for your experiments. Ensure all media supplements are within their expiration dates. Use high-quality, sterile reagents for the viability assay.

Question: The dose-response curve for this compound is not sigmoidal, or I am not observing a clear dose-dependent effect. Why might this be?

Answer: An atypical dose-response curve can be due to several factors related to the compound, the cell line, or the assay itself.

  • Incorrect Concentration Range: The concentrations of this compound used may be too high or too low to capture the dynamic range of the dose-response curve.

    • Troubleshooting: Perform a wider range of serial dilutions to determine the optimal concentration range for your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Some pancreatic cancer cell lines, for instance, have been shown to be poorly sensitive to this compound, requiring high micromolar concentrations to see an effect.[1][2][3]

    • Troubleshooting: Confirm that your chosen cell line has an active JAK-STAT pathway that is sensitive to JAK2 inhibition. You may need to use a positive control cell line known to be sensitive to this compound.

  • Assay Incubation Time: The duration of compound treatment may not be optimal.

    • Troubleshooting: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a dose-dependent effect.

  • Off-Target Effects: At very high concentrations, kinase inhibitors can have off-target effects that may complicate the dose-response curve.

    • Troubleshooting: Whenever possible, correlate the cell viability data with a more specific measure of target engagement, such as the inhibition of STAT5 phosphorylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective, orally available small molecule inhibitor of Janus kinase 2 (JAK2).[5] It functions by competing with ATP for the binding site on the JAK2 enzyme, thereby preventing the phosphorylation and activation of downstream signaling proteins, most notably Signal Transducer and Activator of Transcription (STAT) proteins.[6] This inhibition of the JAK/STAT signaling pathway can lead to decreased cell proliferation and induction of apoptosis in cells dependent on this pathway for survival and growth.[5]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay type and the cell line used.

Assay TypeCell Line/TargetIC50 Value
Biochemical AssayJAK2 (enzyme)1.1 nM
Cell-Based ProliferationSET-2 (JAK2 V617F)60 nM
Cell-Based ProliferationBa/F3-V617F70 nM
pSTAT5 InhibitionSET-2 (JAK2 V617F)80 nM
pSTAT5 InhibitionBa/F3-V617F65 nM
Cell-Based ProliferationA549 (non-JAK2 dependent)Significantly less sensitive
Cell-Based ProliferationMDA-MB-231 (non-JAK2 dependent)Significantly less sensitive
Cell-Based ProliferationMiaPaCa-2 (non-JAK2 dependent)Significantly less sensitive
Cell-Based ProliferationHuman PDAC cell lines> 39 µM

Data compiled from multiple sources.[2][4][7]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to use fresh, moisture-free DMSO as its presence can reduce the solubility of the compound.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.

Q4: Can this compound interfere with the assay reagents?

A4: While direct chemical interference with common viability assay reagents like MTT or the components of CellTiter-Glo has not been widely reported for this compound, it is a possibility with any test compound.

  • For colorimetric assays (e.g., MTT, XTT): If this compound has a color that absorbs at the same wavelength as the formazan (B1609692) product, it can lead to inaccurate readings. To account for this, always include a "compound only" control (this compound in media without cells) to measure any background absorbance.

  • For luminescent assays (e.g., CellTiter-Glo): Some compounds can inhibit or enhance the activity of the luciferase enzyme used in these assays. A control with the compound and the assay reagent in cell-free media can help identify such interference.

Q5: Should I use serum-free or serum-containing medium during the assay?

A5: The presence of serum can sometimes interfere with the activity of a compound. For initial characterization, performing the assay in both serum-free and serum-containing medium can provide valuable information. However, for most cell viability assays, maintaining the same serum concentration that the cells are normally cultured in is recommended to better reflect physiological conditions. If you are using a colorimetric assay like MTT, some protocols recommend a wash step and incubation with the reagent in serum-free media to reduce background.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Cells in culture

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile PBS

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions and should be adapted as needed.

Materials:

  • This compound

  • Cells in culture

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired volume of diluted compound to the wells.

    • Include vehicle and untreated controls.

    • Incubate for the desired treatment duration.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Association JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Binds to DNA

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow Start Start Inconsistent_Results Inconsistent Cell Viability Results Start->Inconsistent_Results Check_Controls Review Untreated & Vehicle Controls Inconsistent_Results->Check_Controls First Step Check_Replicates High Variability Between Replicates? Check_Controls->Check_Replicates Controls OK Troubleshoot_Culture Investigate General Cell Culture Issues Check_Controls->Troubleshoot_Culture Low Viability Check_Dose_Response Atypical Dose- Response Curve? Check_Replicates->Check_Dose_Response No Troubleshoot_Seeding Optimize Cell Seeding Protocol Check_Replicates->Troubleshoot_Seeding Yes Troubleshoot_Compound Check Compound Solubility & Dilutions Check_Dose_Response->Troubleshoot_Compound Yes Troubleshoot_Assay Optimize Assay Parameters Check_Dose_Response->Troubleshoot_Assay Yes End End Troubleshoot_Culture->End Troubleshoot_Seeding->End Troubleshoot_Compound->End Troubleshoot_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results in cell viability assays.

References

Troubleshooting inconsistent results in BMS-911543 cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BMS-911543 in cell viability assays.

Troubleshooting Guides

Question: Why am I observing high variability between replicate wells in my this compound cell viability assay?

Answer: High variability between replicates is a common issue in cell-based assays and can be attributed to several factors. Here are some potential causes and troubleshooting steps:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.

    • Troubleshooting: Ensure you have a homogeneous single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating. Use calibrated pipettes and consistent technique.

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can alter the concentration of this compound and affect cell health.

    • Troubleshooting: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or cell culture medium.[1]

  • Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous cell culture media, leading to precipitation at higher concentrations.

    • Troubleshooting: Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. Prepare fresh dilutions of this compound for each experiment. Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 0.5%.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or assay reagents can introduce significant errors.

    • Troubleshooting: Ensure all pipettes are properly calibrated. Use a consistent pipetting technique for all wells. For multi-well plates, consider using a multichannel pipette to minimize timing differences between wells.

Question: My untreated control cells are showing low viability or inconsistent growth. What should I investigate?

Answer: Problems with untreated control cells often point to general issues with cell culture conditions or the assay setup itself.

  • Cell Health: The health and growth phase of your cells are critical for reproducible results.

    • Troubleshooting: Use cells that are in the logarithmic growth phase. Ensure cells have not been passaged too many times, which can lead to phenotypic changes. Regularly check for signs of contamination (e.g., bacteria, yeast, mycoplasma).

  • Incubation Conditions: Suboptimal incubator conditions can stress the cells.

    • Troubleshooting: Verify that the incubator's temperature, CO2, and humidity levels are optimal for your specific cell line.

  • Media and Reagents: The quality of your cell culture medium and assay reagents is crucial.

    • Troubleshooting: Use fresh, pre-warmed media for your experiments. Ensure all media supplements are within their expiration dates. Use high-quality, sterile reagents for the viability assay.

Question: The dose-response curve for this compound is not sigmoidal, or I am not observing a clear dose-dependent effect. Why might this be?

Answer: An atypical dose-response curve can be due to several factors related to the compound, the cell line, or the assay itself.

  • Incorrect Concentration Range: The concentrations of this compound used may be too high or too low to capture the dynamic range of the dose-response curve.

    • Troubleshooting: Perform a wider range of serial dilutions to determine the optimal concentration range for your cell line.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Some pancreatic cancer cell lines, for instance, have been shown to be poorly sensitive to this compound, requiring high micromolar concentrations to see an effect.[1][2][3]

    • Troubleshooting: Confirm that your chosen cell line has an active JAK-STAT pathway that is sensitive to JAK2 inhibition. You may need to use a positive control cell line known to be sensitive to this compound.

  • Assay Incubation Time: The duration of compound treatment may not be optimal.

    • Troubleshooting: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing a dose-dependent effect.

  • Off-Target Effects: At very high concentrations, kinase inhibitors can have off-target effects that may complicate the dose-response curve.

    • Troubleshooting: Whenever possible, correlate the cell viability data with a more specific measure of target engagement, such as the inhibition of STAT5 phosphorylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective, orally available small molecule inhibitor of Janus kinase 2 (JAK2).[5] It functions by competing with ATP for the binding site on the JAK2 enzyme, thereby preventing the phosphorylation and activation of downstream signaling proteins, most notably Signal Transducer and Activator of Transcription (STAT) proteins.[6] This inhibition of the JAK/STAT signaling pathway can lead to decreased cell proliferation and induction of apoptosis in cells dependent on this pathway for survival and growth.[5]

Q2: What are the reported IC50 values for this compound?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay type and the cell line used.

Assay TypeCell Line/TargetIC50 Value
Biochemical AssayJAK2 (enzyme)1.1 nM
Cell-Based ProliferationSET-2 (JAK2 V617F)60 nM
Cell-Based ProliferationBa/F3-V617F70 nM
pSTAT5 InhibitionSET-2 (JAK2 V617F)80 nM
pSTAT5 InhibitionBa/F3-V617F65 nM
Cell-Based ProliferationA549 (non-JAK2 dependent)Significantly less sensitive
Cell-Based ProliferationMDA-MB-231 (non-JAK2 dependent)Significantly less sensitive
Cell-Based ProliferationMiaPaCa-2 (non-JAK2 dependent)Significantly less sensitive
Cell-Based ProliferationHuman PDAC cell lines> 39 µM

Data compiled from multiple sources.[2][4][7]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to use fresh, moisture-free DMSO as its presence can reduce the solubility of the compound.[4] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.

Q4: Can this compound interfere with the assay reagents?

A4: While direct chemical interference with common viability assay reagents like MTT or the components of CellTiter-Glo has not been widely reported for this compound, it is a possibility with any test compound.

  • For colorimetric assays (e.g., MTT, XTT): If this compound has a color that absorbs at the same wavelength as the formazan product, it can lead to inaccurate readings. To account for this, always include a "compound only" control (this compound in media without cells) to measure any background absorbance.

  • For luminescent assays (e.g., CellTiter-Glo): Some compounds can inhibit or enhance the activity of the luciferase enzyme used in these assays. A control with the compound and the assay reagent in cell-free media can help identify such interference.

Q5: Should I use serum-free or serum-containing medium during the assay?

A5: The presence of serum can sometimes interfere with the activity of a compound. For initial characterization, performing the assay in both serum-free and serum-containing medium can provide valuable information. However, for most cell viability assays, maintaining the same serum concentration that the cells are normally cultured in is recommended to better reflect physiological conditions. If you are using a colorimetric assay like MTT, some protocols recommend a wash step and incubation with the reagent in serum-free media to reduce background.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Cells in culture

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile PBS

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions and should be adapted as needed.

Materials:

  • This compound

  • Cells in culture

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired volume of diluted compound to the wells.

    • Include vehicle and untreated controls.

    • Incubate for the desired treatment duration.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a luminometer.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Dimerization & JAK2 Association JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Recruitment & Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription 7. Binds to DNA

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

troubleshooting_workflow Start Start Inconsistent_Results Inconsistent Cell Viability Results Start->Inconsistent_Results Check_Controls Review Untreated & Vehicle Controls Inconsistent_Results->Check_Controls First Step Check_Replicates High Variability Between Replicates? Check_Controls->Check_Replicates Controls OK Troubleshoot_Culture Investigate General Cell Culture Issues Check_Controls->Troubleshoot_Culture Low Viability Check_Dose_Response Atypical Dose- Response Curve? Check_Replicates->Check_Dose_Response No Troubleshoot_Seeding Optimize Cell Seeding Protocol Check_Replicates->Troubleshoot_Seeding Yes Troubleshoot_Compound Check Compound Solubility & Dilutions Check_Dose_Response->Troubleshoot_Compound Yes Troubleshoot_Assay Optimize Assay Parameters Check_Dose_Response->Troubleshoot_Assay Yes End End Troubleshoot_Culture->End Troubleshoot_Seeding->End Troubleshoot_Compound->End Troubleshoot_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results in cell viability assays.

References

Addressing acquired resistance to BMS-911543 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to the selective JAK2 inhibitor, BMS-911543, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions by competing with ATP for the binding site on the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins, primarily STAT5.[2][3] This inhibition of the JAK2/STAT pathway leads to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this signaling cascade.[1]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to JAK2 inhibitors like this compound can arise through several mechanisms:

  • Secondary Mutations in the JAK2 Kinase Domain: Mutations in the ATP-binding pocket of JAK2 can prevent this compound from binding effectively, while still allowing the kinase to remain active.[4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to maintain proliferation and survival, even when JAK2 is inhibited. A common bypass mechanism is the activation of the MAPK/ERK pathway.

  • Reactivation of JAK/STAT Signaling: This can occur through heterodimerization of JAK2 with other JAK family members (e.g., JAK1, TYK2), which can lead to persistent STAT activation.

  • Overexpression of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 or Bcl-xL can make cells more resistant to the apoptotic effects of JAK2 inhibition.[4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A 3-fold or greater increase in the IC50 is generally considered an indication of resistance.[7] This should be determined through a dose-response cell viability assay (e.g., MTS or CTG).

Q4: I've confirmed a shift in the IC50 value. What are the next steps to investigate the mechanism of resistance?

A4: Once resistance is confirmed, the following experimental approaches can help elucidate the underlying mechanism:

  • Phospho-protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key signaling proteins. Check for reactivation of pSTAT5 and pSTAT3, and look for activation of bypass pathways like pERK, pAKT, etc.

  • Gene Sequencing: Sequence the kinase domain of JAK2 in both the parental and resistant cell lines to identify any potential resistance-conferring mutations.

  • RNA Sequencing: Compare the transcriptomes of the sensitive and resistant cells to identify differentially expressed genes that may contribute to the resistant phenotype.

Troubleshooting Guides

This section provides guidance on common issues encountered during the study of this compound resistance.

Problem 1: High variability in IC50 measurements between experiments.
  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact the final cell viability readout and, consequently, the calculated IC50 value.

    • Solution: Always perform an accurate cell count before seeding. Ensure a homogenous single-cell suspension to avoid clumping and ensure even distribution in the wells.

  • Possible Cause 2: Drug Instability. this compound, like many small molecules, can degrade over time, especially if not stored properly.

    • Solution: Prepare fresh dilutions of this compound from a validated, aliquoted stock for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: High Cell Passage Number. Cell lines can undergo phenotypic drift at high passage numbers, which may alter their sensitivity to drugs.

    • Solution: Use cells with a consistent and low passage number for all experiments. Maintain well-documented frozen stocks of the parental cell line.

Problem 2: No significant inhibition of pSTAT5 in resistant cells, even at high concentrations of this compound.
  • Possible Cause 1: Presence of a gatekeeper mutation. A mutation in the JAK2 kinase domain may be sterically hindering the binding of this compound.

    • Solution: Perform Sanger or next-generation sequencing of the JAK2 kinase domain to check for mutations.

  • Possible Cause 2: Increased drug efflux. The resistant cells may have upregulated ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

    • Solution: Perform a drug accumulation assay to compare the intracellular concentration of this compound in sensitive versus resistant cells. Co-treatment with an ABC transporter inhibitor can also help to investigate this possibility.

Problem 3: pSTAT5 is inhibited in resistant cells, but they continue to proliferate.
  • Possible Cause: Activation of a bypass signaling pathway. The cells have become dependent on an alternative pathway for their growth and survival.

    • Solution: Perform a Western blot analysis to screen for the activation of common bypass pathways, such as the MAPK/ERK and PI3K/AKT pathways (i.e., check for pERK and pAKT levels). If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for a sensitive parental cell line and its this compound-resistant derivative.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)75-
Resistant95012.7

Table 2: Phosphorylation Status of Key Signaling Proteins

ProteinParental (Sensitive)Resistant
pJAK2↓↓↓
pSTAT5↓↓↓
pERK1/2-↑↑↑

Arrow direction indicates change upon treatment with this compound (100 nM). Number of arrows indicates the magnitude of the change. "-" indicates no significant change.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: Establish the baseline sensitivity of the parental cancer cell line to this compound using a cell viability assay (e.g., MTS).

  • Continuous Exposure: Culture the parental cells in a medium containing a low concentration of this compound (starting at the IC10 or IC20).

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[3]

  • Monitoring: Regularly monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and become confluent before each subsequent dose escalation.

  • Characterization: When the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resulting cell line is considered resistant. Confirm the resistance by re-evaluating the IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at various stages of development.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT5, anti-STAT5, anti-pERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Sensitive Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation BMS911543 This compound BMS911543->JAK2 Inhibition Proliferation Proliferation BMS911543->Proliferation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Nucleus->Proliferation G cluster_1 Resistant Cell (Bypass Activation) Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 RAS RAS Receptor->RAS Activation STAT5 STAT5 JAK2->STAT5 BMS911543 This compound BMS911543->JAK2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Nucleus Nucleus pERK->Nucleus Proliferation Proliferation Nucleus->Proliferation G Start Start with Parental Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Culture_low_dose Culture in low dose This compound (IC10-IC20) Determine_IC50->Culture_low_dose Check_proliferation Cells Proliferating? Culture_low_dose->Check_proliferation Check_proliferation->Culture_low_dose No Increase_dose Increase this compound Concentration Check_proliferation->Increase_dose Yes Increase_dose->Culture_low_dose Confirm_resistance Confirm Resistance (Re-determine IC50) Increase_dose->Confirm_resistance After several cycles Resistant_line Resistant Cell Line Established Confirm_resistance->Resistant_line

References

Addressing acquired resistance to BMS-911543 in cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to the selective JAK2 inhibitor, BMS-911543, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2).[1] It functions by competing with ATP for the binding site on the JAK2 kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins, primarily STAT5.[2][3] This inhibition of the JAK2/STAT pathway leads to reduced cell proliferation and induction of apoptosis in cancer cells dependent on this signaling cascade.[1]

Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to JAK2 inhibitors like this compound can arise through several mechanisms:

  • Secondary Mutations in the JAK2 Kinase Domain: Mutations in the ATP-binding pocket of JAK2 can prevent this compound from binding effectively, while still allowing the kinase to remain active.[4][5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative signaling pathways to maintain proliferation and survival, even when JAK2 is inhibited. A common bypass mechanism is the activation of the MAPK/ERK pathway.

  • Reactivation of JAK/STAT Signaling: This can occur through heterodimerization of JAK2 with other JAK family members (e.g., JAK1, TYK2), which can lead to persistent STAT activation.

  • Overexpression of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 or Bcl-xL can make cells more resistant to the apoptotic effects of JAK2 inhibition.[4]

Q3: How can I confirm that my cell line has developed resistance to this compound?

A3: Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. A 3-fold or greater increase in the IC50 is generally considered an indication of resistance.[7] This should be determined through a dose-response cell viability assay (e.g., MTS or CTG).

Q4: I've confirmed a shift in the IC50 value. What are the next steps to investigate the mechanism of resistance?

A4: Once resistance is confirmed, the following experimental approaches can help elucidate the underlying mechanism:

  • Phospho-protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key signaling proteins. Check for reactivation of pSTAT5 and pSTAT3, and look for activation of bypass pathways like pERK, pAKT, etc.

  • Gene Sequencing: Sequence the kinase domain of JAK2 in both the parental and resistant cell lines to identify any potential resistance-conferring mutations.

  • RNA Sequencing: Compare the transcriptomes of the sensitive and resistant cells to identify differentially expressed genes that may contribute to the resistant phenotype.

Troubleshooting Guides

This section provides guidance on common issues encountered during the study of this compound resistance.

Problem 1: High variability in IC50 measurements between experiments.
  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells seeded can significantly impact the final cell viability readout and, consequently, the calculated IC50 value.

    • Solution: Always perform an accurate cell count before seeding. Ensure a homogenous single-cell suspension to avoid clumping and ensure even distribution in the wells.

  • Possible Cause 2: Drug Instability. this compound, like many small molecules, can degrade over time, especially if not stored properly.

    • Solution: Prepare fresh dilutions of this compound from a validated, aliquoted stock for each experiment. Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: High Cell Passage Number. Cell lines can undergo phenotypic drift at high passage numbers, which may alter their sensitivity to drugs.

    • Solution: Use cells with a consistent and low passage number for all experiments. Maintain well-documented frozen stocks of the parental cell line.

Problem 2: No significant inhibition of pSTAT5 in resistant cells, even at high concentrations of this compound.
  • Possible Cause 1: Presence of a gatekeeper mutation. A mutation in the JAK2 kinase domain may be sterically hindering the binding of this compound.

    • Solution: Perform Sanger or next-generation sequencing of the JAK2 kinase domain to check for mutations.

  • Possible Cause 2: Increased drug efflux. The resistant cells may have upregulated ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell.

    • Solution: Perform a drug accumulation assay to compare the intracellular concentration of this compound in sensitive versus resistant cells. Co-treatment with an ABC transporter inhibitor can also help to investigate this possibility.

Problem 3: pSTAT5 is inhibited in resistant cells, but they continue to proliferate.
  • Possible Cause: Activation of a bypass signaling pathway. The cells have become dependent on an alternative pathway for their growth and survival.

    • Solution: Perform a Western blot analysis to screen for the activation of common bypass pathways, such as the MAPK/ERK and PI3K/AKT pathways (i.e., check for pERK and pAKT levels). If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for a sensitive parental cell line and its this compound-resistant derivative.

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental (Sensitive)75-
Resistant95012.7

Table 2: Phosphorylation Status of Key Signaling Proteins

ProteinParental (Sensitive)Resistant
pJAK2↓↓↓
pSTAT5↓↓↓
pERK1/2-↑↑↑

Arrow direction indicates change upon treatment with this compound (100 nM). Number of arrows indicates the magnitude of the change. "-" indicates no significant change.

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line
  • Determine the initial IC50: Establish the baseline sensitivity of the parental cancer cell line to this compound using a cell viability assay (e.g., MTS).

  • Continuous Exposure: Culture the parental cells in a medium containing a low concentration of this compound (starting at the IC10 or IC20).

  • Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. A 1.5- to 2-fold increase at each step is recommended.[3]

  • Monitoring: Regularly monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and become confluent before each subsequent dose escalation.

  • Characterization: When the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), the resulting cell line is considered resistant. Confirm the resistance by re-evaluating the IC50.

  • Cryopreservation: Cryopreserve the resistant cell line at various stages of development.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-pJAK2, anti-JAK2, anti-pSTAT5, anti-STAT5, anti-pERK1/2, anti-ERK1/2, anti-GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_0 Sensitive Cell Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT5 STAT5 JAK2->STAT5 Phosphorylation BMS911543 This compound BMS911543->JAK2 Inhibition Proliferation Proliferation BMS911543->Proliferation pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Nucleus->Proliferation G cluster_1 Resistant Cell (Bypass Activation) Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 RAS RAS Receptor->RAS Activation STAT5 STAT5 JAK2->STAT5 BMS911543 This compound BMS911543->JAK2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Nucleus Nucleus pERK->Nucleus Proliferation Proliferation Nucleus->Proliferation G Start Start with Parental Cell Line Determine_IC50 Determine Initial IC50 Start->Determine_IC50 Culture_low_dose Culture in low dose This compound (IC10-IC20) Determine_IC50->Culture_low_dose Check_proliferation Cells Proliferating? Culture_low_dose->Check_proliferation Check_proliferation->Culture_low_dose No Increase_dose Increase this compound Concentration Check_proliferation->Increase_dose Yes Increase_dose->Culture_low_dose Confirm_resistance Confirm Resistance (Re-determine IC50) Increase_dose->Confirm_resistance After several cycles Resistant_line Resistant Cell Line Established Confirm_resistance->Resistant_line

References

Overcoming poor oral absorption of BMS-911543 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpectedly low oral absorption of BMS-911543 in their preclinical models. While published data indicates good oral bioavailability for this compound, this guide offers troubleshooting steps and frequently asked questions (FAQs) to address potential experimental variables that could lead to suboptimal exposure.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models?

A1: Published preclinical studies have demonstrated that this compound has good oral bioavailability. In solution, the absolute oral bioavailability has been reported to be greater than 50% in mice, rats, dogs, and monkeys.[1][2] When administered as a suspension, the relative bioavailability was approximately 60% in rats and 100% in dogs compared to a solution formulation, indicating that dissolution of solid drug is not a major limiting factor for its absorption.[1][2]

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent and highly selective inhibitor of Janus kinase 2 (JAK2).[1][3] It functions by preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, which can lead to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[] The JAK/STAT pathway is crucial for cellular responses to various cytokines and growth factors.

Q3: What are the key physicochemical properties of this compound that might influence its oral absorption?

A3: While specific details on all physicochemical properties are not exhaustively available in the public domain, as a kinase inhibitor, it is likely a molecule with moderate to low aqueous solubility. However, its reported high permeability and good bioavailability suggest that its solubility is not a primary hindrance to absorption under typical preclinical testing conditions. Its solubility in DMSO has been reported as 25 mg/mL.[]

Troubleshooting Guide: Low Oral Exposure of this compound

This guide is designed to help you identify potential causes for observing lower-than-expected plasma concentrations of this compound following oral administration in your preclinical models.

Issue Potential Cause Troubleshooting Steps
Low and Variable Plasma Concentrations Improper Formulation Preparation: The compound may not be fully dissolved or uniformly suspended in the vehicle, leading to inconsistent dosing.- Ensure the vehicle is appropriate for the compound. For non-clinical studies, a suspension or a solution can be used. - If preparing a solution with a co-solvent like DMSO, ensure the final concentration of the co-solvent is well-tolerated by the animal model and does not cause precipitation upon administration. - For suspensions, ensure the particle size is minimized and the suspension is homogenous and easily re-suspended before each animal is dosed.
Dosing Errors: Inaccurate dose volume administration or improper gavage technique can lead to variability.- Calibrate all pipettes and syringes used for dosing. - Ensure proper oral gavage technique to avoid accidental administration into the lungs. - Weigh animals on the day of the study to ensure accurate dose calculation.
Physiological State of Animals: Factors such as the presence of food, stress, or underlying health issues can affect gastrointestinal motility and absorption.- Standardize the fasting period for animals before dosing (e.g., overnight fast with free access to water). - Ensure animals are properly acclimated to the experimental conditions to minimize stress. - Use healthy animals from a reputable supplier.
Consistently Low Plasma Concentrations Suboptimal Formulation: The chosen vehicle may not be optimal for this specific compound in your experimental setup.- Consider alternative, bioavailability-enhancing formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions, which can improve the solubility and absorption of poorly soluble drugs.[5]
Metabolic Instability in the Chosen Species/Strain: While this compound has shown good metabolic stability in general, the specific strain of your animal model might exhibit higher first-pass metabolism.- Investigate the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from the specific animal strain you are using.
Drug Adsorption to Labware: The compound may adsorb to the surface of dosing syringes or storage containers, reducing the actual dose administered.- Use low-adsorption labware (e.g., polypropylene (B1209903) or silanized glass). - Analyze the concentration of the dosing formulation before and after administration to check for loss of compound.
No Detectable Plasma Concentrations Analytical Method Issues: The sensitivity or specificity of the bioanalytical method may be insufficient to detect the compound at the expected concentrations.- Verify the limit of quantification (LOQ) of your analytical method and ensure it is low enough for the expected plasma concentrations. - Check for matrix effects in the plasma of your chosen species that might be interfering with the analysis. - Run quality control (QC) samples with each analytical batch to ensure accuracy and precision.
Compound Instability: this compound might be degrading in the formulation or in plasma samples after collection.- Assess the stability of this compound in the dosing vehicle over the duration of the experiment. - Ensure proper handling and storage of plasma samples (e.g., immediate freezing at -80°C) to prevent degradation.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)FormulationAbsolute Bioavailability (%)
Mouse10Solution>50
Rat1Solution>50
Dog0.2Solution>50
Monkey1Solution>50
Rat-Suspension~60 (relative to solution)
Dog-Suspension~100 (relative to solution)

Data compiled from publicly available research.[1][2]

Experimental Protocols

Protocol 1: In Vivo Oral Dosing and Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatize animals for at least 3 days before the experiment.

2. Formulation Preparation (Suspension):

  • Prepare a vehicle of 0.5% (w/v) methylcellulose (B11928114) in purified water.

  • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).

  • Homogenize the suspension using a suitable method to ensure uniformity.

3. Dosing:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Weigh each rat immediately before dosing.

  • Administer the formulation orally via gavage at a volume of 10 mL/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4°C to separate the plasma.

5. Sample Processing and Analysis:

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Association JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Activation

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: Unexpected Low Oral Exposure Observed Check_Formulation Review Formulation and Dosing Procedure Start->Check_Formulation Check_Animals Assess Animal Health and Experimental Conditions Start->Check_Animals Check_Analysis Verify Bioanalytical Method Start->Check_Analysis Formulation_OK Formulation & Dosing OK? Check_Formulation->Formulation_OK Animals_OK Animal & Conditions OK? Check_Animals->Animals_OK Analysis_OK Analysis OK? Check_Analysis->Analysis_OK Formulation_OK->Animals_OK Yes Optimize_Formulation Optimize Formulation (e.g., SEDDS) Formulation_OK->Optimize_Formulation No Animals_OK->Analysis_OK Yes Standardize_Conditions Standardize Fasting and Acclimation Animals_OK->Standardize_Conditions No Validate_Method Re-validate Analytical Method Analysis_OK->Validate_Method No End Problem Resolved Analysis_OK->End Yes Optimize_Formulation->End Standardize_Conditions->End Validate_Method->End

References

Overcoming poor oral absorption of BMS-911543 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpectedly low oral absorption of BMS-911543 in their preclinical models. While published data indicates good oral bioavailability for this compound, this guide offers troubleshooting steps and frequently asked questions (FAQs) to address potential experimental variables that could lead to suboptimal exposure.

Frequently Asked Questions (FAQs)

Q1: What is the expected oral bioavailability of this compound in preclinical models?

A1: Published preclinical studies have demonstrated that this compound has good oral bioavailability. In solution, the absolute oral bioavailability has been reported to be greater than 50% in mice, rats, dogs, and monkeys.[1][2] When administered as a suspension, the relative bioavailability was approximately 60% in rats and 100% in dogs compared to a solution formulation, indicating that dissolution of solid drug is not a major limiting factor for its absorption.[1][2]

Q2: What is the mechanism of action for this compound?

A2: this compound is a potent and highly selective inhibitor of Janus kinase 2 (JAK2).[1][3] It functions by preventing the JAK/STAT (signal transducer and activator of transcription) signaling cascade, which can lead to the induction of tumor cell apoptosis and a reduction in cellular proliferation.[] The JAK/STAT pathway is crucial for cellular responses to various cytokines and growth factors.

Q3: What are the key physicochemical properties of this compound that might influence its oral absorption?

A3: While specific details on all physicochemical properties are not exhaustively available in the public domain, as a kinase inhibitor, it is likely a molecule with moderate to low aqueous solubility. However, its reported high permeability and good bioavailability suggest that its solubility is not a primary hindrance to absorption under typical preclinical testing conditions. Its solubility in DMSO has been reported as 25 mg/mL.[]

Troubleshooting Guide: Low Oral Exposure of this compound

This guide is designed to help you identify potential causes for observing lower-than-expected plasma concentrations of this compound following oral administration in your preclinical models.

Issue Potential Cause Troubleshooting Steps
Low and Variable Plasma Concentrations Improper Formulation Preparation: The compound may not be fully dissolved or uniformly suspended in the vehicle, leading to inconsistent dosing.- Ensure the vehicle is appropriate for the compound. For non-clinical studies, a suspension or a solution can be used. - If preparing a solution with a co-solvent like DMSO, ensure the final concentration of the co-solvent is well-tolerated by the animal model and does not cause precipitation upon administration. - For suspensions, ensure the particle size is minimized and the suspension is homogenous and easily re-suspended before each animal is dosed.
Dosing Errors: Inaccurate dose volume administration or improper gavage technique can lead to variability.- Calibrate all pipettes and syringes used for dosing. - Ensure proper oral gavage technique to avoid accidental administration into the lungs. - Weigh animals on the day of the study to ensure accurate dose calculation.
Physiological State of Animals: Factors such as the presence of food, stress, or underlying health issues can affect gastrointestinal motility and absorption.- Standardize the fasting period for animals before dosing (e.g., overnight fast with free access to water). - Ensure animals are properly acclimated to the experimental conditions to minimize stress. - Use healthy animals from a reputable supplier.
Consistently Low Plasma Concentrations Suboptimal Formulation: The chosen vehicle may not be optimal for this specific compound in your experimental setup.- Consider alternative, bioavailability-enhancing formulations such as lipid-based systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions, which can improve the solubility and absorption of poorly soluble drugs.[5]
Metabolic Instability in the Chosen Species/Strain: While this compound has shown good metabolic stability in general, the specific strain of your animal model might exhibit higher first-pass metabolism.- Investigate the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from the specific animal strain you are using.
Drug Adsorption to Labware: The compound may adsorb to the surface of dosing syringes or storage containers, reducing the actual dose administered.- Use low-adsorption labware (e.g., polypropylene or silanized glass). - Analyze the concentration of the dosing formulation before and after administration to check for loss of compound.
No Detectable Plasma Concentrations Analytical Method Issues: The sensitivity or specificity of the bioanalytical method may be insufficient to detect the compound at the expected concentrations.- Verify the limit of quantification (LOQ) of your analytical method and ensure it is low enough for the expected plasma concentrations. - Check for matrix effects in the plasma of your chosen species that might be interfering with the analysis. - Run quality control (QC) samples with each analytical batch to ensure accuracy and precision.
Compound Instability: this compound might be degrading in the formulation or in plasma samples after collection.- Assess the stability of this compound in the dosing vehicle over the duration of the experiment. - Ensure proper handling and storage of plasma samples (e.g., immediate freezing at -80°C) to prevent degradation.

Data Presentation

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)FormulationAbsolute Bioavailability (%)
Mouse10Solution>50
Rat1Solution>50
Dog0.2Solution>50
Monkey1Solution>50
Rat-Suspension~60 (relative to solution)
Dog-Suspension~100 (relative to solution)

Data compiled from publicly available research.[1][2]

Experimental Protocols

Protocol 1: In Vivo Oral Dosing and Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Acclimatize animals for at least 3 days before the experiment.

2. Formulation Preparation (Suspension):

  • Prepare a vehicle of 0.5% (w/v) methylcellulose in purified water.

  • Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).

  • Homogenize the suspension using a suitable method to ensure uniformity.

3. Dosing:

  • Fast the rats overnight (approximately 12 hours) with free access to water.

  • Weigh each rat immediately before dosing.

  • Administer the formulation orally via gavage at a volume of 10 mL/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Use tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood samples at 4°C to separate the plasma.

5. Sample Processing and Analysis:

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive 2. Receptor Association JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active 3. Autophosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive 4. STAT Phosphorylation STAT_active STAT-P (active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation BMS911543 This compound BMS911543->JAK2_active Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Activation

Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: Unexpected Low Oral Exposure Observed Check_Formulation Review Formulation and Dosing Procedure Start->Check_Formulation Check_Animals Assess Animal Health and Experimental Conditions Start->Check_Animals Check_Analysis Verify Bioanalytical Method Start->Check_Analysis Formulation_OK Formulation & Dosing OK? Check_Formulation->Formulation_OK Animals_OK Animal & Conditions OK? Check_Animals->Animals_OK Analysis_OK Analysis OK? Check_Analysis->Analysis_OK Formulation_OK->Animals_OK Yes Optimize_Formulation Optimize Formulation (e.g., SEDDS) Formulation_OK->Optimize_Formulation No Animals_OK->Analysis_OK Yes Standardize_Conditions Standardize Fasting and Acclimation Animals_OK->Standardize_Conditions No Validate_Method Re-validate Analytical Method Analysis_OK->Validate_Method No End Problem Resolved Analysis_OK->End Yes Optimize_Formulation->End Standardize_Conditions->End Validate_Method->End

References

Technical Support Center: Interpreting Unexpected Phenotypic Responses to BMS-911543 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypic responses during experiments with BMS-911543.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its primary mechanism of action is to block the catalytic activity of JAK2, thereby preventing the phosphorylation and activation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][4] This inhibition leads to reduced proliferation and survival of cells dependent on JAK2 signaling, such as those with the JAK2-V617F mutation found in myeloproliferative neoplasms (MPNs).[1][2][5]

Q2: How selective is this compound for JAK2 over other JAK family kinases?

A2: this compound exhibits high selectivity for JAK2. It is approximately 350-fold more selective for JAK2 than for JAK1, 75-fold more selective than for JAK3, and 65-fold more selective than for TYK2.[1][4] This selectivity is attributed to its specific binding mode in the ATP-binding pocket of the JAK2 kinase domain.

Q3: What are the expected on-target effects of this compound in sensitive cell lines?

A3: In JAK2-dependent cell lines, such as SET-2 and BaF3-V617F, the expected on-target effects of this compound include:

  • Potent inhibition of STAT5 phosphorylation (pSTAT5).[1][4]

  • Anti-proliferative activity, leading to a decrease in cell viability and colony formation.[1][2][4]

  • Induction of apoptosis in JAK2-dependent cells.[5]

Q4: What are the known off-target kinases for this compound?

A4: While highly selective for JAK2, at higher concentrations, this compound can inhibit other kinases. A kinome scan analysis revealed potential off-target effects on kinases such as FLT3, LYN, and c-FMS.[6] It is important to consider these off-target activities when interpreting unexpected phenotypes, especially when using high concentrations of the inhibitor.

Troubleshooting Guide for Unexpected Phenotypic Responses

This guide addresses specific issues that researchers may encounter during their experiments with this compound in a question-and-answer format.

Issue 1: Lack of Efficacy in a Supposedly JAK2-Dependent System

Question: I am treating my JAK2-V617F positive cell line with this compound, but I am not observing the expected decrease in cell proliferation or pSTAT5 levels. What could be the reason for this lack of response?

Answer:

Several factors could contribute to a lack of efficacy even in a JAK2-dependent setting. Here is a step-by-step troubleshooting approach:

  • Verify Compound Integrity and Concentration:

    • Solubility: Ensure that this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final concentration in your culture medium is not causing precipitation.

    • Concentration Range: Confirm that you are using an appropriate concentration range. The IC50 for antiproliferative effects in sensitive cell lines like SET-2 and BaF3-V617F is in the nanomolar range (60-70 nM).[1][4]

  • Assess Cellular Context and Signaling Plasticity:

    • STAT3 Signaling: While this compound is a potent inhibitor of pSTAT5, its effect on pSTAT3 can be minimal in certain contexts.[7][8] In some cancer models, resistance to JAK2 inhibition is mediated by constitutive STAT3 phosphorylation.[7] Therefore, assess the phosphorylation status of both STAT3 and STAT5 in your cells.

    • Heterodimer Formation: JAK2 mutant cells can develop resistance to JAK inhibitors by forming heterodimers with other JAK family members (e.g., JAK1/JAK2). These heterodimers can maintain signaling and may be less sensitive to a highly selective JAK2 inhibitor.

  • Consider the Cellular Model:

    • Limited Efficacy in Certain Models: Studies have shown that this compound has limited activity in some in vivo models of JAK2V617F-driven myeloproliferative neoplasms, despite its in vitro potency.[5] This suggests that the tumor microenvironment and other systemic factors can influence the drug's efficacy.

    • Differential Sensitivity: Non-hematopoietic cells, such as pancreatic cancer cell lines, have shown poor sensitivity to this compound, requiring high micromolar concentrations to achieve an effect.[7][8][9]

Troubleshooting Workflow:

start Unexpected Lack of Efficacy check_compound Verify Compound Integrity & Concentration start->check_compound check_signaling Assess Cellular Signaling start->check_signaling check_model Evaluate Cellular Model start->check_model check_solubility Check for Precipitation check_compound->check_solubility dose_response Perform Dose-Response Curve check_compound->dose_response investigate_stat3 Measure pSTAT3 Levels check_signaling->investigate_stat3 investigate_heterodimers Consider JAK Heterodimer Formation check_signaling->investigate_heterodimers alternative_pathways Investigate Alternative Survival Pathways investigate_heterodimers->alternative_pathways confirm_potency Confirm IC50 in a Sensitive Control Cell Line dose_response->confirm_potency start Start: In vivo or Co-culture Experiment treat Treat with this compound start->treat isolate Isolate Immune Cells treat->isolate cytokine_profiling Cytokine Profiling of Supernatant/Plasma treat->cytokine_profiling flow_cytometry Flow Cytometry Analysis isolate->flow_cytometry treg_analysis Gate on CD4+CD25+FoxP3+ Tregs flow_cytometry->treg_analysis other_subsets Analyze Other Immune Subsets (e.g., Th1, Th17) flow_cytometry->other_subsets conclusion Correlate Changes with Phenotypic Outcome treg_analysis->conclusion other_subsets->conclusion cytokine_profiling->conclusion Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Feedback_Inhibitor Feedback Inhibitor (e.g., SOCS) pSTAT5->Feedback_Inhibitor induces Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression BMS911543 This compound BMS911543->JAK2 inhibits Feedback_Inhibitor->JAK2 inhibits

References

Technical Support Center: Interpreting Unexpected Phenotypic Responses to BMS-911543 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypic responses during experiments with BMS-911543.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3][4] Its primary mechanism of action is to block the catalytic activity of JAK2, thereby preventing the phosphorylation and activation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[1][4] This inhibition leads to reduced proliferation and survival of cells dependent on JAK2 signaling, such as those with the JAK2-V617F mutation found in myeloproliferative neoplasms (MPNs).[1][2][5]

Q2: How selective is this compound for JAK2 over other JAK family kinases?

A2: this compound exhibits high selectivity for JAK2. It is approximately 350-fold more selective for JAK2 than for JAK1, 75-fold more selective than for JAK3, and 65-fold more selective than for TYK2.[1][4] This selectivity is attributed to its specific binding mode in the ATP-binding pocket of the JAK2 kinase domain.

Q3: What are the expected on-target effects of this compound in sensitive cell lines?

A3: In JAK2-dependent cell lines, such as SET-2 and BaF3-V617F, the expected on-target effects of this compound include:

  • Potent inhibition of STAT5 phosphorylation (pSTAT5).[1][4]

  • Anti-proliferative activity, leading to a decrease in cell viability and colony formation.[1][2][4]

  • Induction of apoptosis in JAK2-dependent cells.[5]

Q4: What are the known off-target kinases for this compound?

A4: While highly selective for JAK2, at higher concentrations, this compound can inhibit other kinases. A kinome scan analysis revealed potential off-target effects on kinases such as FLT3, LYN, and c-FMS.[6] It is important to consider these off-target activities when interpreting unexpected phenotypes, especially when using high concentrations of the inhibitor.

Troubleshooting Guide for Unexpected Phenotypic Responses

This guide addresses specific issues that researchers may encounter during their experiments with this compound in a question-and-answer format.

Issue 1: Lack of Efficacy in a Supposedly JAK2-Dependent System

Question: I am treating my JAK2-V617F positive cell line with this compound, but I am not observing the expected decrease in cell proliferation or pSTAT5 levels. What could be the reason for this lack of response?

Answer:

Several factors could contribute to a lack of efficacy even in a JAK2-dependent setting. Here is a step-by-step troubleshooting approach:

  • Verify Compound Integrity and Concentration:

    • Solubility: Ensure that this compound is fully dissolved. Prepare fresh stock solutions in an appropriate solvent like DMSO and ensure the final concentration in your culture medium is not causing precipitation.

    • Concentration Range: Confirm that you are using an appropriate concentration range. The IC50 for antiproliferative effects in sensitive cell lines like SET-2 and BaF3-V617F is in the nanomolar range (60-70 nM).[1][4]

  • Assess Cellular Context and Signaling Plasticity:

    • STAT3 Signaling: While this compound is a potent inhibitor of pSTAT5, its effect on pSTAT3 can be minimal in certain contexts.[7][8] In some cancer models, resistance to JAK2 inhibition is mediated by constitutive STAT3 phosphorylation.[7] Therefore, assess the phosphorylation status of both STAT3 and STAT5 in your cells.

    • Heterodimer Formation: JAK2 mutant cells can develop resistance to JAK inhibitors by forming heterodimers with other JAK family members (e.g., JAK1/JAK2). These heterodimers can maintain signaling and may be less sensitive to a highly selective JAK2 inhibitor.

  • Consider the Cellular Model:

    • Limited Efficacy in Certain Models: Studies have shown that this compound has limited activity in some in vivo models of JAK2V617F-driven myeloproliferative neoplasms, despite its in vitro potency.[5] This suggests that the tumor microenvironment and other systemic factors can influence the drug's efficacy.

    • Differential Sensitivity: Non-hematopoietic cells, such as pancreatic cancer cell lines, have shown poor sensitivity to this compound, requiring high micromolar concentrations to achieve an effect.[7][8][9]

Troubleshooting Workflow:

start Unexpected Lack of Efficacy check_compound Verify Compound Integrity & Concentration start->check_compound check_signaling Assess Cellular Signaling start->check_signaling check_model Evaluate Cellular Model start->check_model check_solubility Check for Precipitation check_compound->check_solubility dose_response Perform Dose-Response Curve check_compound->dose_response investigate_stat3 Measure pSTAT3 Levels check_signaling->investigate_stat3 investigate_heterodimers Consider JAK Heterodimer Formation check_signaling->investigate_heterodimers alternative_pathways Investigate Alternative Survival Pathways investigate_heterodimers->alternative_pathways confirm_potency Confirm IC50 in a Sensitive Control Cell Line dose_response->confirm_potency start Start: In vivo or Co-culture Experiment treat Treat with this compound start->treat isolate Isolate Immune Cells treat->isolate cytokine_profiling Cytokine Profiling of Supernatant/Plasma treat->cytokine_profiling flow_cytometry Flow Cytometry Analysis isolate->flow_cytometry treg_analysis Gate on CD4+CD25+FoxP3+ Tregs flow_cytometry->treg_analysis other_subsets Analyze Other Immune Subsets (e.g., Th1, Th17) flow_cytometry->other_subsets conclusion Correlate Changes with Phenotypic Outcome treg_analysis->conclusion other_subsets->conclusion cytokine_profiling->conclusion Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT5 STAT5 JAK2->STAT5 phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Feedback_Inhibitor Feedback Inhibitor (e.g., SOCS) pSTAT5->Feedback_Inhibitor induces Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression BMS911543 This compound BMS911543->JAK2 inhibits Feedback_Inhibitor->JAK2 inhibits

References

Technical Support Center: BMS-911543 Stability and Degradation Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of BMS-911543 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound powder?

A1: this compound as a powder is stable for up to 3 years when stored at -20°C.

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C and are expected to be stable for up to 1 year. For short-term storage, solutions can be kept at -20°C for up to 1 month. To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: While specific quantitative stability data in cell culture media is not extensively published, small molecule inhibitors can exhibit limited stability in aqueous solutions. It is best practice to prepare fresh dilutions of this compound in your experimental media from a frozen stock solution for each experiment. Do not store this compound in aqueous solutions for extended periods.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathway for this compound is through metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies with human liver microsomes have shown that this compound can undergo N-demethylation to form a 1-demethylated metabolite.[1] Additionally, a precursor compound to this compound has been shown to form a thiourea (B124793) metabolite through CYP-mediated oxidation, suggesting a potential, though less direct, degradation route.[1]

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: A study on the stability of this compound in human plasma demonstrated that it was stable following three freeze-thaw cycles.[2] However, to ensure the highest integrity of your compound, it is strongly advised to aliquot your stock solution to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in a long-term cell culture experiment. Degradation of this compound in the cell culture medium over time.Replenish the cell culture medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Inconsistent experimental results between different batches of experiments. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots of the stock solution from a new vial of powdered this compound. Ensure proper storage at -80°C and minimize light exposure.
Precipitation of this compound is observed when diluting the stock solution in aqueous media. Low aqueous solubility of this compound.Increase the final concentration of DMSO in your working solution (while ensuring it is non-toxic to your cells, typically <0.5%). Alternatively, use a pre-warmed medium for dilution and mix thoroughly.
Suspected degradation of the compound. Exposure to light, elevated temperatures, or incompatible solvents.Perform a purity check of your stock solution using HPLC. If degradation is confirmed, discard the stock and prepare a fresh one. Always store stock solutions protected from light.

Quantitative Stability Data

Table 1: Stability of this compound in Human Plasma

Condition Duration Stability
Room TemperatureAt least 24 hoursStable
-20°C90 daysStable
Freeze-Thaw Cycles3 cyclesStable

Data sourced from a UHPLC-MS/MS bioanalytical assay study.[2]

Table 2: General Storage Recommendations for this compound

Form Storage Temperature Recommended Duration
Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C1 year
In Solvent (e.g., DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (in DMSO)

    • Your cell culture medium of interest (e.g., RPMI-1640, DMEM) with serum and other supplements as used in your experiments.

    • Sterile, light-protected tubes

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments. Prepare a sufficient volume for all time points.

    • Dispense aliquots of the working solution into sterile, light-protected tubes for each time point to be tested (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Immediately analyze the 0-hour time point sample by HPLC to determine the initial concentration and purity. This will serve as your baseline.

    • Incubate the remaining tubes under your standard cell culture conditions (37°C, 5% CO2).

    • At each subsequent time point, remove one tube from the incubator and analyze the sample by HPLC.

    • Compare the peak area of the this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

Signaling_Pathway This compound Mechanism of Action Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates BMS911543 This compound BMS911543->JAK2 inhibits pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Caption: this compound inhibits the JAK2 signaling pathway.

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Dilute to Working Concentration in Experimental Medium Prep_Stock->Prep_Working Aliquot Aliquot for Each Time Point Prep_Working->Aliquot T0_Analysis Analyze Time 0 (Baseline) via HPLC Aliquot->T0_Analysis Incubate Incubate Samples at 37°C Aliquot->Incubate Compare_Peaks Compare Peak Areas to Time 0 T0_Analysis->Compare_Peaks Time_Points Analyze at Subsequent Time Points (e.g., 4, 8, 24h) Incubate->Time_Points Time_Points->Compare_Peaks Identify_Degradation Identify Potential Degradation Products Time_Points->Identify_Degradation Determine_Stability Determine Stability Profile Compare_Peaks->Determine_Stability Identify_Degradation->Determine_Stability Troubleshooting_Logic Troubleshooting Logic for Loss of Activity Start Inconsistent or Diminished This compound Activity Check_Storage Check Stock Solution Storage Conditions Start->Check_Storage Proper_Storage Stored at -80°C? Minimal Freeze-Thaw? Check_Storage->Proper_Storage Prepare_New_Stock Prepare Fresh Stock Solution and Aliquot Proper_Storage->Prepare_New_Stock No Check_Media_Stability Assess Stability in Experimental Medium Proper_Storage->Check_Media_Stability Yes Prepare_New_Stock->Check_Media_Stability Is_Stable Is Compound Stable for Experiment Duration? Check_Media_Stability->Is_Stable Replenish_Media Replenish Medium with Fresh Compound Periodically Is_Stable->Replenish_Media No Consider_Other Investigate Other Experimental Variables Is_Stable->Consider_Other Yes

References

Technical Support Center: BMS-911543 Stability and Degradation Management

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and degradation of BMS-911543 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound powder?

A1: this compound as a powder is stable for up to 3 years when stored at -20°C.

Q2: How should I store stock solutions of this compound?

A2: For long-term storage, stock solutions of this compound in a suitable solvent such as DMSO should be stored at -80°C and are expected to be stable for up to 1 year. For short-term storage, solutions can be kept at -20°C for up to 1 month. To minimize degradation, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: While specific quantitative stability data in cell culture media is not extensively published, small molecule inhibitors can exhibit limited stability in aqueous solutions. It is best practice to prepare fresh dilutions of this compound in your experimental media from a frozen stock solution for each experiment. Do not store this compound in aqueous solutions for extended periods.

Q4: What are the known degradation pathways for this compound?

A4: The primary degradation pathway for this compound is through metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies with human liver microsomes have shown that this compound can undergo N-demethylation to form a 1-demethylated metabolite.[1] Additionally, a precursor compound to this compound has been shown to form a thiourea metabolite through CYP-mediated oxidation, suggesting a potential, though less direct, degradation route.[1]

Q5: How many times can I freeze and thaw my this compound stock solution?

A5: A study on the stability of this compound in human plasma demonstrated that it was stable following three freeze-thaw cycles.[2] However, to ensure the highest integrity of your compound, it is strongly advised to aliquot your stock solution to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in a long-term cell culture experiment. Degradation of this compound in the cell culture medium over time.Replenish the cell culture medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.
Inconsistent experimental results between different batches of experiments. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh aliquots of the stock solution from a new vial of powdered this compound. Ensure proper storage at -80°C and minimize light exposure.
Precipitation of this compound is observed when diluting the stock solution in aqueous media. Low aqueous solubility of this compound.Increase the final concentration of DMSO in your working solution (while ensuring it is non-toxic to your cells, typically <0.5%). Alternatively, use a pre-warmed medium for dilution and mix thoroughly.
Suspected degradation of the compound. Exposure to light, elevated temperatures, or incompatible solvents.Perform a purity check of your stock solution using HPLC. If degradation is confirmed, discard the stock and prepare a fresh one. Always store stock solutions protected from light.

Quantitative Stability Data

Table 1: Stability of this compound in Human Plasma

Condition Duration Stability
Room TemperatureAt least 24 hoursStable
-20°C90 daysStable
Freeze-Thaw Cycles3 cyclesStable

Data sourced from a UHPLC-MS/MS bioanalytical assay study.[2]

Table 2: General Storage Recommendations for this compound

Form Storage Temperature Recommended Duration
Powder-20°C3 years
In Solvent (e.g., DMSO)-80°C1 year
In Solvent (e.g., DMSO)-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of anhydrous DMSO to the vial of this compound powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Procedure for Assessing this compound Stability in Cell Culture Medium
  • Materials:

    • This compound stock solution (in DMSO)

    • Your cell culture medium of interest (e.g., RPMI-1640, DMEM) with serum and other supplements as used in your experiments.

    • Sterile, light-protected tubes

    • Incubator (37°C, 5% CO2)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometry).

  • Procedure:

    • Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments. Prepare a sufficient volume for all time points.

    • Dispense aliquots of the working solution into sterile, light-protected tubes for each time point to be tested (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Immediately analyze the 0-hour time point sample by HPLC to determine the initial concentration and purity. This will serve as your baseline.

    • Incubate the remaining tubes under your standard cell culture conditions (37°C, 5% CO2).

    • At each subsequent time point, remove one tube from the incubator and analyze the sample by HPLC.

    • Compare the peak area of the this compound at each time point to the peak area at time 0 to determine the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

Signaling_Pathway This compound Mechanism of Action Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor binds JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates BMS911543 This compound BMS911543->JAK2 inhibits pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates

Caption: this compound inhibits the JAK2 signaling pathway.

Experimental_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation & Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Dilute to Working Concentration in Experimental Medium Prep_Stock->Prep_Working Aliquot Aliquot for Each Time Point Prep_Working->Aliquot T0_Analysis Analyze Time 0 (Baseline) via HPLC Aliquot->T0_Analysis Incubate Incubate Samples at 37°C Aliquot->Incubate Compare_Peaks Compare Peak Areas to Time 0 T0_Analysis->Compare_Peaks Time_Points Analyze at Subsequent Time Points (e.g., 4, 8, 24h) Incubate->Time_Points Time_Points->Compare_Peaks Identify_Degradation Identify Potential Degradation Products Time_Points->Identify_Degradation Determine_Stability Determine Stability Profile Compare_Peaks->Determine_Stability Identify_Degradation->Determine_Stability Troubleshooting_Logic Troubleshooting Logic for Loss of Activity Start Inconsistent or Diminished This compound Activity Check_Storage Check Stock Solution Storage Conditions Start->Check_Storage Proper_Storage Stored at -80°C? Minimal Freeze-Thaw? Check_Storage->Proper_Storage Prepare_New_Stock Prepare Fresh Stock Solution and Aliquot Proper_Storage->Prepare_New_Stock No Check_Media_Stability Assess Stability in Experimental Medium Proper_Storage->Check_Media_Stability Yes Prepare_New_Stock->Check_Media_Stability Is_Stable Is Compound Stable for Experiment Duration? Check_Media_Stability->Is_Stable Replenish_Media Replenish Medium with Fresh Compound Periodically Is_Stable->Replenish_Media No Consider_Other Investigate Other Experimental Variables Is_Stable->Consider_Other Yes

References

Validation & Comparative

A Head-to-Head Comparison of BMS-911543 and Ruxolitinib in Preclinical Models of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two prominent JAK inhibitors in the context of Myeloproliferative Neoplasm (MPN) models, supported by experimental data.

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation in the JAK2 gene, most commonly V617F. This has led to the development of targeted therapies aimed at inhibiting JAK2. This guide provides a detailed comparison of the efficacy of two such inhibitors, BMS-911543 and ruxolitinib (B1666119), in preclinical MPN models.

Overview of this compound and Ruxolitinib

This compound is a highly selective and potent inhibitor of JAK2.[1] Its selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) is a distinguishing feature.[2] In contrast, ruxolitinib , the first JAK inhibitor approved for the treatment of myelofibrosis, is a potent inhibitor of both JAK1 and JAK2.[2][3] This broader specificity may contribute to some of its clinical effects, including the rapid resolution of constitutional symptoms, which are often mediated by JAK1-dependent cytokines.[2]

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro potency of this compound and ruxolitinib against JAK kinases and in various MPN-relevant cell lines.

Table 1: Biochemical Inhibitory Activity against JAK Family Kinases

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity for JAK2 vs. JAK1
This compound ~3881.1~80~72~350-fold
Ruxolitinib 3.32.842819~1-fold

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-proliferative Activity in JAK2-Dependent Cell Lines

Cell LineDriver MutationThis compound IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
SET-2JAK2 V617F60Not directly reported in comparative studies
Ba/F3-JAK2 V617FEngineered JAK2 V617F70130
HELJAK2 V617FNot directly reported in comparative studies186

Data compiled from multiple sources.[1][3]

In Vivo Efficacy in Murine MPN Models

A key preclinical model for studying MPNs is the retroviral transduction-transplantation mouse model, where hematopoietic stem cells are transduced with a retrovirus encoding the JAK2 V617F mutation and then transplanted into lethally irradiated recipient mice. These mice develop an MPN-like phenotype, including erythrocytosis, leukocytosis, and splenomegaly.

Table 3: In Vivo Efficacy in a Murine Model of JAK2 V617F-Induced MPN

ParameterThis compound (10 mg/kg)RuxolitinibVehicle Control
White Blood Cell Count Reduced to normal levelsNot directly compared in the same studyMaintained at elevated levels
Red Blood Cell Parameters (Hematocrit) No effectNot directly compared in the same studyMaintained at elevated levels
Spleen Weight No significant reductionSignificant reductionMaintained at elevated levels
JAK2 V617F Allele Burden No reduction; slight increase in some casesModest reduction in some studiesNo change

Data from a head-to-head study in a murine MPN model.[2]

These findings suggest that while the highly selective JAK2 inhibitor this compound can control the leukocytosis associated with JAK2 V617F-driven MPN, it has limited impact on erythrocytosis and splenomegaly in this particular model.[2] In contrast, ruxolitinib has been shown in other studies to effectively reduce spleen size in similar models.[3] The lack of efficacy of this compound on red cell parameters and spleen size in this model raises questions about whether targeting JAK2 alone is sufficient to control all aspects of the MPN phenotype.[2]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in MPN cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes DNA DNA pSTAT5_dimer->DNA Translocates to Nucleus and Binds DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Binds This compound This compound This compound->JAK2 Inhibits (Highly Selective) Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Ruxolitinib->JAK1 Inhibits Experimental_Workflow Experimental Workflow for In Vivo Evaluation of JAK Inhibitors cluster_model_generation MPN Mouse Model Generation cluster_treatment_analysis Treatment and Analysis Harvest_BM Harvest Bone Marrow from Donor Mice Retroviral_Transduction Retroviral Transduction with JAK2 V617F Harvest_BM->Retroviral_Transduction Transplantation Transplant Transduced Cells Retroviral_Transduction->Transplantation Irradiate_Recipients Lethally Irradiate Recipient Mice Irradiate_Recipients->Transplantation Disease_Establishment Allow Disease Establishment (e.g., 4-6 weeks) Transplantation->Disease_Establishment Treatment_Initiation Initiate Treatment: - this compound - Ruxolitinib - Vehicle Control Disease_Establishment->Treatment_Initiation Monitoring Monitor Blood Counts and Spleen Size Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis: - Spleen Weight - Histopathology - Flow Cytometry (pSTAT5) - JAK2 V617F Allele Burden Monitoring->Endpoint_Analysis

References

A Head-to-Head Comparison of BMS-911543 and Ruxolitinib in Preclinical Models of Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two prominent JAK inhibitors in the context of Myeloproliferative Neoplasm (MPN) models, supported by experimental data.

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages. A key driver in the pathogenesis of many MPNs is the constitutive activation of the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) signaling pathway, frequently due to a somatic mutation in the JAK2 gene, most commonly V617F. This has led to the development of targeted therapies aimed at inhibiting JAK2. This guide provides a detailed comparison of the efficacy of two such inhibitors, BMS-911543 and ruxolitinib, in preclinical MPN models.

Overview of this compound and Ruxolitinib

This compound is a highly selective and potent inhibitor of JAK2.[1] Its selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) is a distinguishing feature.[2] In contrast, ruxolitinib , the first JAK inhibitor approved for the treatment of myelofibrosis, is a potent inhibitor of both JAK1 and JAK2.[2][3] This broader specificity may contribute to some of its clinical effects, including the rapid resolution of constitutional symptoms, which are often mediated by JAK1-dependent cytokines.[2]

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro potency of this compound and ruxolitinib against JAK kinases and in various MPN-relevant cell lines.

Table 1: Biochemical Inhibitory Activity against JAK Family Kinases

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity for JAK2 vs. JAK1
This compound ~3881.1~80~72~350-fold
Ruxolitinib 3.32.842819~1-fold

Data compiled from multiple sources.[1][2][3]

Table 2: Anti-proliferative Activity in JAK2-Dependent Cell Lines

Cell LineDriver MutationThis compound IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)
SET-2JAK2 V617F60Not directly reported in comparative studies
Ba/F3-JAK2 V617FEngineered JAK2 V617F70130
HELJAK2 V617FNot directly reported in comparative studies186

Data compiled from multiple sources.[1][3]

In Vivo Efficacy in Murine MPN Models

A key preclinical model for studying MPNs is the retroviral transduction-transplantation mouse model, where hematopoietic stem cells are transduced with a retrovirus encoding the JAK2 V617F mutation and then transplanted into lethally irradiated recipient mice. These mice develop an MPN-like phenotype, including erythrocytosis, leukocytosis, and splenomegaly.

Table 3: In Vivo Efficacy in a Murine Model of JAK2 V617F-Induced MPN

ParameterThis compound (10 mg/kg)RuxolitinibVehicle Control
White Blood Cell Count Reduced to normal levelsNot directly compared in the same studyMaintained at elevated levels
Red Blood Cell Parameters (Hematocrit) No effectNot directly compared in the same studyMaintained at elevated levels
Spleen Weight No significant reductionSignificant reductionMaintained at elevated levels
JAK2 V617F Allele Burden No reduction; slight increase in some casesModest reduction in some studiesNo change

Data from a head-to-head study in a murine MPN model.[2]

These findings suggest that while the highly selective JAK2 inhibitor this compound can control the leukocytosis associated with JAK2 V617F-driven MPN, it has limited impact on erythrocytosis and splenomegaly in this particular model.[2] In contrast, ruxolitinib has been shown in other studies to effectively reduce spleen size in similar models.[3] The lack of efficacy of this compound on red cell parameters and spleen size in this model raises questions about whether targeting JAK2 alone is sufficient to control all aspects of the MPN phenotype.[2]

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway in MPN cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK2 JAK2 Cytokine Receptor->JAK2 Activates JAK1 JAK1 Cytokine Receptor->JAK1 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer Dimerizes DNA DNA pSTAT5_dimer->DNA Translocates to Nucleus and Binds DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Promotes Transcription Cytokine Cytokine Cytokine->Cytokine Receptor Binds This compound This compound This compound->JAK2 Inhibits (Highly Selective) Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits Ruxolitinib->JAK1 Inhibits Experimental_Workflow Experimental Workflow for In Vivo Evaluation of JAK Inhibitors cluster_model_generation MPN Mouse Model Generation cluster_treatment_analysis Treatment and Analysis Harvest_BM Harvest Bone Marrow from Donor Mice Retroviral_Transduction Retroviral Transduction with JAK2 V617F Harvest_BM->Retroviral_Transduction Transplantation Transplant Transduced Cells Retroviral_Transduction->Transplantation Irradiate_Recipients Lethally Irradiate Recipient Mice Irradiate_Recipients->Transplantation Disease_Establishment Allow Disease Establishment (e.g., 4-6 weeks) Transplantation->Disease_Establishment Treatment_Initiation Initiate Treatment: - this compound - Ruxolitinib - Vehicle Control Disease_Establishment->Treatment_Initiation Monitoring Monitor Blood Counts and Spleen Size Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis: - Spleen Weight - Histopathology - Flow Cytometry (pSTAT5) - JAK2 V617F Allele Burden Monitoring->Endpoint_Analysis

References

Validating BMS-911543 Target Engagement In Vivo: A Comparative Guide to Pharmacodynamic Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BMS-911543, a selective JAK2 inhibitor. The primary pharmacodynamic (PD) marker for assessing this compound activity is the phosphorylation of Signal Transducer and Activator of Transcription 5 (pSTAT5). This document outlines detailed experimental protocols, presents comparative data with other JAK2 inhibitors, and includes visualizations of key pathways and workflows.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors. The JAK/STAT signaling cascade is integral to hematopoiesis and immune responses. Dysregulation of this pathway, often due to activating mutations in JAK2 such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs). This compound acts by competing with ATP for the kinase domain of JAK2, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, most notably STAT5. The inhibition of pSTAT5 serves as a direct and quantifiable measure of this compound's target engagement and biological activity in preclinical and clinical settings.

Comparative Analysis of JAK2 Inhibitors

This compound demonstrates a high degree of selectivity for JAK2 over other JAK family members. This selectivity is a key differentiator from other approved and investigational JAK inhibitors, potentially leading to a more favorable safety profile by minimizing off-target effects.

InhibitorTarget(s)IC50 (JAK2)Key Pharmacodynamic Marker(s)
This compound JAK2 ~1 nM pSTAT5
RuxolitinibJAK1/JAK2~3 nMpSTAT3, pSTAT5
FedratinibJAK2~3 nMpSTAT3, pSTAT5
LestaurtinibFLT3, JAK2-pSTAT5
MomelotinibJAK1/JAK2-pSTAT5

Note: IC50 values can vary depending on the assay conditions. The data presented is a representative compilation from multiple sources.

Experimental Protocols for Assessing pSTAT5

Accurate measurement of pSTAT5 levels is critical for validating this compound target engagement. The following are detailed protocols for the most common methods employed.

Western Blotting for pSTAT5

This method allows for the semi-quantitative assessment of pSTAT5 levels in cell lysates or tissue homogenates.

Protocol:

  • Sample Preparation:

    • For cell lines (e.g., SET-2), treat with desired concentrations of this compound or vehicle control for the specified time.

    • For in vivo studies, harvest tissues (e.g., tumor xenografts, spleen) from treated and control animals and immediately snap-freeze in liquid nitrogen or homogenize in lysis buffer.

    • Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pSTAT5 (Tyr694) overnight at 4°C with gentle agitation. A typical dilution is 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the pSTAT5 signal.

Immunohistochemistry (IHC) for pSTAT5

IHC allows for the visualization of pSTAT5 within the context of tissue architecture, providing spatial information about target engagement.

Protocol:

  • Tissue Preparation:

    • Fix tissues harvested from in vivo studies in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissues through a graded series of ethanol (B145695) and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with a primary antibody against pSTAT5 (Tyr694) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.

    • Counterstain with hematoxylin (B73222) to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope and score the intensity and percentage of pSTAT5-positive cells.

Flow Cytometry for Intracellular pSTAT5

Flow cytometry enables the high-throughput, quantitative analysis of pSTAT5 levels in individual cells within a heterogeneous population.

Protocol:

  • Cell Preparation and Stimulation (for in vitro assays):

    • Prepare a single-cell suspension of the target cells (e.g., peripheral blood mononuclear cells - PBMCs).

    • Pre-incubate cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with a cytokine known to activate the JAK2/STAT5 pathway (e.g., IL-2, IL-3, or TPO) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells immediately after stimulation with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for at least 30 minutes on ice.

  • Immunostaining:

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a fluorescently-conjugated antibody against pSTAT5 (e.g., Alexa Fluor 647-conjugated) for 30-60 minutes at room temperature, protected from light.

    • (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of pSTAT5 in the target cell population.

In Vivo Validation of this compound Target Engagement

In vivo studies are essential to confirm that this compound can effectively engage its target in a complex biological system and exert its intended pharmacological effect.

SET-2 Xenograft Model

A common preclinical model involves the subcutaneous implantation of SET-2 cells, a human megakaryoblastic leukemia cell line harboring the JAK2 V617F mutation, into immunocompromised mice.

Experimental Workflow:

  • Tumor Implantation: Subcutaneously inject SET-2 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer this compound or vehicle control orally at various dose levels.

  • Pharmacodynamic Analysis: At different time points after dosing, collect tumor tissue and/or peripheral blood to assess pSTAT5 levels using the methods described above.

Expected Outcome: Dose-dependent and time-dependent inhibition of pSTAT5 in tumor tissue and relevant cell populations.

Visualizing Key Pathways and Workflows

JAK/STAT Signaling Pathway and Inhibition by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer Gene Target Gene Transcription STAT5_dimer->Gene Nuclear Translocation pSTAT5 pSTAT5 pSTAT5->STAT5_dimer Dimerization BMS911543 This compound BMS911543->JAK2 Inhibition Western_Blot_Workflow start Sample (Cells/Tissue) lysis Lysis & Homogenization start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Ab (anti-pSTAT5) block->primary secondary Secondary Ab (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect end Analysis detect->end In_Vivo_PD_Workflow start Implant SET-2 Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Administer this compound (or Vehicle) tumor_growth->treatment collection Collect Samples (Tumor, Blood) at Time Points treatment->collection analysis Analyze pSTAT5 Levels (WB, IHC, Flow) collection->analysis end Determine Target Engagement analysis->end

Validating BMS-911543 Target Engagement In Vivo: A Comparative Guide to Pharmacodynamic Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the in vivo target engagement of BMS-911543, a selective JAK2 inhibitor. The primary pharmacodynamic (PD) marker for assessing this compound activity is the phosphorylation of Signal Transducer and Activator of Transcription 5 (pSTAT5). This document outlines detailed experimental protocols, presents comparative data with other JAK2 inhibitors, and includes visualizations of key pathways and workflows.

Introduction to this compound and its Target

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways initiated by various cytokines and growth factors. The JAK/STAT signaling cascade is integral to hematopoiesis and immune responses. Dysregulation of this pathway, often due to activating mutations in JAK2 such as V617F, is a hallmark of myeloproliferative neoplasms (MPNs). This compound acts by competing with ATP for the kinase domain of JAK2, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of downstream signaling molecules, most notably STAT5. The inhibition of pSTAT5 serves as a direct and quantifiable measure of this compound's target engagement and biological activity in preclinical and clinical settings.

Comparative Analysis of JAK2 Inhibitors

This compound demonstrates a high degree of selectivity for JAK2 over other JAK family members. This selectivity is a key differentiator from other approved and investigational JAK inhibitors, potentially leading to a more favorable safety profile by minimizing off-target effects.

InhibitorTarget(s)IC50 (JAK2)Key Pharmacodynamic Marker(s)
This compound JAK2 ~1 nM pSTAT5
RuxolitinibJAK1/JAK2~3 nMpSTAT3, pSTAT5
FedratinibJAK2~3 nMpSTAT3, pSTAT5
LestaurtinibFLT3, JAK2-pSTAT5
MomelotinibJAK1/JAK2-pSTAT5

Note: IC50 values can vary depending on the assay conditions. The data presented is a representative compilation from multiple sources.

Experimental Protocols for Assessing pSTAT5

Accurate measurement of pSTAT5 levels is critical for validating this compound target engagement. The following are detailed protocols for the most common methods employed.

Western Blotting for pSTAT5

This method allows for the semi-quantitative assessment of pSTAT5 levels in cell lysates or tissue homogenates.

Protocol:

  • Sample Preparation:

    • For cell lines (e.g., SET-2), treat with desired concentrations of this compound or vehicle control for the specified time.

    • For in vivo studies, harvest tissues (e.g., tumor xenografts, spleen) from treated and control animals and immediately snap-freeze in liquid nitrogen or homogenize in lysis buffer.

    • Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 4-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for pSTAT5 (Tyr694) overnight at 4°C with gentle agitation. A typical dilution is 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. A typical dilution is 1:5000.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., GAPDH or β-actin) to normalize the pSTAT5 signal.

Immunohistochemistry (IHC) for pSTAT5

IHC allows for the visualization of pSTAT5 within the context of tissue architecture, providing spatial information about target engagement.

Protocol:

  • Tissue Preparation:

    • Fix tissues harvested from in vivo studies in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissues through a graded series of ethanol and embed in paraffin.

    • Cut 4-5 µm thick sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).

    • Incubate the sections with a primary antibody against pSTAT5 (Tyr694) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a biotinylated secondary antibody followed by an avidin-biotin-HRP complex.

    • Wash with PBS.

  • Detection and Counterstaining:

    • Develop the signal using a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate.

    • Counterstain with hematoxylin to visualize cell nuclei.

    • Dehydrate, clear, and mount the slides.

  • Analysis:

    • Examine the slides under a microscope and score the intensity and percentage of pSTAT5-positive cells.

Flow Cytometry for Intracellular pSTAT5

Flow cytometry enables the high-throughput, quantitative analysis of pSTAT5 levels in individual cells within a heterogeneous population.

Protocol:

  • Cell Preparation and Stimulation (for in vitro assays):

    • Prepare a single-cell suspension of the target cells (e.g., peripheral blood mononuclear cells - PBMCs).

    • Pre-incubate cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with a cytokine known to activate the JAK2/STAT5 pathway (e.g., IL-2, IL-3, or TPO) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells immediately after stimulation with a fixation buffer (e.g., 1.5% paraformaldehyde) for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold methanol and incubating for at least 30 minutes on ice.

  • Immunostaining:

    • Wash the cells with staining buffer (e.g., PBS with 2% FBS).

    • Incubate the cells with a fluorescently-conjugated antibody against pSTAT5 (e.g., Alexa Fluor 647-conjugated) for 30-60 minutes at room temperature, protected from light.

    • (Optional) Co-stain with antibodies against cell surface markers to identify specific cell populations.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the median fluorescence intensity (MFI) of pSTAT5 in the target cell population.

In Vivo Validation of this compound Target Engagement

In vivo studies are essential to confirm that this compound can effectively engage its target in a complex biological system and exert its intended pharmacological effect.

SET-2 Xenograft Model

A common preclinical model involves the subcutaneous implantation of SET-2 cells, a human megakaryoblastic leukemia cell line harboring the JAK2 V617F mutation, into immunocompromised mice.

Experimental Workflow:

  • Tumor Implantation: Subcutaneously inject SET-2 cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment: Administer this compound or vehicle control orally at various dose levels.

  • Pharmacodynamic Analysis: At different time points after dosing, collect tumor tissue and/or peripheral blood to assess pSTAT5 levels using the methods described above.

Expected Outcome: Dose-dependent and time-dependent inhibition of pSTAT5 in tumor tissue and relevant cell populations.

Visualizing Key Pathways and Workflows

JAK/STAT Signaling Pathway and Inhibition by this compound

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 STAT5 STAT5 JAK2->STAT5 Phosphorylation STAT5_dimer STAT5 Dimer Gene Target Gene Transcription STAT5_dimer->Gene Nuclear Translocation pSTAT5 pSTAT5 pSTAT5->STAT5_dimer Dimerization BMS911543 This compound BMS911543->JAK2 Inhibition Western_Blot_Workflow start Sample (Cells/Tissue) lysis Lysis & Homogenization start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Membrane Transfer sds->transfer block Blocking transfer->block primary Primary Ab (anti-pSTAT5) block->primary secondary Secondary Ab (HRP-conjugated) primary->secondary detect ECL Detection secondary->detect end Analysis detect->end In_Vivo_PD_Workflow start Implant SET-2 Cells into Mice tumor_growth Allow Tumors to Establish start->tumor_growth treatment Administer this compound (or Vehicle) tumor_growth->treatment collection Collect Samples (Tumor, Blood) at Time Points treatment->collection analysis Analyze pSTAT5 Levels (WB, IHC, Flow) collection->analysis end Determine Target Engagement analysis->end

Cross-reactivity profiling of BMS-911543 against a panel of tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the landscape of JAK2 inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of BMS-911543, a potent and selective JAK2 inhibitor, with other notable alternatives, Fedratinib and Ruxolitinib (B1666119). The following analysis, supported by experimental data, aims to equip scientists and drug development professionals with the information needed to make informed decisions in their research.

This compound has emerged as a highly selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway often dysregulated in myeloproliferative neoplasms (MPNs).[1][2] Its efficacy is intrinsically linked to its ability to preferentially inhibit JAK2 over other tyrosine kinases, thereby minimizing off-target effects. This guide delves into the cross-reactivity profiling of this compound and its competitors, presenting a clear picture of their respective kinase inhibition profiles.

Comparative Kinase Inhibition Profile

The selectivity of this compound, Fedratinib, and Ruxolitinib against the JAK family of kinases and a selection of other tyrosine kinases is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the distinct selectivity profiles of each compound.

Kinase TargetThis compoundFedratinibRuxolitinib
JAK Family (IC50 nM)
JAK1360~1053.3
JAK21.132.8
JAK375>1000428
TYK266>100019
JAK Family Selectivity (Fold vs JAK2)
JAK1~327x~35x~1.2x
JAK3~68x>333x~153x
TYK2~60x>333x~7x
Other Kinases (IC50 nM)
FLT328015Not reported
PKA550Not reportedNot reported
SRC3640Not reportedNot reported
LYN300Not reportedNot reported
BMX1390Not reportedNot reported
c-FMS450Not reportedNot reported
IKKe2000Not reportedNot reported
DAPK12320Not reportedNot reported
PDE45600Not reportedNot reported

Data compiled from multiple sources.[1][3][4][5][6] Note that experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution. The selectivity fold is calculated as IC50 (other kinase) / IC50 (JAK2).

From the data, it is evident that this compound exhibits remarkable selectivity for JAK2 over other JAK family members.[1] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib also shows high selectivity for JAK2, with its next most potent target being FLT3.[3][5][6]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for kinase profiling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene BMS911543 This compound BMS911543->JAK Inhibits

Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Assay Kinase Activity Assay (e.g., Caliper LabChip) Compound->Assay KinasePanel Panel of Purified Tyrosine Kinases KinasePanel->Assay DataAcquisition Data Acquisition Assay->DataAcquisition DataAnalysis Data Analysis (IC50/Ki Determination) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Figure 2. General experimental workflow for tyrosine kinase cross-reactivity profiling.

Experimental Protocols

The quantitative data presented in this guide were generated using established in vitro kinase assay methodologies. A general protocol for such an assay is outlined below.

Objective: To determine the inhibitory activity of a test compound against a panel of purified tyrosine kinases.

Materials:

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • Purified recombinant tyrosine kinases.

  • Kinase-specific peptide substrate.

  • ATP (at or near the Km for each kinase).

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Microfluidic mobility shift assay platform (e.g., Caliper LabChip) or a luminescence-based assay (e.g., KinomeScan).

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • The kinase, peptide substrate, and assay buffer are added to the wells of a microplate.

    • The test compound at various concentrations is added to the respective wells.

    • The reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).

  • Detection (Caliper LabChip Example):

    • The reaction is stopped by the addition of a stop buffer containing EDTA.

    • The microplate is then placed in the Caliper LabChip instrument.

    • The instrument uses microfluidics to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

    • The amount of product formed is quantified by detecting the fluorescence of the peptides.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

    • If the ATP concentration is at the Km for the kinase, the Ki value can be calculated using the Cheng-Prusoff equation.

Note on KinomeScan: The KinomeScan platform utilizes a competition binding assay. In this method, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's binding affinity.

Conclusion

This compound demonstrates a superior selectivity profile for JAK2 within the JAK family when compared to Ruxolitinib and maintains high selectivity against a broader panel of tyrosine kinases. This high degree of selectivity suggests a potentially lower risk of off-target effects, a critical consideration in the development of targeted therapies. The data and methodologies presented in this guide offer a valuable resource for researchers evaluating JAK2 inhibitors for their specific research applications. While the publicly available data for a direct, head-to-head comparison across an extensive kinase panel for all three compounds is limited, the existing evidence strongly supports the characterization of this compound as a highly selective JAK2 inhibitor.

References

Cross-reactivity profiling of BMS-911543 against a panel of tyrosine kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the landscape of JAK2 inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of BMS-911543, a potent and selective JAK2 inhibitor, with other notable alternatives, Fedratinib and Ruxolitinib. The following analysis, supported by experimental data, aims to equip scientists and drug development professionals with the information needed to make informed decisions in their research.

This compound has emerged as a highly selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway often dysregulated in myeloproliferative neoplasms (MPNs).[1][2] Its efficacy is intrinsically linked to its ability to preferentially inhibit JAK2 over other tyrosine kinases, thereby minimizing off-target effects. This guide delves into the cross-reactivity profiling of this compound and its competitors, presenting a clear picture of their respective kinase inhibition profiles.

Comparative Kinase Inhibition Profile

The selectivity of this compound, Fedratinib, and Ruxolitinib against the JAK family of kinases and a selection of other tyrosine kinases is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, highlight the distinct selectivity profiles of each compound.

Kinase TargetThis compoundFedratinibRuxolitinib
JAK Family (IC50 nM)
JAK1360~1053.3
JAK21.132.8
JAK375>1000428
TYK266>100019
JAK Family Selectivity (Fold vs JAK2)
JAK1~327x~35x~1.2x
JAK3~68x>333x~153x
TYK2~60x>333x~7x
Other Kinases (IC50 nM)
FLT328015Not reported
PKA550Not reportedNot reported
SRC3640Not reportedNot reported
LYN300Not reportedNot reported
BMX1390Not reportedNot reported
c-FMS450Not reportedNot reported
IKKe2000Not reportedNot reported
DAPK12320Not reportedNot reported
PDE45600Not reportedNot reported

Data compiled from multiple sources.[1][3][4][5][6] Note that experimental conditions may vary between studies, and direct comparison of absolute values should be made with caution. The selectivity fold is calculated as IC50 (other kinase) / IC50 (JAK2).

From the data, it is evident that this compound exhibits remarkable selectivity for JAK2 over other JAK family members.[1] In contrast, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while Fedratinib also shows high selectivity for JAK2, with its next most potent target being FLT3.[3][5][6]

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for kinase profiling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene BMS911543 This compound BMS911543->JAK Inhibits

Figure 1. Simplified JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Profiling_Workflow Compound Test Compound (e.g., this compound) Assay Kinase Activity Assay (e.g., Caliper LabChip) Compound->Assay KinasePanel Panel of Purified Tyrosine Kinases KinasePanel->Assay DataAcquisition Data Acquisition Assay->DataAcquisition DataAnalysis Data Analysis (IC50/Ki Determination) DataAcquisition->DataAnalysis SelectivityProfile Selectivity Profile Generation DataAnalysis->SelectivityProfile

Figure 2. General experimental workflow for tyrosine kinase cross-reactivity profiling.

Experimental Protocols

The quantitative data presented in this guide were generated using established in vitro kinase assay methodologies. A general protocol for such an assay is outlined below.

Objective: To determine the inhibitory activity of a test compound against a panel of purified tyrosine kinases.

Materials:

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • Purified recombinant tyrosine kinases.

  • Kinase-specific peptide substrate.

  • ATP (at or near the Km for each kinase).

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Microfluidic mobility shift assay platform (e.g., Caliper LabChip) or a luminescence-based assay (e.g., KinomeScan).

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • The kinase, peptide substrate, and assay buffer are added to the wells of a microplate.

    • The test compound at various concentrations is added to the respective wells.

    • The reaction is initiated by the addition of ATP.

    • The reaction mixture is incubated at a controlled temperature (e.g., 28°C) for a specific duration (e.g., 60 minutes).

  • Detection (Caliper LabChip Example):

    • The reaction is stopped by the addition of a stop buffer containing EDTA.

    • The microplate is then placed in the Caliper LabChip instrument.

    • The instrument uses microfluidics to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their charge and size.

    • The amount of product formed is quantified by detecting the fluorescence of the peptides.

  • Data Analysis:

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

    • If the ATP concentration is at the Km for the kinase, the Ki value can be calculated using the Cheng-Prusoff equation.

Note on KinomeScan: The KinomeScan platform utilizes a competition binding assay. In this method, the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified, providing a measure of the compound's binding affinity.

Conclusion

This compound demonstrates a superior selectivity profile for JAK2 within the JAK family when compared to Ruxolitinib and maintains high selectivity against a broader panel of tyrosine kinases. This high degree of selectivity suggests a potentially lower risk of off-target effects, a critical consideration in the development of targeted therapies. The data and methodologies presented in this guide offer a valuable resource for researchers evaluating JAK2 inhibitors for their specific research applications. While the publicly available data for a direct, head-to-head comparison across an extensive kinase panel for all three compounds is limited, the existing evidence strongly supports the characterization of this compound as a highly selective JAK2 inhibitor.

References

Assessing Synergistic Opportunities: A Comparative Guide to BMS-911543 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the JAK2 inhibitor BMS-911543 and its potential for synergistic combinations with other anticancer agents. Due to a lack of direct preclinical and clinical data on this compound combination therapies, this guide leverages data from other selective JAK2 inhibitors to illuminate promising avenues for future research.

This compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell growth and proliferation.[1][2] Dysregulation of the JAK2-STAT pathway is a critical factor in the pathogenesis of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3] While this compound has shown efficacy as a single agent in preclinical models and clinical trials for myelofibrosis, the exploration of its synergistic effects in combination with other anticancer drugs remains a critical area of investigation to enhance therapeutic efficacy and overcome potential resistance mechanisms.[4]

This guide synthesizes available data on the preclinical and clinical evaluation of this compound as a monotherapy and draws parallels from combination studies of other selective JAK2 inhibitors to inform future research directions.

This compound Monotherapy: A Performance Overview

This compound has demonstrated significant anti-proliferative and pharmacodynamic effects in preclinical models of diseases with deregulated JAK2-STAT signaling.[2][3] In a retrospective analysis of clinical trial data for patients with myelofibrosis, this compound showed comparable spleen and symptom responses to other JAK2 inhibitors like ruxolitinib (B1666119) and fedratinib (B1684426).[4]

Preclinical Activity of this compound (Monotherapy)
Cell LineCancer TypeIC50 (nM)Efficacy MetricReference
SET-2Myeloproliferative Neoplasm60Anti-proliferative activity[3]
BaF3-V617FMyeloproliferative Neoplasm70Anti-proliferative activity[3]
SET-2Myeloproliferative Neoplasm80pSTAT5 Inhibition[3]
BaF3-V617FMyeloproliferative Neoplasm65pSTAT5 Inhibition[3]
Pancreatic Ductal Adenocarcinoma (murine and human)Pancreatic Cancer>20,000Decreased proliferation[1]

Synergistic Potential: Insights from Other JAK2 Inhibitors

While direct data on this compound combinations is limited, studies on other selective JAK2 inhibitors, such as fedratinib and ruxolitinib, in combination with BCL-2 inhibitors like venetoclax (B612062), have shown promising synergistic activity. This suggests a strong rationale for investigating similar combinations with this compound.

Fedratinib and Venetoclax in B-cell Acute Lymphoblastic Leukemia (B-ALL)

A preclinical study investigating the combination of the JAK2 inhibitor fedratinib with the BCL-2 inhibitor venetoclax in a human B-ALL cell line (RS4;11) demonstrated significant synergy.

Quantitative Data from In Vitro Synergy Studies

CombinationCell LineSynergy Score (CI)Key Findings
Fedratinib + VenetoclaxRS4;110.40517Significantly increased cell death and decreased leukemia cell proliferation compared to single agents.

Experimental Protocol: In Vitro Synergy Assessment

  • Cell Line: Human B-ALL cell line RS4;11.

  • Treatment: Cells were treated with either vehicle (DMSO), single-agent fedratinib, single-agent venetoclax, or the combination of both inhibitors for 48 and 72 hours.

  • Assays:

    • Cell Viability: Live/dead discrimination was performed using flow cytometry.

    • Proliferation: A 72-hour MTS assay was used to assess cell proliferation.

  • Synergy Calculation: The Combination Index (CI) was calculated using CompuSyn software, with a CI score less than 1 indicating synergy.

Experimental Protocol: In Vivo Xenograft Model

  • Animal Model: NSG mice were engrafted with the RS4;11 cell line.

  • Treatment Groups: Mice were randomized to untreated, single-agent venetoclax, single-agent fedratinib, or combination therapy.

  • Dosing: Mice were treated for 14 days with venetoclax (6.25 mg/kg, IP) and fedratinib (100 mg/kg, via gavage).

  • Efficacy Assessment: Peripheral blood was collected at multiple time points to assess B-ALL disease burden.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

JAK2_STAT_Pathway JAK2-STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription BMS911543 This compound BMS911543->JAK2 Inhibition

Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.

Synergy_Workflow In Vitro Synergy Experimental Workflow cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Line Culture (e.g., RS4;11) Treatment Drug Treatment (Single Agents & Combination) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Flow Cytometry) Treatment->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., MTS) Treatment->Proliferation_Assay Data_Analysis Data Analysis (Combination Index) Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: A generalized workflow for assessing in vitro drug synergy.

Future Directions and Conclusion

The synergistic activity observed with the combination of selective JAK2 inhibitors and BCL-2 inhibitors in hematological malignancies provides a strong rationale for investigating this compound in similar combinations. Future preclinical studies should focus on:

  • Evaluating the synergistic effects of this compound with BCL-2 inhibitors (e.g., venetoclax) in a panel of cell lines representing various hematological and solid tumors.

  • Conducting in vivo studies using xenograft and patient-derived xenograft (PDX) models to validate in vitro findings.

  • Elucidating the molecular mechanisms underlying the observed synergy through comprehensive pharmacodynamic and proteomic analyses.

References

Assessing Synergistic Opportunities: A Comparative Guide to BMS-911543 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the JAK2 inhibitor BMS-911543 and its potential for synergistic combinations with other anticancer agents. Due to a lack of direct preclinical and clinical data on this compound combination therapies, this guide leverages data from other selective JAK2 inhibitors to illuminate promising avenues for future research.

This compound is a potent and selective small-molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in signaling pathways that regulate cell growth and proliferation.[1][2] Dysregulation of the JAK2-STAT pathway is a critical factor in the pathogenesis of myeloproliferative neoplasms (MPNs) and other hematological malignancies.[3] While this compound has shown efficacy as a single agent in preclinical models and clinical trials for myelofibrosis, the exploration of its synergistic effects in combination with other anticancer drugs remains a critical area of investigation to enhance therapeutic efficacy and overcome potential resistance mechanisms.[4]

This guide synthesizes available data on the preclinical and clinical evaluation of this compound as a monotherapy and draws parallels from combination studies of other selective JAK2 inhibitors to inform future research directions.

This compound Monotherapy: A Performance Overview

This compound has demonstrated significant anti-proliferative and pharmacodynamic effects in preclinical models of diseases with deregulated JAK2-STAT signaling.[2][3] In a retrospective analysis of clinical trial data for patients with myelofibrosis, this compound showed comparable spleen and symptom responses to other JAK2 inhibitors like ruxolitinib and fedratinib.[4]

Preclinical Activity of this compound (Monotherapy)
Cell LineCancer TypeIC50 (nM)Efficacy MetricReference
SET-2Myeloproliferative Neoplasm60Anti-proliferative activity[3]
BaF3-V617FMyeloproliferative Neoplasm70Anti-proliferative activity[3]
SET-2Myeloproliferative Neoplasm80pSTAT5 Inhibition[3]
BaF3-V617FMyeloproliferative Neoplasm65pSTAT5 Inhibition[3]
Pancreatic Ductal Adenocarcinoma (murine and human)Pancreatic Cancer>20,000Decreased proliferation[1]

Synergistic Potential: Insights from Other JAK2 Inhibitors

While direct data on this compound combinations is limited, studies on other selective JAK2 inhibitors, such as fedratinib and ruxolitinib, in combination with BCL-2 inhibitors like venetoclax, have shown promising synergistic activity. This suggests a strong rationale for investigating similar combinations with this compound.

Fedratinib and Venetoclax in B-cell Acute Lymphoblastic Leukemia (B-ALL)

A preclinical study investigating the combination of the JAK2 inhibitor fedratinib with the BCL-2 inhibitor venetoclax in a human B-ALL cell line (RS4;11) demonstrated significant synergy.

Quantitative Data from In Vitro Synergy Studies

CombinationCell LineSynergy Score (CI)Key Findings
Fedratinib + VenetoclaxRS4;110.40517Significantly increased cell death and decreased leukemia cell proliferation compared to single agents.

Experimental Protocol: In Vitro Synergy Assessment

  • Cell Line: Human B-ALL cell line RS4;11.

  • Treatment: Cells were treated with either vehicle (DMSO), single-agent fedratinib, single-agent venetoclax, or the combination of both inhibitors for 48 and 72 hours.

  • Assays:

    • Cell Viability: Live/dead discrimination was performed using flow cytometry.

    • Proliferation: A 72-hour MTS assay was used to assess cell proliferation.

  • Synergy Calculation: The Combination Index (CI) was calculated using CompuSyn software, with a CI score less than 1 indicating synergy.

Experimental Protocol: In Vivo Xenograft Model

  • Animal Model: NSG mice were engrafted with the RS4;11 cell line.

  • Treatment Groups: Mice were randomized to untreated, single-agent venetoclax, single-agent fedratinib, or combination therapy.

  • Dosing: Mice were treated for 14 days with venetoclax (6.25 mg/kg, IP) and fedratinib (100 mg/kg, via gavage).

  • Efficacy Assessment: Peripheral blood was collected at multiple time points to assess B-ALL disease burden.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

JAK2_STAT_Pathway JAK2-STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription BMS911543 This compound BMS911543->JAK2 Inhibition

Caption: The JAK2-STAT signaling pathway and the inhibitory action of this compound.

Synergy_Workflow In Vitro Synergy Experimental Workflow cluster_invitro In Vitro Experiments Cell_Culture Cancer Cell Line Culture (e.g., RS4;11) Treatment Drug Treatment (Single Agents & Combination) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Flow Cytometry) Treatment->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., MTS) Treatment->Proliferation_Assay Data_Analysis Data Analysis (Combination Index) Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: A generalized workflow for assessing in vitro drug synergy.

Future Directions and Conclusion

The synergistic activity observed with the combination of selective JAK2 inhibitors and BCL-2 inhibitors in hematological malignancies provides a strong rationale for investigating this compound in similar combinations. Future preclinical studies should focus on:

  • Evaluating the synergistic effects of this compound with BCL-2 inhibitors (e.g., venetoclax) in a panel of cell lines representing various hematological and solid tumors.

  • Conducting in vivo studies using xenograft and patient-derived xenograft (PDX) models to validate in vitro findings.

  • Elucidating the molecular mechanisms underlying the observed synergy through comprehensive pharmacodynamic and proteomic analyses.

References

Benchmarking the Safety Profile of BMS-911543 Against Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the investigational Janus kinase (JAK) 2 inhibitor, BMS-911543, against other commercially available JAK inhibitors. The information is compiled from publicly available preclinical and clinical trial data to assist researchers in evaluating the relative safety of these compounds.

Introduction to JAK Inhibitors and Their Safety Concerns

Janus kinase inhibitors are a class of targeted therapies that modulate the JAK-STAT signaling pathway, a crucial regulator of immune responses and hematopoiesis.[1] While demonstrating significant efficacy in various inflammatory diseases and myeloproliferative neoplasms, this class of drugs is associated with a range of adverse events. These safety concerns necessitate a thorough evaluation of the risk-benefit profile of each agent. This guide focuses on comparing the safety data of this compound with other prominent JAK inhibitors, including ruxolitinib, tofacitinib, baricitinib, upadacitinib, and fedratinib (B1684426).

Comparative Safety Data

The following tables summarize the reported adverse events for this compound and other selected JAK inhibitors. It is important to note that the data for this compound is primarily from early-phase clinical trials in patients with myelofibrosis and is less extensive than the data for approved drugs. Direct comparison is challenging due to differences in study populations, disease states, and trial designs.

Table 1: Comparison of Grade 3 or 4 Hematologic and Non-Hematologic Adverse Events in Myelofibrosis Patients

Adverse Event CategoryThis compoundRuxolitinibFedratinibMomelotinib
Hematologic
Anemia44%30%10%51%
Thrombocytopenia16%12%12%12%
Non-Hematologic 19% (overall)19% (overall)19% (overall)19% (overall)

Data derived from a retrospective comparison of 183 clinical trial patients with myelofibrosis.[2][3]

Table 2: Common and Serious Adverse Events of Approved JAK Inhibitors (Various Indications)

Adverse EventRuxolitinibTofacitinibBaricitinibUpadacitinibFedratinib
Common AEs Thrombocytopenia, anemia, bruising, dizziness, headacheUpper respiratory tract infections, headache, diarrhea, nasopharyngitisUpper respiratory tract infections, nausea, herpes simplex, increased LDL cholesterolUpper respiratory tract infections, nausea, cough, pyrexiaDiarrhea, nausea, vomiting, constipation, fatigue
Serious AEs Serious infections (e.g., tuberculosis, sepsis), non-melanoma skin cancer, major adverse cardiovascular events (MACE)Serious infections, MACE, thrombosis, malignancy (including lymphoma and lung cancer)Serious infections, MACE, thrombosis, malignancy, gastrointestinal perforationsSerious infections, MACE, thrombosis, malignancy, gastrointestinal perforationsWernicke's encephalopathy, serious infections, MACE, thrombosis

This table represents a compilation of common and serious adverse events from various clinical trials and prescribing information. Frequencies are not directly comparable across drugs due to different patient populations and study designs.

A retrospective study of 183 myelofibrosis patients treated with momelotinib, ruxolitinib, fedratinib, or this compound showed that treatment-related grade 3 or 4 hematologic and non-hematologic adverse events were reported in 48% and 19% of patients, respectively, across all cohorts.[2] Reasons for drug discontinuation across the cohorts included suboptimal response or progressive disease (61%), toxicity (19%), and study discontinuation by the sponsor (9%).[2]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of specific JAK inhibitors are often proprietary. However, a standard battery of preclinical toxicology studies for small molecule kinase inhibitors can be outlined based on regulatory guidelines.

1. In Vitro Toxicity Assays

  • Genotoxicity Assays: A standard battery of tests is conducted to assess the mutagenic and clastogenic potential of the compound.[1] This typically includes:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

    • In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage (e.g., chromosomal aberration test in human peripheral blood lymphocytes).

    • In Vitro Mouse Lymphoma Assay (MLA): To detect gene mutations and clastogenicity in mammalian cells.

  • Safety Pharmacology:

    • hERG Channel Assay: To assess the potential for QT interval prolongation and risk of Torsades de Pointes.

    • Panel of other ion channels, receptors, and enzymes: To identify off-target activities that could lead to adverse effects.

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines, helping to establish dose ranges for further studies.

2. In Vivo Toxicology Studies

  • Animal Species: Studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.[4]

  • Dose Range-Finding Studies: Single-dose or short-term (e.g., 7-day) studies to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term studies.[5]

  • Repeated-Dose Toxicity Studies:

    • Duration: The duration of these studies depends on the intended duration of clinical use and can range from 28 days to 6-9 months.

    • Parameters Monitored:

      • Clinical observations (daily)

      • Body weight and food consumption (weekly)

      • Ophthalmology (pre-study and at termination)

      • Electrocardiography (ECG) in non-rodents

      • Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points

      • Toxicokinetics to determine systemic exposure

      • Gross necropsy at termination

      • Histopathology of a comprehensive list of tissues

  • Carcinogenicity Studies: Long-term studies (e.g., 2 years in rats, 18 months in mice) to assess the carcinogenic potential of the compound, typically required for drugs intended for chronic use.

  • Reproductive and Developmental Toxicology Studies: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of JAK inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression BMS911543 This compound (JAK2 Inhibitor) BMS911543->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Preclinical_Safety_Workflow Preclinical Safety Assessment Workflow for a Kinase Inhibitor cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Assays (Ames, MLA, Chromosomal Aberration) Dose_Range Dose Range-Finding (Rodent & Non-rodent) Genotoxicity->Dose_Range Safety_Pharm Safety Pharmacology (hERG, Receptor Panel) Safety_Pharm->Dose_Range Cytotoxicity Cytotoxicity Assays Cytotoxicity->Dose_Range Repeated_Dose Repeated-Dose Toxicity (28-day to 9-month) Dose_Range->Repeated_Dose IND_Submission Investigational New Drug (IND) Application Repeated_Dose->IND_Submission Carcinogenicity Carcinogenicity (Long-term) Carcinogenicity->IND_Submission May be post-IND Repro_Tox Reproductive Toxicology Repro_Tox->IND_Submission Staged submission

Caption: A generalized workflow for the preclinical safety assessment of a novel kinase inhibitor.

Conclusion

The safety profile of JAK inhibitors is a critical consideration in their development and clinical use. While this compound shows promise as a selective JAK2 inhibitor, the publicly available safety data is currently limited compared to approved JAK inhibitors. The retrospective analysis in myelofibrosis patients suggests a safety profile that is broadly comparable to other JAK inhibitors in that specific context, with hematologic toxicities being prominent. However, a comprehensive understanding of its safety will require the completion and publication of larger, controlled clinical trials. For researchers and drug developers, a thorough evaluation of the preclinical and emerging clinical safety data is paramount for positioning new JAK inhibitors in the therapeutic landscape.

References

Benchmarking the Safety Profile of BMS-911543 Against Other JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the investigational Janus kinase (JAK) 2 inhibitor, BMS-911543, against other commercially available JAK inhibitors. The information is compiled from publicly available preclinical and clinical trial data to assist researchers in evaluating the relative safety of these compounds.

Introduction to JAK Inhibitors and Their Safety Concerns

Janus kinase inhibitors are a class of targeted therapies that modulate the JAK-STAT signaling pathway, a crucial regulator of immune responses and hematopoiesis.[1] While demonstrating significant efficacy in various inflammatory diseases and myeloproliferative neoplasms, this class of drugs is associated with a range of adverse events. These safety concerns necessitate a thorough evaluation of the risk-benefit profile of each agent. This guide focuses on comparing the safety data of this compound with other prominent JAK inhibitors, including ruxolitinib, tofacitinib, baricitinib, upadacitinib, and fedratinib.

Comparative Safety Data

The following tables summarize the reported adverse events for this compound and other selected JAK inhibitors. It is important to note that the data for this compound is primarily from early-phase clinical trials in patients with myelofibrosis and is less extensive than the data for approved drugs. Direct comparison is challenging due to differences in study populations, disease states, and trial designs.

Table 1: Comparison of Grade 3 or 4 Hematologic and Non-Hematologic Adverse Events in Myelofibrosis Patients

Adverse Event CategoryThis compoundRuxolitinibFedratinibMomelotinib
Hematologic
Anemia44%30%10%51%
Thrombocytopenia16%12%12%12%
Non-Hematologic 19% (overall)19% (overall)19% (overall)19% (overall)

Data derived from a retrospective comparison of 183 clinical trial patients with myelofibrosis.[2][3]

Table 2: Common and Serious Adverse Events of Approved JAK Inhibitors (Various Indications)

Adverse EventRuxolitinibTofacitinibBaricitinibUpadacitinibFedratinib
Common AEs Thrombocytopenia, anemia, bruising, dizziness, headacheUpper respiratory tract infections, headache, diarrhea, nasopharyngitisUpper respiratory tract infections, nausea, herpes simplex, increased LDL cholesterolUpper respiratory tract infections, nausea, cough, pyrexiaDiarrhea, nausea, vomiting, constipation, fatigue
Serious AEs Serious infections (e.g., tuberculosis, sepsis), non-melanoma skin cancer, major adverse cardiovascular events (MACE)Serious infections, MACE, thrombosis, malignancy (including lymphoma and lung cancer)Serious infections, MACE, thrombosis, malignancy, gastrointestinal perforationsSerious infections, MACE, thrombosis, malignancy, gastrointestinal perforationsWernicke's encephalopathy, serious infections, MACE, thrombosis

This table represents a compilation of common and serious adverse events from various clinical trials and prescribing information. Frequencies are not directly comparable across drugs due to different patient populations and study designs.

A retrospective study of 183 myelofibrosis patients treated with momelotinib, ruxolitinib, fedratinib, or this compound showed that treatment-related grade 3 or 4 hematologic and non-hematologic adverse events were reported in 48% and 19% of patients, respectively, across all cohorts.[2] Reasons for drug discontinuation across the cohorts included suboptimal response or progressive disease (61%), toxicity (19%), and study discontinuation by the sponsor (9%).[2]

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of specific JAK inhibitors are often proprietary. However, a standard battery of preclinical toxicology studies for small molecule kinase inhibitors can be outlined based on regulatory guidelines.

1. In Vitro Toxicity Assays

  • Genotoxicity Assays: A standard battery of tests is conducted to assess the mutagenic and clastogenic potential of the compound.[1] This typically includes:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

    • In Vitro Mammalian Cell Cytogenetic Assay: To evaluate chromosomal damage (e.g., chromosomal aberration test in human peripheral blood lymphocytes).

    • In Vitro Mouse Lymphoma Assay (MLA): To detect gene mutations and clastogenicity in mammalian cells.

  • Safety Pharmacology:

    • hERG Channel Assay: To assess the potential for QT interval prolongation and risk of Torsades de Pointes.

    • Panel of other ion channels, receptors, and enzymes: To identify off-target activities that could lead to adverse effects.

  • Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines, helping to establish dose ranges for further studies.

2. In Vivo Toxicology Studies

  • Animal Species: Studies are typically conducted in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species.[4]

  • Dose Range-Finding Studies: Single-dose or short-term (e.g., 7-day) studies to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for longer-term studies.[5]

  • Repeated-Dose Toxicity Studies:

    • Duration: The duration of these studies depends on the intended duration of clinical use and can range from 28 days to 6-9 months.

    • Parameters Monitored:

      • Clinical observations (daily)

      • Body weight and food consumption (weekly)

      • Ophthalmology (pre-study and at termination)

      • Electrocardiography (ECG) in non-rodents

      • Clinical pathology (hematology, clinical chemistry, urinalysis) at multiple time points

      • Toxicokinetics to determine systemic exposure

      • Gross necropsy at termination

      • Histopathology of a comprehensive list of tissues

  • Carcinogenicity Studies: Long-term studies (e.g., 2 years in rats, 18 months in mice) to assess the carcinogenic potential of the compound, typically required for drugs intended for chronic use.

  • Reproductive and Developmental Toxicology Studies: To evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of JAK inhibitors.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Nucleus->Gene 7. Gene Expression BMS911543 This compound (JAK2 Inhibitor) BMS911543->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Preclinical_Safety_Workflow Preclinical Safety Assessment Workflow for a Kinase Inhibitor cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Assays (Ames, MLA, Chromosomal Aberration) Dose_Range Dose Range-Finding (Rodent & Non-rodent) Genotoxicity->Dose_Range Safety_Pharm Safety Pharmacology (hERG, Receptor Panel) Safety_Pharm->Dose_Range Cytotoxicity Cytotoxicity Assays Cytotoxicity->Dose_Range Repeated_Dose Repeated-Dose Toxicity (28-day to 9-month) Dose_Range->Repeated_Dose IND_Submission Investigational New Drug (IND) Application Repeated_Dose->IND_Submission Carcinogenicity Carcinogenicity (Long-term) Carcinogenicity->IND_Submission May be post-IND Repro_Tox Reproductive Toxicology Repro_Tox->IND_Submission Staged submission

Caption: A generalized workflow for the preclinical safety assessment of a novel kinase inhibitor.

Conclusion

The safety profile of JAK inhibitors is a critical consideration in their development and clinical use. While this compound shows promise as a selective JAK2 inhibitor, the publicly available safety data is currently limited compared to approved JAK inhibitors. The retrospective analysis in myelofibrosis patients suggests a safety profile that is broadly comparable to other JAK inhibitors in that specific context, with hematologic toxicities being prominent. However, a comprehensive understanding of its safety will require the completion and publication of larger, controlled clinical trials. For researchers and drug developers, a thorough evaluation of the preclinical and emerging clinical safety data is paramount for positioning new JAK inhibitors in the therapeutic landscape.

References

Independent Validation of BMS-911543's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published kinase selectivity of BMS-911543, a potent and selective JAK2 inhibitor, with other commercially available JAK2 inhibitors. The information is compiled from publicly available literature to offer an independent validation resource.

Executive Summary

This compound is a small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune response.[1][2] Published data from its developers, Bristol-Myers Squibb, demonstrate high potency against JAK2 with an IC50 of 1.1 nM and significant selectivity over other JAK family members, including JAK1, JAK3, and TYK2.[1] Specifically, this compound was reported to be approximately 350-fold, 75-fold, and 65-fold more selective for JAK2 than for JAK1, JAK3, and TYK2, respectively.[1] Further assessment of its dissociation constants (Ki) indicated even greater selectivity, with a Ki of 0.48 nM for JAK2, compared to 110 nM for JAK1 and 360 nM for JAK3.[1] Kinome-wide profiling against a panel of 451 kinases has shown that this compound possesses excellent overall kinase selectivity.[1][3] This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a comparative overview with other notable JAK2 inhibitors.

Data Presentation: Comparative Selectivity of JAK2 Inhibitors

The following tables summarize the published inhibitory activity of this compound and other JAK2 inhibitors against the JAK family of kinases and a selection of off-target kinases. It is important to note that direct comparisons of IC50 and Ki values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (nM)[1]Ki (nM)[1]Selectivity Fold (vs. JAK2 IC50)[1]
JAK21.10.481
JAK1~385110~350
JAK3~82.5360~75
TYK2~71.5N/A~65

Table 2: Published Selectivity of Various JAK2 Inhibitors (IC50 in nM)

InhibitorJAK1JAK2JAK3TYK2Reference
This compound ~385 1.1 ~82.5 ~71.5 [1]
Ruxolitinib3.32.842819[4]
Fedratinib35333028[5]
Momelotinib150100220160[4]
Pacritinib12802352050[4]

Data for Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib are from a comparative study by Incyte, the manufacturer of Ruxolitinib, and were determined under uniform assay conditions.[4]

Table 3: Inhibitory Activity of this compound against a Panel of Off-Target Kinases

KinaseIC50 (nM)
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640

Data obtained from KinomeScan profiling.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50%.

  • Enzymes and Substrates: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective peptide substrates were used.

  • Assay Principle: The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.

  • Procedure:

    • The kinase and a fluorescently labeled peptide substrate are incubated in a buffer solution.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value for the specific kinase.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined. The Caliper LabChip platform, a microfluidic capillary electrophoresis system, is often used for this separation and quantification.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KinomeScan™ Selectivity Profiling (Competition Binding Assay)

This method assesses the binding affinity of a test compound against a large panel of kinases.

  • Assay Principle: The assay is an active site-directed competition binding assay that is independent of ATP. It measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

    • If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. A lower percentage indicates a stronger interaction between the test compound and the kinase.

    • For determining the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a binding curve.

Mandatory Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_dimer JAK2 (dimer) Cytokine_Receptor->JAK2_dimer Activates STAT STAT JAK2_dimer->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK2_dimer Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical IC50 Assay cluster_kinomescan KinomeScan (Competition Binding) Enzyme_Prep Prepare Kinase and Substrate Compound_Incubation Incubate with This compound Enzyme_Prep->Compound_Incubation Reaction_Start Initiate with ATP Compound_Incubation->Reaction_Start Detection Detect Phosphorylation Reaction_Start->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Final_Report Comparative Selectivity Data Kinase_Ligand_Prep Prepare DNA-tagged Kinase and Immobilized Ligand Competition Incubate with This compound Kinase_Ligand_Prep->Competition Quantification Quantify Bound Kinase (qPCR) Competition->Quantification Selectivity_Profile Generate Selectivity Profile Quantification->Selectivity_Profile BMS-911543_Sample This compound BMS-911543_Sample->Compound_Incubation BMS-911543_Sample->Competition

Caption: Experimental workflow for assessing kinase selectivity.

References

Independent Validation of BMS-911543's Kinase Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published kinase selectivity of BMS-911543, a potent and selective JAK2 inhibitor, with other commercially available JAK2 inhibitors. The information is compiled from publicly available literature to offer an independent validation resource.

Executive Summary

This compound is a small molecule inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune response.[1][2] Published data from its developers, Bristol-Myers Squibb, demonstrate high potency against JAK2 with an IC50 of 1.1 nM and significant selectivity over other JAK family members, including JAK1, JAK3, and TYK2.[1] Specifically, this compound was reported to be approximately 350-fold, 75-fold, and 65-fold more selective for JAK2 than for JAK1, JAK3, and TYK2, respectively.[1] Further assessment of its dissociation constants (Ki) indicated even greater selectivity, with a Ki of 0.48 nM for JAK2, compared to 110 nM for JAK1 and 360 nM for JAK3.[1] Kinome-wide profiling against a panel of 451 kinases has shown that this compound possesses excellent overall kinase selectivity.[1][3] This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a comparative overview with other notable JAK2 inhibitors.

Data Presentation: Comparative Selectivity of JAK2 Inhibitors

The following tables summarize the published inhibitory activity of this compound and other JAK2 inhibitors against the JAK family of kinases and a selection of off-target kinases. It is important to note that direct comparisons of IC50 and Ki values across different studies should be interpreted with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of this compound against JAK Family Kinases

KinaseIC50 (nM)[1]Ki (nM)[1]Selectivity Fold (vs. JAK2 IC50)[1]
JAK21.10.481
JAK1~385110~350
JAK3~82.5360~75
TYK2~71.5N/A~65

Table 2: Published Selectivity of Various JAK2 Inhibitors (IC50 in nM)

InhibitorJAK1JAK2JAK3TYK2Reference
This compound ~385 1.1 ~82.5 ~71.5 [1]
Ruxolitinib3.32.842819[4]
Fedratinib35333028[5]
Momelotinib150100220160[4]
Pacritinib12802352050[4]

Data for Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib are from a comparative study by Incyte, the manufacturer of Ruxolitinib, and were determined under uniform assay conditions.[4]

Table 3: Inhibitory Activity of this compound against a Panel of Off-Target Kinases

KinaseIC50 (nM)
FLT3280
LYN300
c-FMS450
PKA550
BMX1390
IKKe2000
DAPK12320
SRC3640

Data obtained from KinomeScan profiling.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of a specific kinase by 50%.

  • Enzymes and Substrates: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and their respective peptide substrates were used.

  • Assay Principle: The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method.

  • Procedure:

    • The kinase and a fluorescently labeled peptide substrate are incubated in a buffer solution.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is initiated by the addition of ATP at a concentration close to its Km value for the specific kinase.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated and unphosphorylated peptide is determined. The Caliper LabChip platform, a microfluidic capillary electrophoresis system, is often used for this separation and quantification.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

KinomeScan™ Selectivity Profiling (Competition Binding Assay)

This method assesses the binding affinity of a test compound against a large panel of kinases.

  • Assay Principle: The assay is an active site-directed competition binding assay that is independent of ATP. It measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site.

  • Procedure:

    • A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

    • If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control. A lower percentage indicates a stronger interaction between the test compound and the kinase.

    • For determining the dissociation constant (Kd), the assay is performed with a range of test compound concentrations, and the data are fitted to a binding curve.

Mandatory Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_dimer JAK2 (dimer) Cytokine_Receptor->JAK2_dimer Activates STAT STAT JAK2_dimer->STAT Phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT Gene_Expression Gene Expression pSTAT->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK2_dimer Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase_Selectivity_Workflow cluster_biochemical Biochemical IC50 Assay cluster_kinomescan KinomeScan (Competition Binding) Enzyme_Prep Prepare Kinase and Substrate Compound_Incubation Incubate with This compound Enzyme_Prep->Compound_Incubation Reaction_Start Initiate with ATP Compound_Incubation->Reaction_Start Detection Detect Phosphorylation Reaction_Start->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Final_Report Comparative Selectivity Data Kinase_Ligand_Prep Prepare DNA-tagged Kinase and Immobilized Ligand Competition Incubate with This compound Kinase_Ligand_Prep->Competition Quantification Quantify Bound Kinase (qPCR) Competition->Quantification Selectivity_Profile Generate Selectivity Profile Quantification->Selectivity_Profile BMS-911543_Sample This compound BMS-911543_Sample->Compound_Incubation BMS-911543_Sample->Competition

Caption: Experimental workflow for assessing kinase selectivity.

References

A Comparative Analysis of Transcriptional Remodeling: The Selective JAK2 Inhibitor BMS-911543 Versus Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the transcriptional changes induced by the selective JAK2 inhibitor, BMS-911543, and broader-acting pan-JAK inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating the nuances of JAK-STAT signaling and the development of targeted therapies.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. While pan-JAK inhibitors, which target multiple JAK family members, have shown clinical efficacy, their broad inhibitory profile can lead to off-target effects. In contrast, selective inhibitors like this compound, which primarily targets JAK2, offer the potential for a more focused therapeutic intervention with an improved safety profile. Understanding the differential impact of these inhibitors on the cellular transcriptome is paramount for advancing drug development and personalizing medicine.

This compound is a potent and selective small-molecule inhibitor of JAK2.[1] Its mechanism of action involves preventing the JAK/STAT signaling cascade, which can lead to the induction of tumor cell apoptosis and a decrease in cellular proliferation.[1] Studies have shown that this compound modulates a distinct subset of transcriptional changes compared to pan-JAK inhibitors, defining a minimal set of transcriptional alterations underlying the pharmacological effects of JAK2 inhibition.[2]

Comparative Transcriptional Landscape

Direct, head-to-head quantitative data from a single study comparing the full transcriptional signature of this compound against pan-JAK inhibitors is not publicly available. However, by synthesizing findings from key studies, a comparative picture emerges.

Expression profiling of JAK2(V617F)-expressing cells treated with various JAK2 inhibitors, including the selective this compound, revealed a shared set of transcriptional changes. This core signature of JAK2 inhibition includes the modulation of many STAT1-regulated genes and STAT1 itself.[1][3] This suggests that a significant portion of the therapeutic effect of JAK2 inhibition is mediated through the STAT1 pathway.

To provide a quantitative context for the scale of transcriptional changes induced by pan-JAK inhibitors, data from a study on the human erythroleukemia cell line HEL, which harbors the JAK2(V617F) mutation, is presented below. This study by Koppikar et al. examined the effects of several JAK inhibitors, including the pan-JAK inhibitors ruxolitinib (B1666119) and fedratinib.

Table 1: Number of Differentially Expressed Genes (DEGs) in HEL Cells Following Treatment with Pan-JAK Inhibitors. [4]

InhibitorTreatment DurationNumber of DEGs (p < 0.05)
Ruxolitinib 4 hours1,017
48 hours3,856
Fedratinib 4 hours189
48 hours1,263

Note: This data is provided as a reference for the extent of transcriptional modulation by pan-JAK inhibitors. This compound was not evaluated in this specific study.

The data illustrates that pan-JAK inhibitors can induce significant and time-dependent changes in the transcriptome, affecting hundreds to thousands of genes. The qualitative data on this compound suggests that its impact, while significant, is likely more constrained, focusing on a core set of JAK2-dependent genes, particularly those regulated by STAT1. This targeted approach is hypothesized to reduce the off-target effects associated with broader JAK inhibition.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the differential points of inhibition for a selective JAK2 inhibitor like this compound versus a pan-JAK inhibitor.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates JAK3 JAK3 Receptor->JAK3 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates BMS911543 This compound (Selective JAK2 Inhibitor) BMS911543->JAK2 Inhibits PanJAKi Pan-JAK Inhibitor PanJAKi->JAK1 Inhibits PanJAKi->JAK2 PanJAKi->JAK3 PanJAKi->TYK2

Caption: JAK-STAT signaling pathway and inhibitor targets.

Experimental Protocols

While specific, detailed protocols for the comparative analysis of this compound and pan-JAK inhibitors are not publicly available in their entirety, a generalized methodology based on common practices in the field is provided below.

1. Cell Culture and Treatment:

  • Cell Line: A hematopoietic cell line with a constitutively active JAK2 pathway, such as the human erythroleukemia cell line HEL (harboring the JAK2V617F mutation), is commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: Cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL) and treated with either this compound or a pan-JAK inhibitor (e.g., ruxolitinib, tofacitinib) at various concentrations for a defined period (e.g., 4, 24, or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.

3. Transcriptome Profiling (RNA-Sequencing):

  • Library Preparation: An mRNA-focused library is prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly-A selection, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Differentially expressed genes between inhibitor-treated and vehicle-treated samples are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

4. Pathway and Functional Analysis:

  • Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the lists of differentially expressed genes using tools like DAVID or GSEA to identify the biological processes and signaling pathways affected by the inhibitors.

Experimental_Workflow A Cell Culture (e.g., HEL cells) B Inhibitor Treatment (this compound or Pan-JAKi) A->B C RNA Isolation B->C D RNA Quality Control C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing E->F G Data Analysis (Alignment, Quantification) F->G H Differential Gene Expression Analysis G->H I Pathway & Functional Enrichment Analysis H->I

Caption: Generalized experimental workflow.

Conclusion

The available evidence strongly indicates that the selective JAK2 inhibitor this compound induces a more focused transcriptional response compared to the broad-spectrum changes elicited by pan-JAK inhibitors. The transcriptional signature of this compound appears to be centered on the modulation of a core set of JAK2-dependent genes, with a notable impact on the STAT1 signaling axis. This targeted approach holds the promise of achieving therapeutic efficacy in JAK2-driven diseases while potentially mitigating the side effects associated with the inhibition of other JAK family members. Further direct comparative studies employing high-throughput sequencing will be invaluable in fully elucidating the nuanced differences in the molecular mechanisms of selective versus pan-JAK inhibitors and in guiding the development of next-generation targeted therapies.

References

A Comparative Analysis of Transcriptional Remodeling: The Selective JAK2 Inhibitor BMS-911543 Versus Pan-JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the transcriptional changes induced by the selective JAK2 inhibitor, BMS-911543, and broader-acting pan-JAK inhibitors. This document is intended for researchers, scientists, and drug development professionals investigating the nuances of JAK-STAT signaling and the development of targeted therapies.

Introduction

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling. Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. While pan-JAK inhibitors, which target multiple JAK family members, have shown clinical efficacy, their broad inhibitory profile can lead to off-target effects. In contrast, selective inhibitors like this compound, which primarily targets JAK2, offer the potential for a more focused therapeutic intervention with an improved safety profile. Understanding the differential impact of these inhibitors on the cellular transcriptome is paramount for advancing drug development and personalizing medicine.

This compound is a potent and selective small-molecule inhibitor of JAK2.[1] Its mechanism of action involves preventing the JAK/STAT signaling cascade, which can lead to the induction of tumor cell apoptosis and a decrease in cellular proliferation.[1] Studies have shown that this compound modulates a distinct subset of transcriptional changes compared to pan-JAK inhibitors, defining a minimal set of transcriptional alterations underlying the pharmacological effects of JAK2 inhibition.[2]

Comparative Transcriptional Landscape

Direct, head-to-head quantitative data from a single study comparing the full transcriptional signature of this compound against pan-JAK inhibitors is not publicly available. However, by synthesizing findings from key studies, a comparative picture emerges.

Expression profiling of JAK2(V617F)-expressing cells treated with various JAK2 inhibitors, including the selective this compound, revealed a shared set of transcriptional changes. This core signature of JAK2 inhibition includes the modulation of many STAT1-regulated genes and STAT1 itself.[1][3] This suggests that a significant portion of the therapeutic effect of JAK2 inhibition is mediated through the STAT1 pathway.

To provide a quantitative context for the scale of transcriptional changes induced by pan-JAK inhibitors, data from a study on the human erythroleukemia cell line HEL, which harbors the JAK2(V617F) mutation, is presented below. This study by Koppikar et al. examined the effects of several JAK inhibitors, including the pan-JAK inhibitors ruxolitinib and fedratinib.

Table 1: Number of Differentially Expressed Genes (DEGs) in HEL Cells Following Treatment with Pan-JAK Inhibitors. [4]

InhibitorTreatment DurationNumber of DEGs (p < 0.05)
Ruxolitinib 4 hours1,017
48 hours3,856
Fedratinib 4 hours189
48 hours1,263

Note: This data is provided as a reference for the extent of transcriptional modulation by pan-JAK inhibitors. This compound was not evaluated in this specific study.

The data illustrates that pan-JAK inhibitors can induce significant and time-dependent changes in the transcriptome, affecting hundreds to thousands of genes. The qualitative data on this compound suggests that its impact, while significant, is likely more constrained, focusing on a core set of JAK2-dependent genes, particularly those regulated by STAT1. This targeted approach is hypothesized to reduce the off-target effects associated with broader JAK inhibition.

Signaling Pathways and Points of Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and highlights the differential points of inhibition for a selective JAK2 inhibitor like this compound versus a pan-JAK inhibitor.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates JAK3 JAK3 Receptor->JAK3 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates JAK3->STAT Phosphorylates TYK2->STAT Phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates BMS911543 This compound (Selective JAK2 Inhibitor) BMS911543->JAK2 Inhibits PanJAKi Pan-JAK Inhibitor PanJAKi->JAK1 Inhibits PanJAKi->JAK2 PanJAKi->JAK3 PanJAKi->TYK2

Caption: JAK-STAT signaling pathway and inhibitor targets.

Experimental Protocols

While specific, detailed protocols for the comparative analysis of this compound and pan-JAK inhibitors are not publicly available in their entirety, a generalized methodology based on common practices in the field is provided below.

1. Cell Culture and Treatment:

  • Cell Line: A hematopoietic cell line with a constitutively active JAK2 pathway, such as the human erythroleukemia cell line HEL (harboring the JAK2V617F mutation), is commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: Cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL) and treated with either this compound or a pan-JAK inhibitor (e.g., ruxolitinib, tofacitinib) at various concentrations for a defined period (e.g., 4, 24, or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.

2. RNA Isolation and Quality Control:

  • Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality RNA for downstream applications.

3. Transcriptome Profiling (RNA-Sequencing):

  • Library Preparation: An mRNA-focused library is prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves poly-A selection, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified using tools such as RSEM or featureCounts.

    • Differential Expression Analysis: Differentially expressed genes between inhibitor-treated and vehicle-treated samples are identified using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

4. Pathway and Functional Analysis:

  • Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the lists of differentially expressed genes using tools like DAVID or GSEA to identify the biological processes and signaling pathways affected by the inhibitors.

Experimental_Workflow A Cell Culture (e.g., HEL cells) B Inhibitor Treatment (this compound or Pan-JAKi) A->B C RNA Isolation B->C D RNA Quality Control C->D E RNA-Seq Library Preparation D->E F High-Throughput Sequencing E->F G Data Analysis (Alignment, Quantification) F->G H Differential Gene Expression Analysis G->H I Pathway & Functional Enrichment Analysis H->I

Caption: Generalized experimental workflow.

Conclusion

The available evidence strongly indicates that the selective JAK2 inhibitor this compound induces a more focused transcriptional response compared to the broad-spectrum changes elicited by pan-JAK inhibitors. The transcriptional signature of this compound appears to be centered on the modulation of a core set of JAK2-dependent genes, with a notable impact on the STAT1 signaling axis. This targeted approach holds the promise of achieving therapeutic efficacy in JAK2-driven diseases while potentially mitigating the side effects associated with the inhibition of other JAK family members. Further direct comparative studies employing high-throughput sequencing will be invaluable in fully elucidating the nuanced differences in the molecular mechanisms of selective versus pan-JAK inhibitors and in guiding the development of next-generation targeted therapies.

References

Confirming the On-Target Activity of BMS-911543 Through Genetic Knockdown of JAK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibitor BMS-911543 and genetic knockdown techniques (siRNA/shRNA) to validate the on-target activity of this compound against Janus kinase 2 (JAK2). By examining the outcomes of both approaches, researchers can gain a comprehensive understanding of the specific effects of targeting JAK2 signaling.

Introduction to this compound

This compound is an orally available small molecule that acts as a potent and selective inhibitor of JAK2.[1][2][3] It has been investigated for the treatment of myeloproliferative neoplasms (MPNs), which are often driven by mutations that lead to the constitutive activation of the JAK2-STAT pathway.[4] this compound has demonstrated significant anti-proliferative and pharmacodynamic effects in preclinical studies and has been evaluated in clinical trials.[4][5][6][7]

The Role of Genetic Knockdown in Target Validation

Genetic knockdown, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a highly specific method to reduce the expression of a target protein. By comparing the phenotypic and signaling effects of a small molecule inhibitor with those of genetic knockdown, researchers can confirm that the inhibitor's activity is indeed due to its interaction with the intended target.

Comparative Data: this compound vs. JAK2 Knockdown

While direct head-to-head comparative studies are not extensively published, the available data demonstrates a consistent pattern of effects between pharmacological inhibition with this compound and genetic knockdown of JAK2. Both methods lead to a reduction in downstream signaling and cellular proliferation in JAK2-dependent cell lines.

Table 1: Comparison of Biochemical and Cellular Activity

ParameterThis compoundJAK2 siRNA/shRNAReferences
Target JAK2 Kinase ActivityJAK2 mRNA (leading to reduced protein expression)[4],[8],[9]
IC50 vs. JAK2 1.1 nMNot Applicable[4][10]
Selectivity ~350-fold vs. JAK1, ~75-fold vs. JAK3, ~65-fold vs. TYK2Highly specific to JAK2 mRNA sequence[4][10]
Effect on pSTAT5 Dose-dependent reductionReduction in downstream STAT5 phosphorylation[4][11]
Anti-proliferative IC50 (SET-2 cells) 60 nMInduces apoptosis and reduces proliferation[4]
Anti-proliferative IC50 (BaF3-V617F cells) 70 nMReduces cell growth[4][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for validating the on-target activity of a JAK2 inhibitor using genetic knockdown.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 3. Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT pJAK2->STAT 4. STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc 6. Nuclear Translocation DNA DNA pSTAT_dimer_nuc->DNA 7. Binds to DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding BMS911543 This compound BMS911543->JAK2 Inhibits siRNA JAK2 siRNA/shRNA siRNA->JAK2 Prevents Translation

Figure 1: JAK-STAT signaling pathway and points of intervention for this compound and genetic knockdown.

On_Target_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis and Comparison CellLine JAK2-dependent Cell Line (e.g., SET-2, BaF3-V617F) Control Vehicle Control CellLine->Control BMS This compound CellLine->BMS siRNA JAK2 siRNA CellLine->siRNA siRNA_Control Scrambled siRNA Control CellLine->siRNA_Control WB Western Blot (pSTAT5, total STAT5, JAK2) Control->WB Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Control->Prolif Apoptosis Apoptosis Assay (e.g., Annexin V) Control->Apoptosis BMS->WB BMS->Prolif BMS->Apoptosis siRNA->WB siRNA->Prolif siRNA->Apoptosis siRNA_Control->WB siRNA_Control->Prolif siRNA_Control->Apoptosis Compare Compare Phenotypes: This compound vs. JAK2 siRNA WB->Compare Prolif->Compare Apoptosis->Compare Conclusion Conclusion: On-target activity of this compound is confirmed if its effects mimic those of JAK2 siRNA. Compare->Conclusion

Figure 2: Experimental workflow for confirming the on-target activity of this compound using genetic knockdown of JAK2.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: Use a JAK2-dependent cell line such as SET-2 (human megakaryoblastic leukemia, homozygous for JAK2 V617F) or BaF3 cells engineered to express JAK2 V617F.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in cell culture medium. Treat cells for the indicated times (e.g., 24, 48, 72 hours).

  • siRNA Transfection:

    • Design or obtain a validated siRNA sequence targeting human JAK2. A non-targeting or scrambled siRNA should be used as a negative control.

    • On the day before transfection, seed cells to be 30-50% confluent at the time of transfection.

    • Dilute the siRNA in serum-free medium.

    • Mix with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) and incubate to form siRNA-lipid complexes.

    • Add the complexes to the cells.

    • Incubate for 24-72 hours before proceeding with downstream assays.

2. Western Blotting for pSTAT5 and JAK2

  • After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against pSTAT5 (Tyr694), total STAT5, JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities to determine the relative levels of protein expression and phosphorylation.

3. Cell Proliferation Assay (e.g., MTT Assay)

  • Seed cells in a 96-well plate and treat with a range of concentrations of this compound or with JAK2 siRNA.

  • After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockdown of JAK2 provides strong evidence for the on-target activity of this compound. Both approaches result in the suppression of the JAK2-STAT5 signaling axis and a reduction in the proliferation of JAK2-dependent cells. This comparative framework serves as a robust method for validating the mechanism of action of selective kinase inhibitors in drug discovery and development.

References

Confirming the On-Target Activity of BMS-911543 Through Genetic Knockdown of JAK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological inhibitor BMS-911543 and genetic knockdown techniques (siRNA/shRNA) to validate the on-target activity of this compound against Janus kinase 2 (JAK2). By examining the outcomes of both approaches, researchers can gain a comprehensive understanding of the specific effects of targeting JAK2 signaling.

Introduction to this compound

This compound is an orally available small molecule that acts as a potent and selective inhibitor of JAK2.[1][2][3] It has been investigated for the treatment of myeloproliferative neoplasms (MPNs), which are often driven by mutations that lead to the constitutive activation of the JAK2-STAT pathway.[4] this compound has demonstrated significant anti-proliferative and pharmacodynamic effects in preclinical studies and has been evaluated in clinical trials.[4][5][6][7]

The Role of Genetic Knockdown in Target Validation

Genetic knockdown, using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a highly specific method to reduce the expression of a target protein. By comparing the phenotypic and signaling effects of a small molecule inhibitor with those of genetic knockdown, researchers can confirm that the inhibitor's activity is indeed due to its interaction with the intended target.

Comparative Data: this compound vs. JAK2 Knockdown

While direct head-to-head comparative studies are not extensively published, the available data demonstrates a consistent pattern of effects between pharmacological inhibition with this compound and genetic knockdown of JAK2. Both methods lead to a reduction in downstream signaling and cellular proliferation in JAK2-dependent cell lines.

Table 1: Comparison of Biochemical and Cellular Activity

ParameterThis compoundJAK2 siRNA/shRNAReferences
Target JAK2 Kinase ActivityJAK2 mRNA (leading to reduced protein expression)[4],[8],[9]
IC50 vs. JAK2 1.1 nMNot Applicable[4][10]
Selectivity ~350-fold vs. JAK1, ~75-fold vs. JAK3, ~65-fold vs. TYK2Highly specific to JAK2 mRNA sequence[4][10]
Effect on pSTAT5 Dose-dependent reductionReduction in downstream STAT5 phosphorylation[4][11]
Anti-proliferative IC50 (SET-2 cells) 60 nMInduces apoptosis and reduces proliferation[4]
Anti-proliferative IC50 (BaF3-V617F cells) 70 nMReduces cell growth[4][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the JAK-STAT signaling pathway and a typical workflow for validating the on-target activity of a JAK2 inhibitor using genetic knockdown.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation pJAK2 pJAK2 JAK2->pJAK2 3. Autophosphorylation STAT STAT pSTAT pSTAT STAT->pSTAT pJAK2->STAT 4. STAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer 5. Dimerization pSTAT_dimer_nuc pSTAT Dimer pSTAT_dimer->pSTAT_dimer_nuc 6. Nuclear Translocation DNA DNA pSTAT_dimer_nuc->DNA 7. Binds to DNA GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding BMS911543 This compound BMS911543->JAK2 Inhibits siRNA JAK2 siRNA/shRNA siRNA->JAK2 Prevents Translation

Figure 1: JAK-STAT signaling pathway and points of intervention for this compound and genetic knockdown.

On_Target_Validation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_analysis Data Analysis and Comparison CellLine JAK2-dependent Cell Line (e.g., SET-2, BaF3-V617F) Control Vehicle Control CellLine->Control BMS This compound CellLine->BMS siRNA JAK2 siRNA CellLine->siRNA siRNA_Control Scrambled siRNA Control CellLine->siRNA_Control WB Western Blot (pSTAT5, total STAT5, JAK2) Control->WB Prolif Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Control->Prolif Apoptosis Apoptosis Assay (e.g., Annexin V) Control->Apoptosis BMS->WB BMS->Prolif BMS->Apoptosis siRNA->WB siRNA->Prolif siRNA->Apoptosis siRNA_Control->WB siRNA_Control->Prolif siRNA_Control->Apoptosis Compare Compare Phenotypes: This compound vs. JAK2 siRNA WB->Compare Prolif->Compare Apoptosis->Compare Conclusion Conclusion: On-target activity of this compound is confirmed if its effects mimic those of JAK2 siRNA. Compare->Conclusion

Figure 2: Experimental workflow for confirming the on-target activity of this compound using genetic knockdown of JAK2.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: Use a JAK2-dependent cell line such as SET-2 (human megakaryoblastic leukemia, homozygous for JAK2 V617F) or BaF3 cells engineered to express JAK2 V617F.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to the desired final concentrations in cell culture medium. Treat cells for the indicated times (e.g., 24, 48, 72 hours).

  • siRNA Transfection:

    • Design or obtain a validated siRNA sequence targeting human JAK2. A non-targeting or scrambled siRNA should be used as a negative control.

    • On the day before transfection, seed cells to be 30-50% confluent at the time of transfection.

    • Dilute the siRNA in serum-free medium.

    • Mix with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) and incubate to form siRNA-lipid complexes.

    • Add the complexes to the cells.

    • Incubate for 24-72 hours before proceeding with downstream assays.

2. Western Blotting for pSTAT5 and JAK2

  • After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against pSTAT5 (Tyr694), total STAT5, JAK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities to determine the relative levels of protein expression and phosphorylation.

3. Cell Proliferation Assay (e.g., MTT Assay)

  • Seed cells in a 96-well plate and treat with a range of concentrations of this compound or with JAK2 siRNA.

  • After the desired incubation period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Conclusion

The convergence of data from pharmacological inhibition with this compound and genetic knockdown of JAK2 provides strong evidence for the on-target activity of this compound. Both approaches result in the suppression of the JAK2-STAT5 signaling axis and a reduction in the proliferation of JAK2-dependent cells. This comparative framework serves as a robust method for validating the mechanism of action of selective kinase inhibitors in drug discovery and development.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, selective inhibitors like BMS-911543. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.

Immediate Safety and Handling Protocols

While a Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle this potent research compound with a high degree of caution. The following recommendations incorporate both the specific information from the SDS and general best practices for handling potent pharmacological agents in a laboratory setting.

Personal Protective Equipment (PPE):

The provided SDS for this compound states that no special personal protective equipment is required. However, as a matter of standard laboratory practice for handling all chemical compounds, the following PPE is strongly recommended:

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or aerosolized particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. The SDS notes no specific glove material has been tested, so nitrile is a general-purpose recommendation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a fume hood if there is a potential for aerosolization or if handling larger quantities.

Handling and Storage:

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

AspectProcedure
Receiving Inspect the container for any damage or leaks upon arrival.
Storage Store at -20°C for long-term stability.[1]
Preparation of Solutions Prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Weighing Handle the solid compound carefully to avoid generating dust.
Spill Management In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, paper towels, and vials, in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Final Disposal Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Receive and Inspect this compound B Store at -20°C A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Solid Compound in Ventilated Area C->D E Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I

Safe Handling Workflow for this compound

This comprehensive guide provides a framework for the safe handling and disposal of this compound. Adherence to these protocols is essential for protecting researchers and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling BMS-911543

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, selective inhibitors like BMS-911543. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.

Immediate Safety and Handling Protocols

While a Safety Data Sheet (SDS) from Cayman Chemical indicates that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to handle this potent research compound with a high degree of caution. The following recommendations incorporate both the specific information from the SDS and general best practices for handling potent pharmacological agents in a laboratory setting.

Personal Protective Equipment (PPE):

The provided SDS for this compound states that no special personal protective equipment is required. However, as a matter of standard laboratory practice for handling all chemical compounds, the following PPE is strongly recommended:

PPE CategoryRecommendationRationale
Eye Protection Safety glasses with side shields or goggles.Protects eyes from potential splashes or aerosolized particles.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. The SDS notes no specific glove material has been tested, so nitrile is a general-purpose recommendation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.Use a fume hood if there is a potential for aerosolization or if handling larger quantities.

Handling and Storage:

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

AspectProcedure
Receiving Inspect the container for any damage or leaks upon arrival.
Storage Store at -20°C for long-term stability.[1]
Preparation of Solutions Prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Weighing Handle the solid compound carefully to avoid generating dust.
Spill Management In case of a spill, isolate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials contaminated with this compound should be treated as chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect all solid waste, including contaminated gloves, paper towels, and vials, in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Final Disposal Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment A Receive and Inspect this compound B Store at -20°C A->B C Don Personal Protective Equipment (PPE) B->C D Weigh Solid Compound in Ventilated Area C->D E Prepare Solution in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via EHS H->I

Safe Handling Workflow for this compound

This comprehensive guide provides a framework for the safe handling and disposal of this compound. Adherence to these protocols is essential for protecting researchers and maintaining a secure laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。